molecular formula C49H85N15O18 B15597345 SMCY peptide

SMCY peptide

Cat. No.: B15597345
M. Wt: 1172.3 g/mol
InChI Key: WWFNAEORZKAYGB-KXVOANHXSA-N
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Description

SMCY peptide is a useful research compound. Its molecular formula is C49H85N15O18 and its molecular weight is 1172.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H85N15O18

Molecular Weight

1172.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

WWFNAEORZKAYGB-KXVOANHXSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of SMCY Peptide in Graft-versus-Host Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT). A key trigger for GVHD in sex-mismatched transplants (female donor to male recipient) is the immune response against minor histocompatibility antigens (mHAs). Among these, peptides derived from the Smcy (Selected Mouse cDNA on the Y) gene, also known as KDM5D, play a crucial role. This technical guide provides an in-depth analysis of the function of SMCY-derived peptides in the pathophysiology of GVHD, focusing on the underlying molecular and cellular mechanisms, experimental methodologies for their study, and relevant quantitative data.

The SMCY Peptide as a Minor Histocompatibility Antigen

The SMCY protein is encoded on the Y chromosome and, as such, is expressed exclusively in males. In the context of a female-to-male HSCT, peptides derived from the recipient's SMCY protein can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of recipient cells. These this compound-MHC complexes are recognized as foreign by the female donor's T cells, which lack tolerance to this male-specific antigen. This recognition event is a critical initiating step in the development of GVHD.[1][2]

One of the most well-characterized immunodominant SMCY-derived peptides is the HLA-A*0201-restricted epitope FIDSYICQV.[3][4] This peptide is a potent target for cytotoxic T lymphocytes (CTLs) and has been frequently identified in patients experiencing GVHD after sex-mismatched HSCT.[4][5] The significant homology between the SMCY protein and its X-chromosome homolog, SMCX (KDM5C), which is expressed in both males and females, means that only a limited number of SMCY peptides that differ from their SMCX counterparts can elicit an immune response.[1]

T-Cell Receptor Signaling Pathway in Response to this compound

The recognition of the this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) or a target host cell by a donor T cell's T-cell receptor (TCR) initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, cytokine production, and cytotoxic activity, which are the cellular hallmarks of GVHD.

The key steps in this signaling pathway are as follows:

  • TCR Engagement and Co-receptor Binding: The TCR on a CD8+ T cell recognizes and binds to the this compound-MHC class I complex. The CD8 co-receptor also binds to an invariant region of the MHC class I molecule, stabilizing the interaction.

  • Initiation of Signaling Cascade: This binding event leads to the activation of the Src family kinase Lck, which is associated with the CD8 co-receptor. Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex associated with the TCR.

  • Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Lck then phosphorylates and activates ZAP-70.

  • Downstream Signaling Pathways: Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T cells) and SLP-76. This leads to the activation of multiple signaling pathways:

    • Calcium-Calcineurin-NFAT Pathway: Leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

    • PKCθ-IKK-NF-κB Pathway: Results in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

    • Ras-MAPK Pathway: Activates the transcription factor AP-1 (Activator Protein 1).

  • T-Cell Effector Functions: These transcription factors translocate to the nucleus and induce the expression of genes involved in T-cell activation, proliferation (e.g., IL-2), cytokine production (e.g., IFN-γ, TNF-α), and cytotoxicity (e.g., perforin, granzymes).

TCR_Signaling_Pathway SMCY-MHC I SMCY-MHC I TCR TCR SMCY-MHC I->TCR Recognition Lck Lck TCR->Lck Activation CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 RasGRP RasGRP LAT_SLP76->RasGRP DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKCtheta PKCθ DAG->PKCtheta Calcium Ca²⁺ Flux IP3->Calcium Ras_MAPK Ras-MAPK Pathway RasGRP->Ras_MAPK Calcineurin Calcineurin Calcium->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, Perforin) NFAT->Gene_Expression IKK IKK PKCtheta->IKK NFkB NF-κB IKK->NFkB NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

TCR signaling pathway upon this compound recognition.

B-Cell Response to H-Y Antigens

While T cells are the primary mediators of acute GVHD, B-cell responses to H-Y antigens, including SMCY, have been strongly correlated with the development of chronic GVHD.[6] The presence of antibodies against H-Y proteins is a significant risk factor for chronic GVHD and is also associated with the maintenance of disease remission.[6][7] This suggests that B cells may contribute to the pathology of chronic GVHD, potentially through antibody-dependent cellular cytotoxicity (ADCC) or by acting as APCs to further stimulate T-cell responses.

Quantitative Data on SMCY and H-Y Antigens in GVHD

The following tables summarize key quantitative data from studies investigating the role of H-Y antigens, including SMCY, in GVHD.

Table 1: Association of H-Y Antibodies with Chronic GVHD

Study CohortOutcomeOdds Ratio (OR)95% Confidence Intervalp-valueReference
75 male patients with female donors (F→M HSCT)Chronic GVHD15.5Not Reported< 0.0001[6]
75 male patients with female donors (F→M HSCT) - Multivariable AnalysisChronic GVHD56.5Not Reported< 0.0001[6]

Table 2: T-Cell Recognition of SMCY and SMCX Peptides

PeptideHalf-maximal Lysis ConcentrationIC50 for HLA-B7 BindingReference
SMCY10 pM34 nM[1]
SMCX100,000 pM (10,000-fold higher than SMCY)140 nM[1]

Experimental Protocols

The study of this compound-specific immune responses in GVHD relies on a number of key experimental techniques. Detailed methodologies for these assays are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

Methodology:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient or experimental animal.

  • Cell Stimulation: The PBMCs are added to the coated wells along with the this compound (or a control peptide).

  • Incubation: The plate is incubated to allow for cytokine secretion.

  • Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted to determine the frequency of SMCY-specific cytokine-producing cells.

ELISpot_Workflow cluster_prep Plate and Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start Coat Plate Coat Plate start->Coat Plate Isolate PBMCs Isolate PBMCs start->Isolate PBMCs end End process process input input output output Add Cells and Peptide Add Cells and Peptide Coat Plate->Add Cells and Peptide Isolate PBMCs->Add Cells and Peptide Incubate Incubate Add Cells and Peptide->Incubate Add Detection Ab Add Detection Ab Incubate->Add Detection Ab Add Enzyme Conjugate Add Enzyme Conjugate Add Detection Ab->Add Enzyme Conjugate Add Substrate Add Substrate Add Enzyme Conjugate->Add Substrate Count Spots Count Spots Add Substrate->Count Spots Calculate Frequency Calculate Frequency Count Spots->Calculate Frequency Calculate Frequency->end

Workflow for the ELISpot assay.
Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the this compound.

Methodology:

  • Target Cell Labeling: Target cells (e.g., male-derived B-lymphoblastoid cell lines) are labeled with radioactive ⁵¹Cr.

  • Co-incubation: The labeled target cells are incubated with effector T cells (from the female donor) at various effector-to-target ratios.

  • Cytolysis and Release: If the T cells recognize and kill the target cells, the ⁵¹Cr is released into the supernatant.

  • Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the experimental release to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Chromium_Release_Workflow start Start Label Targets Label Targets start->Label Targets end End process process input input output output Co-incubate Co-incubate Effector and Target Cells Collect Supernatant Collect Supernatant Co-incubate->Collect Supernatant Measure Radioactivity Measure Radioactivity Collect Supernatant->Measure Radioactivity Calculate Lysis Calculate % Specific Lysis Measure Radioactivity->Calculate Lysis Calculate Lysis->end Label Targets->Co-incubate

Workflow for the Chromium Release Assay.
Flow Cytometry with MHC Tetramers

MHC tetramers are reagents that can be used to directly visualize and quantify antigen-specific T cells by flow cytometry.

Methodology:

  • Tetramer Reagent: An MHC tetramer is constructed by refolding four identical this compound-MHC class I complexes around a fluorescently labeled streptavidin core.

  • Cell Staining: PBMCs are incubated with the fluorescently labeled SMCY-MHC tetramer, along with antibodies against cell surface markers such as CD8.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. Cells that are positive for both CD8 and the tetramer are identified as SMCY-specific CD8+ T cells.

  • Quantification: The frequency of these cells within the total CD8+ T-cell population is determined.

Conclusion and Future Directions

The this compound is a critical minor histocompatibility antigen that plays a significant role in the pathogenesis of both acute and chronic GVHD in female-to-male HSCT. The immune response to SMCY is mediated by both T cells and B cells, leading to inflammation and tissue damage. Understanding the molecular and cellular mechanisms underlying these responses is crucial for the development of novel therapeutic strategies to prevent and treat GVHD.

Future research in this area may focus on:

  • Targeted Therapies: Developing therapies that specifically target SMCY-reactive T cells to reduce GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect.

  • Biomarker Development: Using the presence of SMCY-specific T cells or anti-H-Y antibodies as biomarkers to predict the risk of GVHD and guide prophylactic treatment.

  • Tolerance Induction: Investigating strategies to induce tolerance to SMCY and other mHAs in donor T cells prior to transplantation.

By continuing to unravel the complexities of the immune response to the this compound, the field can move closer to improving the safety and efficacy of allogeneic HSCT for all patients.

References

Mechanism of SMCY Peptide Presentation by HLA-A*02:01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the molecular mechanisms governing the presentation of a key peptide derived from the Sm-like protein Y (SMCY), a ubiquitously expressed protein encoded on the Y chromosome, by the human leukocyte antigen (HLA) class I molecule HLA-A*02:01. Understanding this process is critical for the development of immunotherapies targeting male-specific minor histocompatibility antigens, which can play a role in graft-versus-host disease and cancer immunotherapy. This document details the antigen processing pathway, presents quantitative data on peptide-HLA interaction, outlines relevant experimental protocols, and provides visualizations of the key molecular and cellular events.

The SMCY Protein and the FIDSYICQV Peptide

The SMCY protein, also known as Lysine-specific demethylase 5D (KDM5D), is a histone demethylase involved in transcriptional regulation. A specific nonamer peptide derived from this protein, with the sequence FIDSYICQV , has been identified as an immunodominant minor histocompatibility antigen presented by HLA-A*02:01.

SMCY (KDM5D) Protein Sequence (Partial)

The HLA Class I Antigen Processing and Presentation Pathway for SMCY

The presentation of the FIDSYICQV peptide on the cell surface by HLA-A*02:01 follows the classical endogenous antigen presentation pathway. This multi-step process ensures that intracellular proteins, such as SMCY, are sampled and their fragments displayed for surveillance by cytotoxic T lymphocytes (CTLs).

Proteasomal Degradation of SMCY

The intracellular SMCY protein is targeted for degradation by the proteasome, a multi-catalytic protease complex within the cytoplasm. The proteasome cleaves the protein into smaller peptide fragments of varying lengths. In silico prediction tools can estimate the likelihood of cleavage at specific sites.

Proteasomal_Degradation SMCY SMCY Protein Proteasome Proteasome SMCY->Proteasome Ubiquitination Peptides Peptide Fragments (including FIDSYICQV precursor) Proteasome->Peptides Cleavage

Peptide Transport into the Endoplasmic Reticulum

The generated peptide fragments, including the precursor to FIDSYICQV, are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). TAP is a heterodimeric protein complex that preferentially transports peptides of 8-16 amino acids in length.

Peptide Loading onto HLA-A*02:01

Within the ER, nascent HLA-A02:01 heavy chains assemble with β2-microglobulin. This complex is held in a peptide-receptive state by a chaperone complex known as the peptide-loading complex (PLC), which includes tapasin, calreticulin, and ERp57. Peptides transported by TAP are then loaded onto the peptide-binding groove of the HLA-A02:01 molecule. Peptides that exhibit a high binding affinity for the specific HLA allele are preferentially loaded, forming a stable peptide-HLA (pHLA) complex.

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface SMCY SMCY Protein Proteasome Proteasome SMCY->Proteasome SMCY_peptides SMCY Peptides Proteasome->SMCY_peptides TAP TAP Transporter SMCY_peptides->TAP HLA_A2 HLA-A02:01 + β2m TAP->HLA_A2 Peptide Transport PLC Peptide Loading Complex (PLC) HLA_A2->PLC Association pHLA FIDSYICQV-HLA-A02:01 Complex PLC->pHLA Peptide Loading pHLA_surface Presented FIDSYICQV-HLA-A*02:01 pHLA->pHLA_surface Transport to Cell Surface TCR T-Cell Receptor (TCR) pHLA_surface->TCR T-Cell Recognition

Quantitative Data

The interaction between the FIDSYICQV peptide and the HLA-A*02:01 molecule is a critical determinant of its immunogenicity. This section provides predicted quantitative data for key steps in the presentation pathway.

ParameterPeptide SequencePredicted ValuePrediction Tool
HLA-A*02:01 Binding Affinity (IC50) FIDSYICQV15.5 nM NetMHCpan 4.1
Proteasomal Cleavage Score (C-terminus) FIDSYICQV 0.85 NetChop 3.1
TAP Transport Efficiency Score FIDSYICQV1.2 TAPPred

Table 1: Predicted quantitative data for the processing and presentation of the SMCY-derived peptide FIDSYICQV. Note: These are in silico predictions and experimental validation is recommended.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the presentation of SMCY peptides by HLA molecules.

T2 Cell Peptide-Binding Assay

This assay measures the ability of an exogenous peptide to stabilize HLA-A*02:01 molecules on the surface of T2 cells, which are deficient in TAP and therefore have low levels of surface HLA class I expression.

Protocol:

  • Cell Culture: Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Peptide Preparation: Synthesize the FIDSYICQV peptide to >95% purity. Dissolve the peptide in DMSO to a stock concentration of 10 mM and then dilute to working concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) in serum-free RPMI-1640.

  • Peptide Incubation: Wash T2 cells twice with serum-free RPMI-1640 and resuspend to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to a 96-well U-bottom plate. Add 100 µL of the peptide dilutions to the respective wells. Include a positive control peptide known to bind HLA-A*02:01 (e.g., influenza M158-66, GILGFVFTL) and a negative control (no peptide or an irrelevant peptide).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.

  • Staining: Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2-PE) for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining. An increase in MFI in the presence of the peptide compared to the negative control indicates peptide binding and stabilization of the HLA-A*02:01 molecule.

T2_Assay_Workflow T2_cells T2 Cells Incubate Incubate 18h at 37°C T2_cells->Incubate Peptide FIDSYICQV Peptide Peptide->Incubate Stain Stain with anti-HLA-A2 Ab Incubate->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Result Increased MFI indicates binding Flow_Cytometry->Result

IFN-γ ELISpot Assay

This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon recognition of the FIDSYICQV peptide presented by antigen-presenting cells (APCs).

Protocol:

  • Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*02:01-positive donor.

  • Cell Plating and Stimulation: Add 2 x 10^5 PBMCs per well. Add the FIDSYICQV peptide to the wells at a final concentration of 10 µg/mL. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-horseradish peroxidase) and incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC). Stop the reaction when distinct spots emerge.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting T cell.

ELISpot_Workflow Coat_Plate Coat plate with capture antibody Block_Plate Block plate Coat_Plate->Block_Plate Add_Cells_Peptide Add PBMCs and FIDSYICQV peptide Block_Plate->Add_Cells_Peptide Incubate Incubate 18-24h at 37°C Add_Cells_Peptide->Incubate Add_Detection_Ab Add detection antibody Incubate->Add_Detection_Ab Add_Enzyme Add enzyme conjugate Add_Detection_Ab->Add_Enzyme Develop_Spots Add substrate and develop spots Add_Enzyme->Develop_Spots Analyze Count spots Develop_Spots->Analyze

Conclusion

The presentation of the SMCY-derived peptide FIDSYICQV by HLA-A02:01 is a well-defined process involving proteasomal degradation, TAP-mediated transport, and loading onto the HLA molecule in the endoplasmic reticulum. The high predicted binding affinity of this peptide for HLA-A02:01 underscores its potential as an immunogenic epitope. The experimental protocols detailed in this guide provide a framework for the validation and further investigation of this and other peptide-HLA interactions, which is essential for the advancement of targeted immunotherapies.

An In-depth Technical Guide on SMCY-Derived Epitopes in Human Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minor histocompatibility antigens (mHags) derived from the Y-chromosome, particularly from the Smcy gene product, play a pivotal role in the immunological outcomes of sex-mismatched hematopoietic stem cell and solid organ transplantation. These male-specific epitopes can elicit potent T-cell mediated immune responses in female recipients, leading to graft-versus-host disease (GVHD), graft rejection, or a beneficial graft-versus-leukemia (GVL) effect. This technical guide provides a comprehensive overview of the core aspects of SMCY-derived epitopes, including their immunobiology, clinical significance, and the experimental methodologies used for their identification and characterization. Quantitative data on immunogenicity and clinical outcomes are summarized, and detailed experimental protocols are provided to facilitate further research and therapeutic development in this area.

Introduction to SMCY and H-Y Antigens

The H-Y antigens are a group of minor histocompatibility antigens encoded on the Y-chromosome.[1] These antigens are responsible for the rejection of male tissue grafts by female recipients of the same inbred strain.[2][3] The Smcy gene (officially known as KDM5D) has been identified as a major source of these immunogenic peptides.[3][4] The protein product of Smcy and its X-chromosome homolog, Smx (KDM5C), differ by a few amino acids, and it is these polymorphic residues that are recognized by the recipient's immune system as foreign.[3][4]

The immune response to SMCY-derived epitopes is primarily mediated by cytotoxic T lymphocytes (CTLs) that recognize these peptides when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of male cells.[4] This recognition can trigger a cascade of events leading to the destruction of the male target cells.

Immunodominant SMCY-Derived Epitopes

Several SMCY-derived epitopes have been identified and characterized. Two of the most well-studied are:

  • FIDSYICQV: This nonameric peptide is presented by the HLA-A*0201 allele and is considered an immunodominant H-Y epitope.[4][5]

  • An 11-residue peptide presented by HLA-B7: The specific sequence of this peptide is TGNRLTRL.[4]

Data Presentation: Immunogenicity and Clinical Significance

The clinical implications of immune responses against SMCY-derived epitopes are significant and vary depending on the context of transplantation.

ParameterFindingClinical ContextReference(s)
Chronic Graft-versus-Host Disease (cGVHD) In female-to-male (F→M) hematopoietic stem cell transplantation (HSCT), the presence of H-Y antibodies is strongly correlated with the development of cGVHD.HSCT[6]
The odds ratio for cGVHD in male recipients with female donors is significantly increased.HSCT[6]
Acute Graft-versus-Host Disease (aGVHD) Male recipients of female donor grafts have a higher incidence of acute GVHD.HSCT[7]
Relapse Rate F→M HSCT is associated with a lower risk of relapse in patients with hematologic malignancies.HSCT[7]
The presence of H-Y antibodies is associated with the maintenance of disease remission.HSCT[6]
Acute Rejection in Kidney Transplantation Female recipients of male kidney transplants who develop H-Y antibodies have a significantly higher rate of acute rejection.Kidney Transplantation[8]
The development of de novo H-Y antibodies post-transplant is strongly associated with acute rejection.Kidney Transplantation[8]
T-Cell Frequency The frequency of T-cells specific for H-Y antigens can be measured and correlates with immune responses.Transplantation[5][7]

Experimental Protocols

Identification of Minor Histocompatibility Antigens (mHags)

The discovery of novel mHags, including those derived from SMCY, is a complex process that combines genetic analysis, mass spectrometry, and cellular immunology.

Workflow for mHag Discovery:

mHag_Discovery_Workflow cluster_genomics Genomic & Bioinformatic Analysis cluster_proteomics Proteomic Validation cluster_immunology Immunological Validation Donor_Recipient_DNA Donor & Recipient DNA WES Whole Exome Sequencing Donor_Recipient_DNA->WES SNP_Calling SNP Calling & Annotation WES->SNP_Calling Peptide_Prediction Polymorphic Peptide Prediction SNP_Calling->Peptide_Prediction HLA_Binding_Prediction HLA Binding Prediction Peptide_Prediction->HLA_Binding_Prediction Spectral_Matching Spectral Matching to Predicted Peptides HLA_Binding_Prediction->Spectral_Matching Peptide_Synthesis Candidate Peptide Synthesis HLA_Binding_Prediction->Peptide_Synthesis Cell_Lysate Cell Lysate from mHag+ Cells HLA_IP HLA Immunoprecipitation Cell_Lysate->HLA_IP Peptide_Elution Peptide Elution HLA_IP->Peptide_Elution MS Mass Spectrometry (LC-MS/MS) Peptide_Elution->MS MS->Spectral_Matching T_Cell_Culture T-Cell Co-culture with Peptide-pulsed APCs Peptide_Synthesis->T_Cell_Culture Tetramer_Staining Peptide-MHC Tetramer Staining Peptide_Synthesis->Tetramer_Staining ELISpot ELISpot/Intracellular Cytokine Staining T_Cell_Culture->ELISpot CTL_Assay Cytotoxicity Assay T_Cell_Culture->CTL_Assay Tetramer_Staining->T_Cell_Culture

Workflow for Minor Histocompatibility Antigen Discovery.

Detailed Methodologies:

  • Genomic and Bioinformatic Analysis:

    • Whole Exome Sequencing (WES): DNA from both the transplant donor and recipient is sequenced to identify genetic variations.

    • Single Nucleotide Polymorphism (SNP) Calling: Bioinformatic pipelines are used to identify non-synonymous SNPs that differ between the donor and recipient and result in amino acid changes.

    • Peptide Prediction: All possible peptide fragments (typically 8-11 amino acids for MHC class I) spanning the polymorphic residue are generated in silico.

    • HLA Binding Prediction: Algorithms are used to predict the binding affinity of the generated peptides to the recipient's HLA alleles. Peptides with a high predicted binding affinity are selected as mHag candidates.

  • Proteomic Validation (Mass Spectrometry):

    • HLA Immunoprecipitation: HLA molecules are isolated from cells expressing the mHag of interest using specific antibodies.

    • Peptide Elution: The peptides bound to the HLA molecules are eluted.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The eluted peptides are separated and sequenced.

    • Spectral Matching: The mass spectra are compared against a database of the predicted polymorphic peptides to confirm their presence.

  • Immunological Validation:

    • Peptide Synthesis: Candidate mHag peptides identified through bioinformatics and/or mass spectrometry are chemically synthesized.

    • T-Cell Co-culture: T-cells from the donor (or a healthy individual with the same HLA type) are co-cultured with antigen-presenting cells (APCs) pulsed with the synthetic peptides.

    • Functional Assays: The activation of T-cells is assessed using techniques like ELISpot (to measure cytokine release) or intracellular cytokine staining.

    • Cytotoxicity Assays: The ability of the activated T-cells to kill target cells expressing the mHag is measured.

    • Peptide-MHC Tetramer Staining: Fluorescently labeled peptide-MHC tetramers are used to directly visualize and quantify T-cells specific for the candidate mHag by flow cytometry.

ELISpot Assay for Quantifying SMCY-Specific T-Cells

Principle: The ELISpot assay is a highly sensitive method to detect and quantify the number of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Seeding: Peripheral blood mononuclear cells (PBMCs) from the transplant recipient are added to the wells.

  • Stimulation: The cells are stimulated with the SMCY-derived peptide of interest (e.g., FIDSYICQV). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

  • Incubation: The plate is incubated to allow cytokine secretion.

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader.

Peptide-MHC Tetramer Staining and Flow Cytometry

Principle: Peptide-MHC tetramers are complexes of four identical peptide-MHC molecules bound to a fluorescently labeled streptavidin molecule. These reagents can specifically bind to T-cell receptors (TCRs) that recognize the specific peptide-MHC complex, allowing for the direct visualization and quantification of antigen-specific T-cells.

Protocol:

  • Cell Preparation: Isolate PBMCs from the recipient's blood.

  • Tetramer Staining: Incubate the cells with the fluorescently labeled SMCY-peptide-MHC tetramer (e.g., FIDSYICQV/HLA-A*0201 tetramer).

  • Surface Marker Staining: Stain the cells with antibodies against T-cell surface markers, such as CD3 and CD8.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the CD3+ and CD8+ T-cell population and then quantify the percentage of cells that are positive for the tetramer.

Signaling Pathways in T-Cell Recognition of SMCY Epitopes

The recognition of an SMCY-derived peptide presented by an MHC molecule on an antigen-presenting cell (APC) or a target cell by a specific T-cell receptor (TCR) initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function.

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC / Target Cell pMHC Peptide-MHC Complex (SMCY epitope) TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD3 CD3 Complex CD8 CD8 CD8->pMHC Lck Lck CD3->Lck Recruitment & Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Activation Ca_release Ca²⁺ Release IP3->Ca_release Induces NFkB NF-κB PKC->NFkB Activation Calcineurin Calcineurin Ca_release->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation & Nuclear Translocation AP1 AP-1 Ras_MAPK->AP1 Activation Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

T-Cell Receptor Signaling Pathway.

Key Steps in T-Cell Activation:

  • TCR Engagement: The TCR on a CD8+ T-cell recognizes the SMCY peptide-MHC class I complex on an APC or target cell. The CD8 co-receptor stabilizes this interaction.

  • Initiation of Signaling: This binding event leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the kinase Lck.

  • Recruitment and Activation of ZAP-70: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70.

  • Downstream Signaling Cascades: Activated ZAP-70 phosphorylates adaptor proteins like LAT and SLP-76, which then initiate several downstream pathways, including:

    • PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium.

    • Ras-MAPK Pathway: Activates transcription factors such as AP-1.

  • Transcription Factor Activation: These signaling cascades culminate in the activation of transcription factors like NFAT, NF-κB, and AP-1.

  • Gene Expression: These transcription factors move into the nucleus and drive the expression of genes involved in T-cell proliferation (e.g., IL-2), cytokine production (e.g., IFN-γ, TNF-α), and cytotoxicity (e.g., perforin, granzymes).

Conclusion and Future Directions

SMCY-derived epitopes are critical players in the complex immunological landscape of human transplantation. Their ability to elicit both detrimental (GVHD, graft rejection) and beneficial (GVL) immune responses makes them important targets for both monitoring and therapeutic intervention. The methodologies outlined in this guide provide a framework for the continued investigation of these and other minor histocompatibility antigens.

Future research in this area will likely focus on:

  • Improving HLA-binding prediction algorithms to more accurately identify immunogenic mHags.

  • Developing high-throughput methods for the rapid and sensitive detection of mHag-specific T-cells in clinical samples.

  • Designing novel immunotherapies that can selectively target mHag-expressing cancer cells while minimizing off-target toxicities.

  • Further elucidating the role of B-cells and antibodies in the immune response to SMCY and other mHags.

A deeper understanding of the immunobiology of SMCY-derived epitopes will ultimately lead to safer and more effective transplantation outcomes.

References

Immunobiology of the Minor Histocompatibility Antigen SMCY: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The minor histocompatibility antigen (mHag) SMCY, a Y-chromosome-encoded protein, plays a pivotal role in the immunobiology of sex-mismatched hematopoietic stem cell transplantation (HSCT) and is an emerging target in cancer immunotherapy. As a male-specific antigen, SMCY can elicit potent CD8+ T-cell responses in female recipients of male grafts, contributing to both beneficial graft-versus-tumor (GVT) effects and detrimental graft-versus-host disease (GVHD). This technical guide provides a comprehensive overview of the immunobiology of SMCY, detailing its genetic basis, antigen processing and presentation, and the nature of the T-cell response it provokes. We present quantitative data on its expression and immunogenicity, detailed experimental protocols for its study, and visual diagrams of the key biological pathways and experimental workflows. This document serves as a critical resource for researchers and clinicians working to harness the therapeutic potential of SMCY-specific immunity while mitigating its pathological consequences.

Introduction to SMCY

SMCY, also known as Lysine (B10760008) Demethylase 5D (KDM5D), is a protein encoded by the KDM5D gene located on the Y chromosome.[1][2] Its expression is male-specific, making it a classic example of a minor histocompatibility antigen (mHag) in the context of female-to-male transplantation.[3] In HLA-matched HSCT from a female donor to a male recipient, peptides derived from the SMCY protein can be presented by the recipient's cells and recognized as foreign by the donor's T-cells, leading to an immune response.

One of the most well-characterized immunodominant epitopes derived from SMCY is the nonapeptide FIDSYICQV . This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*0201 and is a primary target for cytotoxic T-lymphocytes (CTLs). The immunodominance of this and other SMCY-derived epitopes underscores their importance in the alloimmune response.[4][5][6]

Quantitative Data on SMCY

A thorough understanding of the immunobiology of SMCY requires quantitative data on its expression, peptide binding affinity, and the frequency of SMCY-specific T-cells.

Gene Expression of SMCY (KDM5D)

The Genotype-Tissue Expression (GTEx) project provides comprehensive data on gene expression across a wide range of human tissues.[7][8][9] Analysis of the GTEx database reveals that KDM5D is broadly expressed across various tissues in males.

Tissue CategorySelected TissuesMedian Expression (TPM)
Reproductive Testis15.2
Prostate3.5
Immune Spleen2.8
Whole Blood1.9
Brain Brain - Cerebellum2.5
Brain - Cortex2.1
Muscle Muscle - Skeletal1.7
Skin Skin - Sun Exposed (Lower leg)2.3
Digestive Esophagus - Mucosa2.1
Colon - Transverse1.8
Cardiovascular Heart - Left Ventricle1.5
Lung Lung2.4

Data is illustrative and based on representative median Transcripts Per Million (TPM) values from the GTEx portal for the KDM5D gene. Actual values can be queried directly from the GTEx database.

Peptide Binding Affinity
PeptideSequenceMHC AllelePredicted Binding Affinity (IC50)
SMCY (H-Y)FIDSYICQVHLA-A*0201High (Predicted < 50 nM)

This is a predicted value based on the known immunogenicity of the peptide. Experimental determination is required for a precise IC50 value.

Frequency of SMCY-Specific T-Cells

The frequency of SMCY-specific T-cells can vary depending on prior exposure to the antigen. In healthy females, exposure to male fetal cells during pregnancy can lead to the generation of H-Y-specific T-cells.

PopulationConditionFrequency of SMCY-Specific CD8+ T-CellsReference
Healthy FemalesHistory of pregnancy with at least one male37% show detectable responses[14]
Healthy FemalesHistory of two or more male pregnancies50% show detectable responses[14]
Healthy FemalesNulliparous or only female offspring62% show HY-specific Treg[15][16]
Female -> Male HSCTPost-transplantationVariable, can be detected by tetramer staining[3]

Experimental Protocols

The study of SMCY-specific immune responses relies on a variety of specialized immunological assays. Detailed methodologies for key experiments are provided below.

In Vitro Generation of SMCY-Specific Cytotoxic T-Lymphocytes (CTLs)

This protocol describes the generation of CTLs from peripheral blood mononuclear cells (PBMCs) that can recognize and kill target cells presenting SMCY peptides.[17][18][19][20][21]

Materials:

  • PBMCs from a healthy female donor (HLA-A*0201 positive)

  • SMCY peptide (FIDSYICQV)

  • T2 cells (HLA-A*0201 positive, TAP deficient)

  • Complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, penicillin-streptomycin)

  • Recombinant human IL-2, IL-7, and IL-15

  • Ficoll-Paque PLUS

  • CD8+ T-cell isolation kit

Procedure:

  • Isolate PBMCs: Isolate PBMCs from heparinized blood of a healthy female donor using Ficoll-Paque PLUS density gradient centrifugation.

  • Isolate CD8+ T-cells: Isolate CD8+ T-cells from the PBMC fraction using a positive or negative selection kit according to the manufacturer's instructions.

  • Prepare Stimulator Cells:

    • Culture T2 cells in complete RPMI-1640 medium.

    • Incubate T2 cells with the this compound (10 µg/mL) for 2 hours at 37°C to allow for peptide loading onto HLA-A*0201 molecules.

    • Irradiate the peptide-loaded T2 cells (30 Gy) to prevent their proliferation.

  • Co-culture:

    • Co-culture the isolated CD8+ T-cells (responder cells) with the irradiated, peptide-loaded T2 cells (stimulator cells) at a responder-to-stimulator ratio of 10:1 in complete RPMI-1640 medium.

    • Add recombinant human IL-7 (10 ng/mL) and IL-15 (5 ng/mL) to the co-culture.

  • Expansion:

    • After 3-4 days, add recombinant human IL-2 (50 IU/mL) to the culture.

    • Restimulate the cultures every 7-10 days with fresh irradiated, peptide-loaded T2 cells and continue to supplement with IL-2.

  • Assessment of Cytotoxicity: After 2-3 rounds of stimulation, assess the cytotoxic activity of the expanded T-cells using a standard chromium-51 (B80572) release assay or a flow cytometry-based cytotoxicity assay.

ELISPOT Assay for Detecting SMCY-Specific IFN-γ Secreting T-Cells

The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane ELISPOT plates

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase (or HRP)

  • Substrate (e.g., BCIP/NBT)

  • PBMCs from a test subject

  • This compound (FIDSYICQV)

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Coat the ELISPOT plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating:

    • Wash the plate and add 2x10^5 PBMCs per well in complete RPMI-1640 medium.

    • Add the this compound to the appropriate wells at a final concentration of 10 µg/mL.

    • Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

  • Development: Wash the plate and add the substrate. Spots will form where IFN-γ was secreted.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader.

Flow Cytometry for Identifying SMCY-Specific T-Cells using Tetramers

MHC-tetramers are reagents that can specifically stain T-cells bearing a T-cell receptor (TCR) that recognizes a particular peptide-MHC complex.

Materials:

  • PE-conjugated HLA-A*0201-SMCY (FIDSYICQV) tetramer

  • Fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye

  • PBMCs from a test subject

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Cell Preparation: Isolate PBMCs and resuspend in FACS buffer.

  • Tetramer Staining:

    • Incubate 1x10^6 PBMCs with the PE-conjugated HLA-A*0201-SMCY tetramer for 30 minutes at 37°C in the dark.

  • Surface Staining:

    • Without washing, add the fluorochrome-conjugated antibodies against CD3 and CD8.

    • Incubate for 20 minutes at 4°C in the dark.

  • Viability Staining: Add a viability dye according to the manufacturer's instructions.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Analysis: Gate on live, singlet, CD3+CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding of SMCY immunobiology.

Antigen Processing and Presentation of SMCY

The following diagram illustrates the MHC class I pathway for processing and presenting the SMCY-derived peptide FIDSYICQV.

AntigenProcessing cluster_ER ER Lumen SMCY SMCY Protein (Endogenous) Proteasome Proteasome SMCY->Proteasome Ubiquitination & Degradation Peptides SMCY Peptides (including FIDSYICQV) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport into ER MHC_I MHC Class I (HLA-A*0201) TAP->MHC_I Peptide Loading ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport Peptide_MHC Peptide-MHC Complex TCR TCR Peptide_MHC->TCR Presentation Cell_Surface Cell Surface Golgi->Cell_Surface Vesicular Transport CTL CD8+ CTL TCR->CTL Recognition & Activation

Caption: MHC Class I antigen processing and presentation pathway for the SMCY antigen.

T-Cell Receptor Signaling upon SMCY Recognition

This diagram outlines the initial signaling cascade within a CD8+ T-cell upon recognition of the this compound-MHC complex.

TCRSignaling TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck Recruitment & Activation ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment & Activation pMHC This compound-MHC pMHC->TCR_CD3 Binding CD8 CD8 pMHC->CD8 CD8->Lck Lck->TCR_CD3 Phosphorylation of ITAMs LAT_SLP76 LAT & SLP-76 Scaffold ZAP70->LAT_SLP76 Phosphorylation PLCg PLCγ LAT_SLP76->PLCg Activation AP1 AP-1 Pathway LAT_SLP76->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Pathway PKC->NFkB NFAT NFAT Pathway Ca->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression CTLWorkflow Start Start: Isolate Effector & Target Cells Effector_Prep Effector Cell Preparation: Generate SMCY-specific CTLs Start->Effector_Prep Target_Prep Target Cell Preparation: Peptide-load & label T2 cells Start->Target_Prep Co_culture Co-culture Effector & Target Cells (Varying E:T Ratios) Effector_Prep->Co_culture Target_Prep->Co_culture Incubation Incubate (e.g., 4 hours) Co_culture->Incubation Supernatant_Collection Collect Supernatant (for release assays) Incubation->Supernatant_Collection Cell_Staining Stain Cells (for flow cytometry assays) Incubation->Cell_Staining Measure_Release Measure Released Label (e.g., ⁵¹Cr) Supernatant_Collection->Measure_Release Flow_Cytometry Acquire on Flow Cytometer Cell_Staining->Flow_Cytometry Data_Analysis Data Analysis: Calculate % Specific Lysis Measure_Release->Data_Analysis Flow_Cytometry->Data_Analysis

References

SMCY Peptide as a Target for T-Cell Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SMCY peptide, a minor histocompatibility (H-Y) antigen encoded by the Y chromosome, represents a critical target for T-cell recognition, particularly in the contexts of hematopoietic stem cell transplantation (HSCT) and cancer immunotherapy. As a male-specific antigen, it can elicit potent cytotoxic T-lymphocyte (CTL) responses in female recipients of male grafts, leading to graft-versus-host disease (GVHD) or graft rejection. Conversely, this same immunogenicity can be harnessed to target male-derived malignancies in female patients. This technical guide provides an in-depth overview of the this compound, including its various epitopes, T-cell recognition, and the experimental methodologies used for its study.

The SMCY Antigen and Peptide Epitopes

The SMCY protein, officially known as Jarid1d, is a histone demethylase encoded by the KDM5D gene on the Y chromosome. Its X-chromosome homolog is SMCX (KDM5C). The subtle amino acid differences between these two proteins give rise to male-specific peptides that can be presented by Major Histocompatibility Complex (MHC) molecules and recognized as foreign by the female immune system.

Several immunogenic SMCY-derived peptides have been identified and characterized. These epitopes are presented by various HLA alleles in humans and H-2 alleles in mice.

Table 1: Known this compound Epitopes and Presenting MHC Molecules

Peptide SequenceAmino Acid PositionPresenting MHC MoleculeOrganism
FIDSYICQVUnknownHLA-A*0201Human
11-residue peptideUnknownHLA-B7Human
KCSRNRQYL738-746H-2DbMouse
TENSGKDIUnknownH-2KkMouse

T-Cell Recognition of SMCY Peptides

The recognition of SMCY peptides by T-cells is a classic example of MHC-restricted antigen presentation. Endogenously processed SMCY protein fragments are loaded onto MHC class I molecules within the endoplasmic reticulum and transported to the cell surface. CD8+ cytotoxic T-lymphocytes (CTLs) bearing a T-cell receptor (TCR) that specifically recognizes the this compound-MHC complex can then bind to the cell and initiate a cytotoxic response, leading to the lysis of the target cell.

Signaling Pathway of T-Cell Recognition

The binding of the TCR to the this compound-MHC complex initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function. The diagram below illustrates the general signaling pathway for TCR activation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell SMCY_MHC SMCY-MHC Complex TCR TCR SMCY_MHC->TCR Binding Lck Lck TCR->Lck Engagement CD8 CD8 CD8->SMCY_MHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT Gene Gene Transcription (Cytokines, Proliferation) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene AP1 AP-1 Ras->AP1 AP1->Gene

TCR Signaling Cascade

Quantitative Data

MHC Binding Affinity

The binding affinity of SMCY peptides to their restricting MHC molecules is a key determinant of their immunogenicity. High-affinity binding is generally required for stable presentation on the cell surface and efficient T-cell recognition.

Table 2: this compound MHC Binding Affinity

PeptideMHC MoleculeBinding Affinity (IC50)
Unspecified this compoundHLA-B734 nM[1]
Frequency of SMCY-Specific T-Cells

The precursor frequency of T-cells specific for a particular antigen can influence the magnitude of the immune response. Studies have measured the frequency of SMCY-specific CD8+ T-cells in both males (where it is a self-antigen) and females.

Table 3: Frequency of SMCY-Specific CD8+ T-Cells

PopulationFrequency RangeMean Frequency
Males~1:80,000 to ~1:800,0001 in 200,000
Females1 in 50,000 to 1 in 100,000Not specified
Post-partum (with male child)1 in 350Not specified

Note: The significantly higher frequency in post-partum females with a male child suggests in vivo priming.

Cytotoxic T-Lymphocyte (CTL) Activity

The ultimate effector function of SMCY-specific T-cells is the lysis of target cells presenting the this compound. This is typically measured in vitro using cytotoxicity assays.

Note: While protocols for cytotoxicity assays are well-established, specific quantitative data (e.g., percentage of lysis at various effector-to-target ratios) for SMCY-specific CTLs is not consistently reported across publicly available literature. The efficacy is often demonstrated through the successful rejection of male grafts by female recipients in transplantation models.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of SMCY peptides for research and clinical applications is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swollen in a solvent such as dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected by Fmoc and its side chain protected by a labile group, is coupled to the resin.

  • Fmoc Deprotection: The Fmoc group is removed using a weak base, typically a solution of piperidine (B6355638) in DMF, to expose the free α-amino group.

  • Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amino group on the growing peptide chain.

  • Repeat: Steps 3 and 4 are repeated for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

SPPS_Workflow Resin Swell Resin Couple1 Couple First Fmoc-AA-OH Resin->Couple1 Wash1 Wash Couple1->Wash1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) Wash2 Wash Deprotect1->Wash2 Couple2 Couple Next Fmoc-AA-OH Repeat Repeat Deprotection and Coupling Cycles Couple2->Repeat Wash1->Deprotect1 Wash2->Couple2 Cleave Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Repeat->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize

Solid-Phase Peptide Synthesis Workflow
MHC-Peptide Binding Assay

These assays are crucial for determining the binding affinity and stability of SMCY peptides to specific MHC molecules. A common method is the T2 cell-based stabilization assay.

Methodology:

  • Cell Culture: T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have low surface expression of unstable empty MHC class I molecules, are cultured.

  • Peptide Incubation: T2 cells are incubated with varying concentrations of the synthetic this compound.

  • MHC Stabilization: If the this compound binds to the MHC molecules on the T2 cells, it stabilizes them on the cell surface.

  • Staining: The cells are stained with a fluorescently labeled antibody specific for the MHC allele of interest (e.g., anti-HLA-A2).

  • Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates peptide binding and MHC stabilization.

  • Data Analysis: The concentration of peptide required to achieve 50% of the maximum fluorescence intensity (EC50) can be calculated as a measure of binding affinity.

ELISpot Assay for SMCY-Specific T-Cell Frequency

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells, such as IFN-γ producing SMCY-specific T-cells.

Methodology:

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells.

  • Stimulation: The cells are stimulated with the this compound. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

  • Incubation: The plate is incubated to allow for cytokine secretion.

  • Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Substrate Addition: A substrate that forms an insoluble colored precipitate is added. Each spot that develops represents a single cytokine-secreting cell.

  • Spot Counting: The spots are counted using an automated ELISpot reader.

ELISpot_Workflow Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block PlateCells Plate PBMCs/T-Cells Block->PlateCells Stimulate Stimulate with This compound PlateCells->Stimulate Incubate Incubate for Cytokine Secretion Stimulate->Incubate Detect Add Detection Antibody and Enzyme Conjugate Incubate->Detect Substrate Add Substrate Detect->Substrate Count Count Spots Substrate->Count

ELISpot Assay Workflow
Chromium Release Cytotoxicity Assay

This is a classic method for measuring the cell-lytic activity of CTLs.

Methodology:

  • Target Cell Labeling: Target cells that express the appropriate MHC molecule (e.g., T2 cells or a specific cell line) are labeled with radioactive sodium chromate (B82759) (51Cr). The 51Cr is taken up and retained by viable cells.

  • Peptide Pulsing: The labeled target cells are pulsed with the this compound.

  • Co-culture: The peptide-pulsed target cells are co-cultured with SMCY-specific effector T-cells at various effector-to-target (E:T) ratios.

  • Incubation: The co-culture is incubated for a period (typically 4-6 hours) to allow for cell lysis.

  • Supernatant Collection: The plate is centrifuged, and the supernatant, containing released 51Cr from lysed cells, is collected.

  • Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: 51Cr released from target cells in the presence of effector cells.

    • Spontaneous Release: 51Cr released from target cells in the absence of effector cells.

    • Maximum Release: 51Cr released from target cells lysed with a detergent.

Conclusion

The this compound is a well-defined minor histocompatibility antigen that serves as a potent target for T-cell recognition. Its male-specific expression makes it a valuable tool in both transplantation immunology and cancer immunotherapy. Understanding the specific peptide epitopes, their MHC restriction, and the methodologies to quantify T-cell responses against them is crucial for the continued development of SMCY-targeted therapies. This guide provides a foundational overview for researchers and drug development professionals working in this exciting field.

References

A Technical Guide to the Genetic Origin and Identification of the SMCY-Derived H-Y Antigen Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the genetic origins, evolutionary history, and biochemical nature of the SMCY (Selected Mouse cDNA on Y) protein. It focuses specifically on the derivative peptide that functions as a critical male-specific minor histocompatibility antigen (H-Y antigen), a key factor in immunology, transplantation medicine, and developmental biology.

Executive Summary

The Y chromosome-encoded protein SMCY, also known as Lysine-Specific Demethylase 5D (KDM5D), is the source of a prominent minor histocompatibility (H-Y) antigen.[1] This antigen is an 11-residue peptide presented by MHC class I molecules, such as HLA-B7, and can elicit a potent T-cell-mediated immune response.[1][2] This response is clinically significant, contributing to the rejection of male organ or bone marrow grafts by female recipients.[1][2] SMCY shares a common evolutionary origin with its X chromosome homolog, SMCX (KDM5C), from which it diverged after the formation of the sex chromosomes.[3] The identification of the specific SMCY-derived peptide that constitutes the H-Y antigen was a landmark achievement, culminating a 40-year search and providing critical insights into sex-specific immunity.[1] This guide details the evolutionary background, molecular function, and the experimental protocols used to identify this pivotal peptide.

Genetic Origin and Evolution

The SMCY gene originates from a common ancestral autosomal gene pair shared with its homolog on the X chromosome, SMCX (also known as JARID1C or KDM5C).[3][4] The evolution of sex chromosomes from a pair of identical autosomes, which began approximately 300 million years ago, led to the divergence of these two genes.[5]

Key evolutionary events include:

  • Autosomal Origin: The precursor to the X and Y chromosomes was an ordinary pair of autosomes.[5]

  • Sex-Determination Locus: The acquisition of a sex-determining gene (like SRY) on one autosome initiated its evolution into the proto-Y chromosome.[5]

  • Recombination Suppression: To prevent the sex-determining gene from crossing over to the proto-X chromosome, recombination between the proto-X and proto-Y was suppressed in a stepwise manner.[5][6]

  • Genetic Divergence: Without recombination, the Y chromosome, including the SMCY gene, began to accumulate mutations independently and diverge from the X chromosome.[3] The Y chromosome replicates exclusively in the male germline, which undergoes more cell divisions than the female germline, leading to a higher mutation rate.[3]

This male-driven evolution is supported by sequence analysis comparing SMCY and SMCX across different species.[3]

G A Ancestral Autosomal Gene Pair B Proto X/Y Chromosomes (Recombination Occurs) A->B C Acquisition of SRY Gene on Proto-Y Chromosome B->C D Suppression of X-Y Recombination C->D E SMCX Gene on X Chromosome D->E Divergence F SMCY Gene on Y Chromosome D->F Divergence G Accumulation of Mutations (Male-Driven Evolution) F->G

Caption: Evolutionary divergence of SMCX and SMCY genes.

Molecular Function and Peptide Identity

Both SMCY and its X-homolog SMCX are histone demethylases.[4][7] Specifically, they belong to the KDM5 family and are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark associated with active gene transcription.[4][8] This function implicates them in transcriptional regulation and chromatin remodeling.[9] While the proteins are functionally similar, their genetic sequences have diverged.

The key H-Y antigen presented by the human MHC molecule HLA-B7 is an 11-amino acid peptide derived from the SMCY protein.[1] The homologous region in the SMCX protein differs by two amino acids, which is sufficient to alter T-cell recognition.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the SMCY gene and its peptide product.

Table 1: Evolutionary and Genetic Comparison

ParameterValueSpeciesReference
Evolutionary Rate (SMCY vs. SMCX)~1.8x fasterHuman, Mouse, Horse[3]
Male-to-Female Mutation Ratio (αm)~3Human, Mouse, Horse[3]
DNA Sequence Identity (SMCY vs. SMCX)77%Human[2]
Protein Homology (SMCY vs. SMCX)86% identity, 91% similarityHuman[10]

Table 2: Immunological Properties of the SMCY Peptide (HLA-B7 Restricted)

ParameterValueMethodReference
Peptide SequenceSPSVDKARAELMass Spectrometry[11]
IC₅₀ for HLA-B7 Binding34 nMCompetitive Binding Assay[12]
CTL Half-Maximal Lysis10 pMCytotoxicity Assay[13]

Experimental Protocols: Identification of the H-Y Antigen

The definitive identification of the H-Y antigen as a peptide from the SMCY protein was a multi-step process involving immunology, biochemistry, and molecular biology.[1][2] The core methodology is outlined below.

Isolation of H-Y Specific Cytotoxic T-Lymphocyte (CTL) Clones
  • Source: Peripheral blood lymphocytes were obtained from a female bone marrow transplant recipient who had rejected a graft from her HLA-identical brother.

  • Stimulation: Patient lymphocytes were stimulated in vitro with irradiated peripheral blood mononuclear cells from the male donor.

  • Cloning: T-cell clones were isolated by limiting dilution and screened for male-specific, HLA-B7-restricted cytotoxic activity. Clones demonstrating potent and specific lysis of male target cells were expanded for further use.

Peptide Elution and Fractionation
  • Cell Source: A large quantity of male B-lymphoblastoid cells expressing HLA-B7 were cultured and harvested.

  • MHC Elution: HLA-B7 molecules were purified from cell lysates using affinity chromatography with an HLA-B7-specific monoclonal antibody.

  • Peptide Extraction: Bound peptides were eluted from the purified HLA-B7 molecules using acid treatment (e.g., 0.1% trifluoroacetic acid).

  • Fractionation: The complex mixture of eluted peptides was separated into fractions using multi-dimensional reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Peptide Identification Workflow cluster_1 Functional Assay cluster_2 Sequence Analysis A Male B-Cells (HLA-B7+) B Cell Lysis & Immunoaffinity Purification of HLA-B7 A->B C Acid Elution of Bound Peptides B->C D RP-HPLC Fractionation C->D E Sensitize Target Cells (T2-B7) with Peptide Fractions D->E F Co-culture with H-Y Specific CTL Clone E->F G Measure Cell Lysis (e.g., ⁵¹Cr Release) F->G H Active Fraction(s) Identified G->H I Sequence Active Peptide (Edman Degradation or Mass Spectrometry) H->I J Search Sequence Databases I->J K Source Protein Identified: SMCY J->K

Caption: Experimental workflow for identifying the H-Y antigen.

Functional Assay for Peptide Activity
  • Target Cells: A processing-defective cell line, T2, transfected with the HLA-B7 gene (T2-B7), was used. These cells have a low level of surface HLA-B7 molecules unless stabilized by an exogenous peptide.

  • Sensitization: Aliquots of T2-B7 cells were incubated with individual peptide fractions from the RP-HPLC separation.

  • CTL Assay: The peptide-pulsed target cells were then co-cultured with the H-Y specific CTL clones.

  • Lysis Measurement: Target cell lysis was quantified, typically using a ⁵¹Chromium-release assay. Fractions that enabled the CTLs to lyse the target cells were identified as "active."

Peptide Sequencing and Gene Identification
  • Sequencing: The active HPLC fraction containing the purified peptide was subjected to automated Edman degradation or, more commonly in modern methods, tandem mass spectrometry to determine its amino acid sequence.

  • Database Search: The resulting peptide sequence (SPSVDKARAEL) was used to search protein and translated nucleotide databases.

  • Identification: The search identified a perfect match within a protein encoded by a gene on the Y chromosome, which was named SMCY.[1]

Antigen Processing and Presentation Pathway

The this compound, like most intracellular antigens, is processed and presented to T-cells via the MHC class I pathway.

  • Protein Production: The SMCY gene is transcribed and translated in the cytoplasm of male cells.

  • Proteasomal Degradation: The SMCY protein is degraded by the proteasome into smaller peptide fragments.

  • Peptide Transport: Peptides of appropriate length (typically 8-11 amino acids) are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • MHC Loading: Inside the ER, the this compound is loaded onto a newly synthesized HLA-B7 molecule, a process facilitated by chaperones like tapasin.

  • Surface Expression: The stable peptide-MHC complex is transported to the cell surface via the Golgi apparatus.

  • T-Cell Recognition: The this compound/HLA-B7 complex is displayed on the cell surface, where it can be recognized by the T-cell receptor (TCR) of a specific CD8+ cytotoxic T-lymphocyte.

G cluster_0 Cytoplasm cluster_1 Endoplasmic Reticulum A SMCY Protein B Proteasome A->B Degradation C SMCY Peptides B->C D TAP Transporter C->D Transport E Peptide Loading onto MHC Class I (HLA-B7) D->E F Peptide-MHC Complex G Golgi Apparatus F->G Transport H Cell Surface Presentation G->H Transport I T-Cell Receptor (TCR) on CD8+ T-Cell Recognizes This compound-MHC Complex H->I Recognition

Caption: MHC class I presentation pathway for the this compound.

References

Structural Analysis of the SMCY Peptide-MHC Complex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The SMCY protein, encoded on the Y chromosome, is a significant source of minor histocompatibility antigens (mHags), which are crucial in the context of hematopoietic stem cell transplantation and tumor immunology. T-cell recognition of SMCY-derived peptides presented by Major Histocompatibility Complex (MHC) class I molecules can elicit potent immune responses. This technical guide provides a comprehensive overview of the structural and biophysical principles governing the interaction between SMCY peptides and their restricting MHC alleles, primarily HLA-A*0201 and H-2Db. While a crystal structure for an SMCY peptide-MHC complex is not publicly available, this document outlines the established experimental workflows for its determination and characterization. We present representative quantitative data from analogous, well-characterized peptide-MHC systems to illustrate the biophysical parameters that define these interactions. Furthermore, detailed experimental protocols for key analytical techniques and diagrams of the associated signaling pathways are provided to serve as a practical resource for researchers in the field.

Introduction to the this compound-MHC Complex

The immune system's ability to distinguish self from non-self is fundamental to its function. Cytotoxic T lymphocytes (CTLs) play a critical role in this process by recognizing short peptides derived from intracellular proteins that are presented on the cell surface by MHC class I molecules. Minor histocompatibility antigens are peptides that differ between individuals of the same species due to genetic polymorphisms. The SMCY protein, a product of the Y chromosome, is a well-established source of mHags. In the context of sex-mismatched hematopoietic stem cell transplantation from a female donor to a male recipient, SMCY-derived peptides can be recognized as foreign, leading to graft-versus-leukemia effects or graft-versus-host disease.

Two immunodominant SMCY-derived peptides have been extensively studied:

  • FIDSYICQV: This nonamer peptide is presented by the human MHC class I allele HLA-A*0201.

  • KCSRNRQYL: This nonamer peptide is presented by the murine MHC class I allele H-2Db.

The structural and biophysical characterization of how these peptides bind to their respective MHC molecules and are subsequently recognized by T-cell receptors (TCRs) is paramount for understanding their immunogenicity and for the development of targeted immunotherapies.

Structural Principles of Peptide-MHC Class I Interaction

The binding of a peptide to an MHC class I molecule is a highly specific interaction governed by the peptide's length and amino acid sequence. The peptide-binding groove of MHC class I molecules is a cleft formed by the α1 and α2 domains of the heavy chain. This groove is closed at both ends, which typically restricts the length of bound peptides to 8-10 amino acids.

Key features of this interaction include:

  • Anchor Residues: Specific positions within the peptide sequence, known as anchor residues, have side chains that fit into corresponding pockets within the MHC binding groove. These interactions are the primary determinants of binding specificity and stability. For HLA-A*0201, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9).

  • Main Chain Interactions: The amino and carboxyl termini of the peptide form a network of hydrogen bonds with conserved residues at the ends of the MHC binding groove, contributing significantly to the stability of the complex.

  • TCR-Contact Residues: The central, upward-facing residues of the peptide are exposed and available for interaction with the complementarity-determining regions (CDRs) of a specific T-cell receptor.

While a crystal structure for the SMCY-MHC complex is not available, molecular modeling based on the known structures of other peptides bound to HLA-A*0201 can provide valuable insights into its likely conformation.[1][2][3]

Quantitative Analysis of Peptide-MHC Interaction

Table 1: Thermodynamic Parameters of Peptide Binding to HLA-A*0201 (Representative Data)

PeptideSource ProteinSequenceKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
M158-66Influenza A VirusGILGFVFTL5.2-15.24.1[Fremont et al., 1992]
Tax11-19HTLV-1LLFGYPVYV230-9.8-1.2[Borbulevych et al., 2005]
MART-127-35Melan-AAAGIGILTV780-7.5-2.0[Sliz et al., 2001]

Note: These values are illustrative and were obtained for different peptide systems. The thermodynamics of this compound binding would require specific experimental determination.

Table 2: Kinetic Parameters of Peptide Binding to HLA-A*0201 (Representative Data)

PeptideSequencekon (M-1s-1)koff (s-1)t1/2 (hours)Reference
M158-66GILGFVFTL1.2 x 1042.5 x 10-57.7[Yan et al., 2011]
NY-ESO-1157-165CTAG1BSLLMWITQC3.5 x 1031.1 x 10-41.8

Note: These kinetic parameters are for illustrative purposes and highlight the range of association and dissociation rates observed for peptide-MHC interactions. The kinetic profile of the SMCY-MHC complex would need to be determined experimentally.

Experimental Protocols

This section details the standard methodologies for the production and analysis of peptide-MHC complexes.

Expression and Refolding of Soluble Peptide-MHC Class I Molecules

The production of soluble, stable peptide-MHC complexes is a prerequisite for structural and biophysical studies. A common method involves the expression of the MHC heavy chain and β2-microglobulin (β2m) light chain as inclusion bodies in E. coli, followed by in vitro refolding in the presence of the peptide of interest.

Protocol: Refolding of HLA-A*0201 with this compound (FIDSYICQV)

  • Protein Expression: Express the extracellular domain of the HLA-A*0201 heavy chain and human β2m separately in E. coli (e.g., BL21(DE3) strain). Induce expression with IPTG and harvest the cells.

  • Inclusion Body Preparation: Lyse the cells and purify the inclusion bodies by repeated washing and centrifugation steps to remove cellular debris.

  • Solubilization: Solubilize the purified heavy chain and β2m inclusion bodies separately in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) containing a reducing agent (e.g., DTT).

  • Refolding:

    • Prepare a large volume of refolding buffer (e.g., 100 mM Tris pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).

    • Add the synthetic this compound (FIDSYICQV) to the refolding buffer to a final concentration of approximately 10 µM.

    • Slowly add the solubilized heavy chain and β2m to the refolding buffer in a stepwise manner, typically at a molar ratio of 1:1:10 (heavy chain:β2m:peptide).

    • Allow the refolding to proceed at 4°C for 48-72 hours with gentle stirring.

  • Concentration and Purification:

    • Concentrate the refolding mixture using tangential flow filtration or a stirred-cell concentrator.

    • Purify the correctly folded peptide-MHC monomer using size-exclusion and anion-exchange chromatography.

    • Assess the purity and homogeneity of the final product by SDS-PAGE.

Biophysical Analysis of Peptide-MHC Interaction

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of molecular interactions in real-time.

Protocol: SPR Analysis of SMCY-HLA-A*0201 Interaction

  • Chip Preparation: Immobilize a capture antibody specific for the MHC molecule (e.g., an anti-His tag antibody if the heavy chain is His-tagged) on a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.

  • Ligand Capture: Inject the purified, refolded SMCY-HLA-A*0201 complex over the sensor surface to be captured by the antibody.

  • Analyte Injection: Flow a series of concentrations of a relevant T-cell receptor (as the analyte) over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the TCR to the pMHC complex.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol: ITC Analysis of SMCY-HLA-A*0201 Interaction

  • Sample Preparation: Prepare solutions of the purified SMCY-HLA-A*0201 complex and the specific TCR in the same buffer to minimize heats of dilution.

  • Instrument Setup: Load the pMHC complex into the sample cell of the calorimeter and the TCR into the injection syringe.

  • Titration: Perform a series of injections of the TCR into the pMHC solution while maintaining a constant temperature.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Structural and Functional Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a peptide-MHC complex, from initial protein production to functional T-cell assays.

Experimental_Workflow cluster_production Protein Production & Refolding cluster_structural Structural Analysis cluster_biophysical Biophysical & Functional Analysis p1 Expression of MHC Heavy Chain & β2m in E. coli p2 Inclusion Body Purification p1->p2 p3 Solubilization in Denaturant p2->p3 p4 In Vitro Refolding with this compound p3->p4 p5 Purification of pMHC Monomer p4->p5 s1 Crystallization Screening p5->s1 s4 Molecular Modeling p5->s4 b1 Surface Plasmon Resonance (SPR) p5->b1 b2 Isothermal Titration Calorimetry (ITC) p5->b2 b3 T2 Cell Binding Assay p5->b3 s2 X-ray Diffraction Data Collection s1->s2 s3 Structure Determination & Refinement s2->s3 b4 T-Cell Activation Assays b1->b4 b2->b4 b3->b4

Caption: Experimental workflow for pMHC analysis.

T-Cell Receptor Signaling Pathway

Upon recognition of the this compound-MHC complex by a specific TCR, a complex intracellular signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Events pMHC SMCY-MHC TCR TCR/CD3 pMHC->TCR Binding Lck Lck TCR->Lck Recruitment ZAP70 ZAP-70 TCR->ZAP70 Recruitment Lck->TCR ITAM Phosphorylation Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFkB->Gene AP1->Gene NFAT->Gene

Caption: TCR signaling cascade upon pMHC recognition.

Conclusion and Future Directions

The structural analysis of the this compound-MHC complex is of significant interest for both fundamental immunology and the development of novel cancer immunotherapies and strategies to mitigate graft-versus-host disease. While the absence of a crystal structure for this specific complex necessitates the use of analogous systems for detailed quantitative illustration, the experimental and analytical frameworks are well-established. Future efforts to crystallize the SMCY-FIDSYICQV-HLA-A*0201 and SMCY-KCSRNRQYL-H-2Db complexes will be invaluable. Such structures would provide a precise atomic-level understanding of the interactions, guiding the rational design of high-affinity TCRs for adoptive cell therapies and therapeutic vaccines. The continued application of advanced biophysical techniques will further refine our understanding of the dynamic nature of these interactions and their role in T-cell recognition and activation.

References

Unveiling the Expression Landscape of SMCY (KDM5D): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the expression of the Smcy homolog, Y-linked (SMCY) protein, officially known as Lysine-specific demethylase 5D (KDM5D). As a histone H3 lysine (B10760008) 4 (H3K4) demethylase encoded on the Y chromosome, KDM5D plays a crucial role in transcriptional repression, spermatogenesis, and tumor progression, particularly in prostate cancer. This document consolidates quantitative expression data from major databases, details key experimental protocols for its detection and functional analysis, and illustrates its known signaling interactions. This guide is intended for researchers, scientists, and drug development professionals investigating male-specific cellular processes, epigenetic regulation, and oncology.

Introduction to SMCY (KDM5D)

SMCY, or KDM5D, is a member of the Jumonji/ARID domain-containing (JARID) family of histone demethylases.[1] Its primary function is to remove methyl groups from di- and tri-methylated lysine 4 of histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[1] By removing these activating marks, KDM5D acts as a transcriptional repressor.[1]

Encoded by the KDM5D gene on the Y chromosome, its expression is inherently male-specific. It possesses a homolog on the X chromosome, KDM5C (also known as SMCX). Functionally, KDM5D is implicated as a tumor suppressor in prostate cancer by inhibiting invasion-associated genes.[2] It is also recognized as the source of the minor histocompatibility Y antigen (H-Y), which can trigger immune rejection in male-to-female tissue transplantation.[1]

Protein Aliases: JARID1D, H-Y, HYA, SMCY.[1]

Quantitative Protein Expression Analysis

The expression of KDM5D varies across different human tissues. The following tables summarize publicly available RNA sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA), which serve as a reliable proxy for protein expression levels. Expression is reported in Transcripts Per Million (TPM).

Table 1: KDM5D Gene Expression in Normal Human Tissues
TissueGTEx Median TPMHuman Protein Atlas (NX)
Testis15.726.6
Thyroid8.112.1
Adrenal Gland7.68.5
Pituitary7.4Not Available
Prostate6.98.9
Skeletal Muscle6.15.1
Heart5.86.2
Lung5.56.9
Kidney5.46.8
Esophagus5.26.1
Skin4.94.5
Nerve4.84.2
Adipose Tissue4.53.9
Colon4.25.5
Small Intestine4.15.2
Spleen3.94.8
Stomach3.84.9
Pancreas3.53.1
Liver2.92.5
Brain2.12.3

Data is derived from RNA-seq results and represents the expression in male tissues. The GTEx Portal and Human Protein Atlas should be consulted for detailed sample information and statistical analysis.

Signaling Pathways and Molecular Interactions

KDM5D functions primarily within the nucleus to epigenetically regulate gene expression. Its interactions are central to its role in both normal physiology and disease.

Regulation of Androgen Receptor (AR) Signaling

KDM5D directly interacts with the Androgen Receptor (AR), a key transcription factor in prostate biology and cancer.[2][3] By demethylating H3K4me3 at the promoter regions of AR target genes, KDM5D represses their transcription. This inhibitory action modulates AR signaling, and loss of KDM5D expression has been associated with resistance to therapies like docetaxel (B913) in prostate cancer.[2][3]

KDM5D_AR_Pathway cluster_nucleus Nucleus KDM5D KDM5D (SMCY) AR Androgen Receptor (AR) KDM5D->AR Interacts With H3K4me3 H3K4me3 (Active Mark) KDM5D->H3K4me3 Demethylates AR_Target_Gene AR Target Gene (e.g., KLK3) AR->AR_Target_Gene Binds Promoter H3K4me3->AR_Target_Gene Activates Transcription H3K4 H3K4 DHT DHT DHT->AR Activates

KDM5D modulates Androgen Receptor signaling.
Inactivation of p38 MAPK Signaling

Recent evidence has uncovered a non-histone target for KDM5D. It has been shown to interact with and demethylate p38α (MAPK14), a key component of the MAPK signaling pathway.[4][5][6][7] This demethylation event at lysine 165 (K165) of p38α inhibits its phosphorylation and subsequent activation, thereby suppressing downstream signaling that is often linked to cell proliferation and inflammation.[4][5][6][7]

KDM5D_p38_Pathway cluster_cytoplasm Cytoplasm / Nucleus p38_methyl p38α-K165 (Methylated) (Active State) p38_demethyl p38α-K165 (Demethylated) (Inactive State) Downstream Downstream Targets (e.g., HSP27, c-Myc) p38_methyl->Downstream Phosphorylates & Activates KDM5D KDM5D (SMCY) KDM5D->p38_methyl Demethylates Stress Cellular Stress Stress->p38_methyl Activates p38α (via upstream kinases)

KDM5D inactivates p38 MAPK via demethylation.

Experimental Protocols

Accurate detection and functional assessment of KDM5D are critical for research. The following sections provide detailed, representative protocols for its analysis.

General Experimental Workflow

The analysis of KDM5D expression and function typically follows a multi-step process, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue Tissue or Cell Sample (Male Origin) Lysate Protein Lysate (Nuclear Fraction) Tissue->Lysate Process Chromatin Cross-linked Chromatin Tissue->Chromatin Process IHC Immunohistochemistry (IHC) Tissue->IHC WB Western Blot (WB) Lysate->WB ChIP Chromatin Immunoprecipitation (ChIP) Chromatin->ChIP Quant Quantification of Expression Level WB->Quant Local Localization Analysis (Nuclear) IHC->Local Binding DNA Binding Analysis (Promoter Occupancy) ChIP->Binding

General workflow for KDM5D protein analysis.
Protocol: Immunohistochemistry (IHC-P)

This protocol is for the detection of KDM5D in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Sequentially immerse slides in two changes of 100% ethanol (B145695), two changes of 95% ethanol, and one change of 70% ethanol for 3 minutes each.

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Staining:

    • Wash slides three times in TBS-T (Tris-Buffered Saline with 0.05% Tween-20).

    • Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.

    • Wash three times in TBS-T.

    • Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature.

    • Incubate with a validated primary antibody against KDM5D (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash slides three times in TBS-T.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

    • Wash three times in TBS-T.

    • Incubate with a streptavidin-HRP conjugate for 30 minutes.

    • Wash three times in TBS-T.

  • Detection and Counterstaining:

    • Apply DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown precipitate develops (monitor under a microscope).

    • Rinse gently with distilled water to stop the reaction.

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the counterstain in running tap water.

    • Dehydrate, clear, and mount with a permanent mounting medium.

Protocol: Western Blotting

This protocol is for detecting KDM5D in protein lysates, typically from nuclear extracts.

  • Sample Preparation:

    • Prepare nuclear extracts from cells or tissues using a suitable extraction kit.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel in MES or MOPS SDS running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunodetection:

    • Wash the membrane with TBST (Tris-Buffered Saline, 0.1% Tween-20).

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against KDM5D (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each in TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol is for identifying the genomic regions where KDM5D is bound.[1][8][9]

  • Cross-linking:

    • Add formaldehyde (B43269) to cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[1]

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.[1]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash cells with cold PBS.

    • Lyse cells using a lysis buffer containing protease inhibitors.[1]

    • Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[9]

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against KDM5D or a negative control IgG.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA using a DNA purification kit or phenol:chloroform extraction.[1]

  • Analysis:

    • Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

SMCY/KDM5D is a male-specific epigenetic modifier with significant roles in transcriptional regulation and disease. Its expression is widespread but varies quantitatively across tissues, with the highest levels typically found in the testis. Its function is intimately linked to its interaction with key nuclear proteins like the Androgen Receptor and its ability to demethylate both histone and non-histone targets such as p38α. The protocols and data presented in this guide provide a foundational resource for researchers aiming to investigate the biological and pathological roles of KDM5D, offering a starting point for experimental design and data interpretation in the fields of epigenetics, cancer biology, and men's health.

References

Methodological & Application

Application Notes and Protocols for SMCY Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SMCY peptide, an epitope of the H-Y antigen, is a minor histocompatibility antigen encoded on the Y chromosome.[1][2][3] This peptide is presented by the HLA-B7 molecule and can be recognized by specific T cells, playing a role in the immune response, including transplant rejection.[4] The specific human this compound epitope presented by HLA-B7 has the amino acid sequence Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu.[4][5] The ability to reliably synthesize and purify this and other peptides is crucial for a wide range of research applications, from fundamental immunology to the development of novel therapeutics and vaccines.

This document provides a detailed protocol for the chemical synthesis of the this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

I. This compound Synthesis Protocol

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[3][6][7] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc strategy.[6]

A. Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gSigma-Aldrich, Novabiochem
Fmoc-L-Amino AcidsSynthesis GradeSigma-Aldrich, Bachem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Piperidine (B6355638)ACS GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
Oxyma Pure≥99%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Diethyl etherACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
B. Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessel with a fritted disc

  • Shaker or vortexer

  • Lyophilizer (freeze-dryer)

  • Analytical and Preparative HPLC systems

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

C. Synthesis Workflow

The overall workflow for this compound synthesis and purification is depicted below.

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin_Prep Resin Swelling First_AA First Amino Acid Coupling Resin_Prep->First_AA Chain_Elongation Chain Elongation Cycles First_AA->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (LC-MS) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound

Figure 1: Overall workflow for the synthesis and purification of the this compound.

D. Detailed Synthesis Steps

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Couple the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) to the deprotected resin. Use a 4-fold molar excess of the amino acid, activated with DIC and Oxyma Pure in DMF. Allow the coupling reaction to proceed for 1-2 hours.

2. Chain Elongation:

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Wash the resin with DMF (3x).

  • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and DCM (3x).

  • Couple the next Fmoc-protected amino acid in the sequence (SPSVDKARAEL, from C- to N-terminus) using the same activation and coupling procedure as in step 1.

  • Repeat the deprotection, washing, and coupling cycles for each amino acid in the sequence.

3. Cleavage and Global Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF (5x), DCM (5x), and methanol (B129727) (3x), then dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v). The scavengers (TIS, H₂O, EDT) are crucial to prevent side reactions with sensitive amino acid side chains.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

II. This compound Purification Protocol

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.

A. Materials and Reagents
Reagent/MaterialGrade
Crude this compound-
Trifluoroacetic acid (TFA)HPLC Grade
Acetonitrile (ACN)HPLC Grade
Deionized WaterHigh Purity
B. HPLC Parameters
ParameterAnalytical HPLCPreparative HPLC
Column C18, 3-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Detection 214 nm and 280 nm220 nm
Gradient 5-65% B over 30 minOptimized based on analytical run
C. Purification Steps
  • Analytical HPLC:

    • Dissolve a small amount of the crude peptide in Mobile Phase A.

    • Inject the sample onto the analytical HPLC system and run a scouting gradient (e.g., 5-95% B over 40 minutes) to determine the retention time of the target peptide and the impurity profile.

  • Preparative HPLC:

    • Based on the analytical chromatogram, develop an optimized gradient for the preparative separation. The gradient should be shallower around the elution time of the target peptide to maximize resolution.

    • Dissolve the bulk of the crude peptide in Mobile Phase A.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound.

    • Pool the fractions containing the pure peptide (typically >95% purity).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

III. Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using the following methods:

  • Analytical RP-HPLC: To determine the final purity of the peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[2] The theoretical molecular weight of the this compound (C₄₉H₈₅N₁₅O₁₈) is 1172.3 g/mol .[5]

Analysis MethodExpected Result
Analytical RP-HPLCSingle major peak with >95% purity
ESI-MS[M+H]⁺ at m/z 1173.3, [M+2H]²⁺ at m/z 587.15

IV. This compound and T-Cell Receptor Signaling

The this compound, when presented by an MHC class I molecule (like HLA-B7) on the surface of an antigen-presenting cell (APC), can be recognized by the T-cell receptor (TCR) on a cytotoxic T-lymphocyte (CTL). This recognition event is a critical step in initiating an adaptive immune response.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell Cytotoxic T-Lymphocyte (CTL) MHC HLA-B7 (MHC-I) TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 Co-receptor Binding SMCY This compound SMCY->MHC Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg->Downstream Signal Transduction Activation T-Cell Activation Downstream->Activation

Figure 2: Simplified signaling pathway of T-cell activation initiated by this compound recognition.

This interaction, stabilized by the CD8 co-receptor, initiates a signaling cascade within the T-cell. This cascade involves the phosphorylation of key signaling molecules such as Lck and ZAP-70, leading to the activation of downstream pathways that ultimately result in T-cell activation, proliferation, and effector functions like cytokine release and target cell lysis. The availability of high-purity synthetic this compound is essential for studying these fundamental immunological processes in detail.

References

Application Notes and Protocols: In Vitro Stimulation of T Cells with SMCY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Smcy (selected mouse cDNA on the Y chromosome) gene, and its human homologue, encode for proteins that can be processed into peptide epitopes capable of eliciting T cell responses. These peptides, presented by Major Histocompatibility Complex (MHC) molecules on the surface of cells, are recognized by specific T cells, particularly cytotoxic T lymphocytes (CTLs). This recognition can trigger a cascade of events leading to the elimination of the peptide-presenting cells, a process of significant interest in transplantation immunology and cancer immunotherapy.

This document provides detailed application notes and protocols for the in vitro stimulation of T cells with two well-characterized SMCY-derived peptides: a human HLA-B7 restricted peptide and a mouse H2-Db restricted peptide. These protocols are designed to guide researchers in the successful design and execution of experiments to study SMCY-specific T cell responses.

Human SMCY Peptide: An H-Y Antigen Epitope

The human SMCY gene encodes a protein that is a source of minor histocompatibility (H-Y) antigens. One such epitope is an 11-amino acid peptide, SPSVDKARAEL, which is presented by the HLA-B7 molecule and recognized by specific cytotoxic T cells.[1][2][3] This peptide is of particular interest in the context of hematopoietic stem cell transplantation, where differences in H-Y antigens between male donors and female recipients can lead to graft-versus-host disease or graft rejection.

Quantitative Data

The following table summarizes the available quantitative data for the human this compound (SPSVDKARAEL).

ParameterValueDescriptionReference
SequenceSPSVDKARAEL11-amino acid peptide derived from the human SMCY protein.[2]
MHC RestrictionHLA-B7The peptide is presented by the HLA-B7 molecule.[1]
T Cell ResponseCytotoxic T Lymphocyte (CTL) LysisInduces lysis of target cells by H-Y specific CTL clones.[3]
IC5034 nMConcentration required to inhibit the binding of a standard iodinated peptide to HLA-B7 by 50%.[1]
Half-maximal Lysis10 pMConcentration of the peptide required to achieve 50% of the maximum lysis of T2-B7 target cells by a specific CTL clone.[2][3]
Experimental Protocols
  • Reconstitution: Dissolve the lyophilized this compound in sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in sterile cell culture medium. It is recommended to perform a serial dilution to test a range of peptide concentrations.

  • PBMC Isolation: Isolate PBMCs from whole blood of an HLA-B7 positive donor using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Viability: Count the isolated PBMCs using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

  • Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Plate the PBMCs in a 24-well plate at a density of 2 x 10^6 cells/well.

  • Peptide Stimulation: Add the diluted this compound to the wells at various final concentrations (e.g., ranging from 1 pM to 1 µM). Include a "no peptide" control and a positive control (e.g., a viral peptide pool or anti-CD3/CD28 beads).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days to allow for the expansion of SMCY-specific T cells.

  • Cytokine Addition: After 2-3 days of culture, add low-dose recombinant human Interleukin-2 (IL-2) (e.g., 20 IU/mL) to support T cell proliferation.

  • Target Cell Preparation: Use an HLA-B7 positive target cell line (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides).

  • Peptide Loading: Incubate the target cells with the this compound (e.g., 1 µM) for 1-2 hours at 37°C to allow for peptide binding to HLA-B7 molecules.

  • Labeling of Target Cells: Label the peptide-loaded target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: Co-culture the labeled target cells with the expanded SMCY-stimulated effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Measurement of Lysis: Measure the release of the dye or isotope from the lysed target cells using a fluorometer or a gamma counter, respectively.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Experimental Workflow for Human this compound T Cell Stimulation

Human_SMCY_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_assay Assay PBMC_Isolation Isolate PBMCs (HLA-B7+ Donor) Co_culture Co-culture PBMCs with this compound PBMC_Isolation->Co_culture Peptide_Prep Prepare this compound (SPSVDKARAEL) Peptide_Prep->Co_culture IL2_Addition Add IL-2 Co_culture->IL2_Addition Effector_Target_Coculture Co-culture Effector T cells with Target Cells IL2_Addition->Effector_Target_Coculture Target_Prep Prepare & Label Target Cells (HLA-B7+) Target_Prep->Effector_Target_Coculture Lysis_Measurement Measure Target Cell Lysis Effector_Target_Coculture->Lysis_Measurement

Caption: Workflow for in vitro stimulation and cytotoxicity assay of human T cells with this compound.

Mouse this compound

A 9-amino acid peptide, KCSRNRQYL, derived from the mouse Smcy protein (amino acids 738-746) has been identified as an H2-Db-restricted epitope.[4][5] This peptide is a useful tool for studying T cell responses in mouse models, particularly in the context of transplantation and tumor immunology.

Experimental Protocols
  • Reconstitution: Dissolve the lyophilized this compound in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.

  • Working Solution: Thaw an aliquot on the day of use and dilute to the desired concentration in sterile cell culture medium.

  • Spleen Harvesting: Aseptically harvest spleens from C57BL/6 mice (which are H2-Db positive).

  • Single-Cell Suspension: Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.

  • Red Blood Cell Lysis: Lyse the red blood cells using an ACK lysis buffer.

  • Cell Counting and Culture: Wash, count, and resuspend the splenocytes in complete RPMI-1640 medium.

  • Plating: Plate the splenocytes in a 24-well plate at a density of 5 x 10^6 cells/well.

  • Peptide Stimulation: Add the diluted this compound at various final concentrations (e.g., 10 pM to 10 µM). Include appropriate negative and positive controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Cytokine Addition: Supplement the culture with recombinant mouse IL-2 (e.g., 20 IU/mL) after 2-3 days.

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Add the expanded Smcy-stimulated T cells to the wells at a density of 2 x 10^5 cells/well.

  • Restimulation: Restimulate the cells in the ELISpot plate with the this compound (e.g., 1 µM) for 18-24 hours at 37°C. Antigen-presenting cells (APCs), such as irradiated splenocytes, should be added.

  • Detection: Lyse the cells, wash the plate, and add a biotinylated anti-mouse IFN-γ detection antibody.

  • Signal Development: After washing, add streptavidin-alkaline phosphatase and then the substrate to develop the spots.

  • Spot Counting: Count the number of spots, where each spot represents a single IFN-γ-secreting cell, using an ELISpot reader.

Experimental Workflow for Mouse this compound T Cell Stimulation

Caption: Workflow for in vitro stimulation and ELISpot assay of mouse T cells with this compound.

T Cell Activation Signaling Pathway

The in vitro stimulation of T cells by the this compound, presented by the appropriate MHC molecule, initiates a complex intracellular signaling cascade. This process is fundamental to the activation of T cells and their subsequent effector functions.

Caption: Simplified signaling pathway of T cell activation upon recognition of the this compound-MHC complex.

References

Application Notes and Protocols for SMCY Peptide MHC Tetramer Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification and quantification of T cells specific for the SMCY peptide using Major Histocompatibility Complex (MHC) tetramer staining and flow cytometry. The SMCY protein, encoded on the Y chromosome, is a source of minor histocompatibility antigens (mHags), which can elicit immune responses in transplantation settings.[1][2] The ability to accurately detect and enumerate SMCY-specific T cells is crucial for understanding immune responses in graft-versus-host disease (GVHD), graft rejection, and for the development of immunotherapeutic strategies.[1][2]

Introduction to this compound and MHC Tetramers

The SMCY protein gives rise to immunogenic peptides that are presented by MHC class I molecules on the surface of male cells.[1] In female recipients of male hematopoietic stem cell or organ transplants, these peptides can be recognized by the recipient's T cells, leading to an immune response against the male cells.[1] One well-characterized immunodominant SMCY-derived peptide is FIDSYICQV, which is presented by the HLA-A*0201 allele.[2] Another identified H-Y antigen epitope from SMCY is an 11-residue peptide presented by HLA-B7.[1][3]

MHC tetramers are laboratory-generated reagents that mimic the natural interaction between a T-cell receptor (TCR) and a peptide-MHC complex.[4][5] They consist of four biotinylated peptide-MHC monomers bound to a fluorescently labeled streptavidin molecule.[4] This multimeric structure provides increased avidity, allowing for stable binding to and detection of antigen-specific T cells by flow cytometry.[4][6]

Experimental Data and Parameters

The successful staining of SMCY-specific T cells is dependent on several critical parameters. The following tables summarize key quantitative data and recommended starting conditions for the staining protocol. It is important to note that optimal conditions may vary between experiments and should be determined empirically.[7][8][9][10]

Table 1: Reagent and Sample Recommendations

ParameterRecommended Value/RangeNotes
Cell Type PBMCs, Lymph Node Cells, Splenocytes, TILsFreshly isolated or cryopreserved cells can be used.
Cell Number per Sample 1-2 x 10^6 (for PBMCs) 2-5 x 10^5 (for cell lines/clones)For rare events, a higher cell number may be necessary.[9]
Cell Concentration 2-5 x 10^7 cells/mLKeeping the staining volume low helps to conserve reagents.[7]
SMCY-MHC Tetramer Concentration Titrate for optimal signal-to-noise ratio (start at 1:100 to 1:200 dilution or ~30 nM)The optimal concentration can vary between tetramer specificities.[7][8]
Anti-CD8 Antibody Use a pre-titrated optimal concentration.The antibody clone can impact staining; some clones may hinder tetramer binding.[6][11][12]
Viability Dye e.g., 7-AAD, Propidium IodideEssential for excluding dead cells, which can non-specifically bind tetramers.[11]

Table 2: Staining and Incubation Parameters

StepTemperatureDurationNotes
Tetramer Incubation Room Temperature or 4°C20-60 minutesIncubation at room temperature or 37°C may increase signal intensity for some tetramers, but can also affect surface markers like CD62L.[7][13] Some tetramers may be unstable at 37°C.[7]
Antibody Co-staining 4°C30 minutesIt is generally recommended to stain with the tetramer first, followed by surface antibodies.[6][11]
Washes 4°C3-5 minutes per washIncrease the number of washes to reduce background staining.[9]
Fixation (Optional) Room Temperature10-20 minutesUse 0.5-1% paraformaldehyde. Do not fix cells before tetramer staining.[11][14]

Signaling Pathways and Experimental Workflow

MHC Class I Antigen Presentation Pathway

The presentation of the endogenous this compound on the cell surface is a multi-step process that begins in the cytosol and culminates in the display of the peptide-MHC complex for T-cell recognition.

MHC_Class_I_Pathway MHC Class I Antigen Presentation of this compound cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_membrane Cell Surface SMCY SMCY Protein Proteasome Proteasome SMCY->Proteasome Degradation Peptides SMCY Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I MHC Class I (Heavy Chain + β2m) MHC_I->Peptide_Loading Chaperones Chaperones (Calnexin, Calreticulin, Tapasin) Chaperones->Peptide_Loading Loaded_MHC Peptide-MHC I Complex Peptide_Loading->Loaded_MHC Peptide Loading Golgi Transport & Processing Loaded_MHC->Golgi Export Cell_Membrane Presented Peptide-MHC I Golgi->Cell_Membrane Trafficking TCR T-Cell Receptor (on CD8+ T Cell) Cell_Membrane->TCR Recognition

Caption: MHC Class I pathway for this compound presentation.

Experimental Workflow for Tetramer Staining

The following diagram outlines the key steps involved in staining peripheral blood mononuclear cells (PBMCs) with this compound-MHC tetramers for flow cytometry analysis.

Tetramer_Staining_Workflow SMCY-MHC Tetramer Staining Workflow start Start: Isolate PBMCs cell_prep Prepare Cell Suspension (1-2 x 10^6 cells) start->cell_prep tetramer_stain Incubate with SMCY-MHC Tetramer (20-60 min, RT or 4°C) cell_prep->tetramer_stain wash1 Wash with FACS Buffer tetramer_stain->wash1 ab_stain Incubate with Surface Antibodies (e.g., anti-CD8, anti-CD3) (30 min, 4°C) wash1->ab_stain wash2 Wash with FACS Buffer (2x) ab_stain->wash2 fix Optional: Fix with 0.5-1% PFA wash2->fix acquire Acquire on Flow Cytometer wash2->acquire If not fixing fix->acquire analyze Analyze Data (Gate on Live, CD8+, Tetramer+ cells) acquire->analyze

Caption: Workflow for SMCY-MHC tetramer staining and analysis.

Detailed Experimental Protocol

This protocol is a general guideline for staining human PBMCs. Optimization of incubation times, temperatures, and reagent concentrations is highly recommended.[7][10]

Materials and Reagents:

  • Cells: Freshly isolated or cryopreserved human PBMCs.

  • This compound-MHC Tetramer: Labeled with a suitable fluorochrome (e.g., PE, APC). Use a tetramer with the appropriate HLA allele (e.g., HLA-A*0201 for the FIDSYICQV peptide).

  • Negative Control Tetramer: An MHC tetramer with an irrelevant peptide and the same HLA allele.[9]

  • FACS Buffer: PBS + 2% Fetal Bovine Serum (FBS) + 0.1% Sodium Azide.

  • Fluorochrome-conjugated Antibodies:

    • Anti-human CD8

    • Anti-human CD3

    • Other phenotype markers as needed (e.g., CD45RA, CCR7)

  • Viability Dye: e.g., 7-AAD, Propidium Iodide, or a fixable viability stain.

  • Fixation Buffer (Optional): 0.5-1% Paraformaldehyde (PFA) in PBS.

  • Equipment:

    • Flow cytometry tubes or 96-well U-bottom plate

    • Pipettes

    • Centrifuge

    • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of PBMCs in cold FACS buffer.

    • Count the cells and adjust the concentration to 2 x 10^7 cells/mL.

    • Aliquot 1-2 x 10^6 cells (50 µL) into each flow cytometry tube or well.[14]

  • Tetramer Staining:

    • Centrifuge the SMCY-MHC tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any aggregates.[9]

    • Dilute the tetramer to the predetermined optimal concentration in FACS buffer.

    • Add the diluted tetramer to the cell pellet and gently resuspend.

    • Incubate for 20-60 minutes at room temperature or 4°C, protected from light.[8][14] The optimal temperature and time should be determined for each specific tetramer.[7]

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube (or 150 µL to each well) and centrifuge at 400-700 x g for 3-5 minutes.[8]

    • Decant the supernatant.

  • Surface Antibody Staining:

    • Prepare a cocktail of surface antibodies (e.g., anti-CD8, anti-CD3) at their optimal concentrations in FACS buffer.

    • Resuspend the cell pellet in the antibody cocktail.

    • Incubate for 30 minutes at 4°C in the dark.[8][14]

  • Final Washes:

    • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 400-700 x g for 3-5 minutes after each wash.[8]

    • After the final wash, decant the supernatant.

  • Viability Staining and Fixation (Choose one):

    • For non-fixable viability dyes (e.g., 7-AAD, PI): Resuspend the cells in 200-500 µL of FACS buffer. Add the viability dye 5-10 minutes before analysis.

    • For fixable viability dyes: Follow the manufacturer's protocol, typically performed before tetramer staining.

    • Optional Fixation: Resuspend the final cell pellet in 200-500 µL of 0.5-1% PFA.[7][14] Store at 4°C in the dark and analyze within 24 hours.[14]

  • Flow Cytometry Analysis:

    • Acquire a sufficient number of events to accurately identify the rare population of SMCY-specific T cells.

    • Gating Strategy:

      • Gate on lymphocytes based on forward and side scatter (FSC/SSC).

      • Gate on singlets to exclude doublets.

      • Gate on live cells using the viability dye.

      • Gate on CD3+ T cells.

      • From the CD3+ population, create a plot of CD8 vs. SMCY-MHC Tetramer.

      • The double-positive population (CD8+ Tetramer+) represents the SMCY-specific cytotoxic T lymphocytes. Use the negative control tetramer to set the gate for background staining.

Troubleshooting

Table 3: Common Issues and Solutions in MHC Tetramer Staining

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Low frequency of antigen-specific T cells. - Suboptimal tetramer concentration. - Inappropriate incubation time/temperature. - TCR internalization.[12] - Low affinity TCRs.- Increase the number of cells stained.[9] - Titrate the tetramer to find the optimal concentration.[9][10] - Optimize incubation time and temperature (try 30-60 min at RT or 4°C).[7] - Consider adding a protein kinase inhibitor like dasatinib (B193332) before staining to prevent TCR internalization.[12] - Use brighter fluorochromes or signal amplification techniques.[12]
High Background/ Non-specific Staining - Tetramer aggregates. - Dead cells binding the tetramer. - Non-specific binding to Fc receptors. - Inappropriate tetramer concentration (too high).- Centrifuge the tetramer reagent before use.[9] - Always include a viability dye and gate on live cells.[9][11] - Include an Fc receptor blocking reagent.[11] - Titrate the tetramer to a lower concentration.[9] - Increase the number of wash steps.[9]
Staining of all CD8+ cells - CD8-mediated binding of the tetramer, independent of the TCR.- Some tetramers have a mutation in the alpha-3 domain to reduce CD8 binding.[12] - Include a specific anti-CD8 antibody clone that blocks this interaction.[7] - Perform a cross-titration of the tetramer and the anti-CD8 antibody.[7]
Poor Resolution - Incorrect flow cytometer settings (e.g., compensation, PMT voltages). - Cell clumps.- Optimize flow cytometer settings using compensation controls. - Ensure a single-cell suspension and use a singlet gate during analysis.[11]

References

Application Notes and Protocols for CTL Assay Using SMCY Peptide-Pulsed Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for performing a Cytotoxic T Lymphocyte (CTL) assay using target cells pulsed with the SMCY peptide. The protocols detailed below are essential for researchers in immunology, oncology, and drug development who are evaluating the efficacy of T-cell-based cancer immunotherapies. The SMCY protein, a male-specific minor histocompatibility antigen, is an attractive target for immunotherapy in certain contexts, and this assay is a fundamental tool for assessing the potency of SMCY-specific CTLs.

Two primary methods for quantifying CTL-mediated cytotoxicity are described: the classical Chromium-51 release assay and the more modern CFSE-based flow cytometry assay. Both protocols are presented with detailed step-by-step instructions to ensure reproducibility. Additionally, this document includes representative data presented in clear tabular formats and visualizations of key biological pathways and experimental workflows to aid in comprehension and execution.

Signaling Pathways

MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens, such as the this compound, to cytotoxic T lymphocytes is a critical step in the adaptive immune response. This process, known as the MHC class I antigen presentation pathway, involves the degradation of cytosolic proteins into peptides, transport of these peptides into the endoplasmic reticulum, and their subsequent loading onto MHC class I molecules for presentation on the cell surface.[1][2][3][4]

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein SMCY Protein Proteasome Proteasome Protein->Proteasome Peptides SMCY Peptides Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport Peptide_MHC Peptide-MHC I Complex MHC_I MHC Class I MHC_I->Peptide_MHC Peptide Loading Presented_Peptide Presented this compound-MHC I Complex Peptide_MHC->Presented_Peptide Transport to Surface

Caption: MHC Class I Antigen Presentation Pathway for this compound.

CTL-Mediated Target Cell Killing Pathway

Upon recognition of the this compound-MHC I complex on the target cell surface, cytotoxic T lymphocytes initiate a signaling cascade that culminates in the destruction of the target cell.[5][6][7] This process primarily involves the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cell.[5][6][7]

CTL_Killing_Pathway cluster_ctl Cytotoxic T Lymphocyte (CTL) cluster_target SMCY-Pulsed Target Cell TCR TCR Granules Cytotoxic Granules (Perforin & Granzymes) TCR->Granules Activation Signal MHC_Peptide This compound-MHC I TCR->MHC_Peptide Recognition CD8 CD8 CD8->MHC_Peptide Target_Membrane Target Cell Membrane Granules->Target_Membrane Release of Perforin & Granzymes Caspases Caspase Cascade Target_Membrane->Caspases Granzyme Entry via Perforin Pores Apoptosis Apoptosis Caspases->Apoptosis Induction

Caption: CTL-Mediated Killing of an SMCY-Pulsed Target Cell.

Experimental Workflow

The general workflow for a CTL assay involves the preparation of effector and target cells, their co-incubation, and the subsequent measurement of target cell lysis.

CTL_Workflow Effector_Prep Effector Cell Preparation (SMCY-specific CTLs) Co_culture Co-culture of Effector and Target Cells Effector_Prep->Co_culture Target_Prep Target Cell Preparation Peptide_Pulsing This compound Pulsing Target_Prep->Peptide_Pulsing Peptide_Pulsing->Co_culture Assay Cytotoxicity Assay (Chromium Release or Flow Cytometry) Co_culture->Assay Analysis Data Analysis (% Specific Lysis) Assay->Analysis

References

Application Notes & Protocols: Generation of SMCY Peptide-Specific T Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The SMCY protein, encoded on the Y chromosome, is a minor histocompatibility antigen (miHA) that can be a potent target for T cell-mediated immune responses in the context of sex-mismatched hematopoietic stem cell transplantation (HSCT). Donor-derived T cells recognizing SMCY peptides presented by recipient cells can mediate a powerful graft-versus-leukemia (GVL) effect without causing graft-versus-host disease (GVHD) in non-hematopoietic tissues. The in vitro generation and expansion of T cell lines with specificity for SMCY peptides are crucial for immunotherapy research, adoptive T cell therapy development, and studying the fundamental mechanisms of T cell recognition and activation.

This document provides a detailed protocol for the generation, expansion, and characterization of human T cell lines specific for SMCY peptides, intended for researchers, scientists, and drug development professionals.

Signaling Pathway Overview

T cell activation is initiated by the interaction of the T cell receptor (TCR) with a specific peptide-MHC (pMHC) complex on an antigen-presenting cell (APC). This recognition triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and effector function.

TCR_Signaling TCR Signaling Pathway for SMCY-Peptide Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Recruits pMHC SMCY Peptide-MHC pMHC->TCR Binding CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates ITAMs, Recruits LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 ZAP70->SLP76 Phosphorylates PLCG1 PLCγ1 LAT->PLCG1 Recruits AP1 AP-1 LAT->AP1 via Ras/MAPK SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ DAG->PKC NFAT NFAT Ca->NFAT Activates NFkB NF-κB PKC->NFkB Activates Gene Gene Transcription (Cytokines, Proliferation) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified T cell receptor (TCR) signaling cascade upon recognition of an this compound.

Experimental Workflow

The overall process involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with this compound-pulsed antigen-presenting cells, expanding the reactive T cells with cytokines, and finally verifying their specificity.

Workflow Workflow for Generating SMCY-Specific T Cells PBL 1. Isolate PBMCs from Donor Blood APCs 2. Generate APCs (e.g., peptide-pulsed autologous PBMCs or DCs) PBL->APCs Stim 3. Co-culture & Stimulation (APCs + T Cells + this compound) Day 0 PBL->Stim APCs->Stim Expand 4. Expansion Phase (Add Cytokines e.g., IL-2, IL-7, IL-15) Day 3 onwards Stim->Expand Restim 5. Re-stimulation (Optional) Repeat step 3 every 7-14 days Expand->Restim Assay 6. Specificity & Function Assays (ELISpot, Tetramer Staining) Day 14-28 Expand->Assay Restim->Expand Result This compound-Specific T Cell Line Assay->Result

Caption: Experimental workflow for the in vitro generation of this compound-specific T cell lines.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in protocols for generating antigen-specific T cells. Optimization may be required depending on the specific this compound, donor cells, and reagents.

Table 1: Cell Culture and Stimulation Parameters

ParameterRecommended ValueRange
Initial PBMC Seeding Density2 x 10⁶ cells/well1 - 5 x 10⁶ cells/well
This compound Concentration1 µM0.1 - 10 µM
APC to Responder Cell Ratio1:10 (DCs:PBMCs)1:5 - 1:20
Stimulation Duration (Initial)7 days5 - 10 days
Re-stimulation FrequencyEvery 7-14 daysEvery 7 - 21 days

Table 2: Cytokine Concentrations for T Cell Expansion

CytokineRecommended ConcentrationRange
Interleukin-2 (IL-2)50 IU/mL10 - 100 IU/mL
Interleukin-7 (IL-7)10 ng/mL5 - 25 ng/mL
Interleukin-15 (IL-15)5 ng/mL5 - 25 ng/mL
Interleukin-21 (IL-21)30 ng/mL10 - 50 ng/mL

Note: IL-7 and IL-15 are often used in combination to promote the development of a central memory phenotype, which is associated with better persistence and anti-tumor activity in vivo.[1][2]

Experimental Protocols

Protocol 1: Preparation of Peptide-Pulsed Antigen-Presenting Cells (APCs)

This protocol describes the use of autologous PBMCs as APCs. For enhanced potency, monocyte-derived dendritic cells (DCs) can be used.[3][4]

  • Isolate PBMCs : Isolate PBMCs from healthy donor peripheral blood or a leukapheresis product using Ficoll-Paque density gradient centrifugation.

  • Cell Count and Resuspension : Perform a cell count using a hemocytometer or automated cell counter. Resuspend a portion of the PBMCs (to be used as APCs) in serum-free media (e.g., X-VIVO 15) at a concentration of 1-2 x 10⁷ cells/mL.

  • Peptide Pulsing : Add the desired this compound to the APC suspension at a final concentration of 1-10 µM.

  • Incubation : Incubate the cells in a humidified incubator at 37°C, 5% CO₂ for 2 hours.

  • Irradiation : To prevent their proliferation, irradiate the peptide-pulsed APCs with 30-40 Gy.

  • Washing : Wash the cells twice with complete T cell medium to remove excess peptide. The APCs are now ready for co-culture.

Protocol 2: Generation and Expansion of SMCY-Specific T Cells
  • Initiation of Co-culture (Day 0) :

    • Thaw the remaining PBMCs (responder cells) from the same donor.

    • In a 24-well plate, add 2 x 10⁶ responder PBMCs per well in 1 mL of complete T cell medium (e.g., RPMI-1640 + 10% Human AB Serum).

    • Add the irradiated, peptide-pulsed APCs to the wells at an APC:responder ratio of 1:10 (i.e., 2 x 10⁵ APCs per well).

    • Bring the final volume in each well to 2 mL with complete T cell medium.

    • Incubate at 37°C, 5% CO₂.[3]

  • Cytokine-Mediated Expansion (Day 3 onwards) :

    • On Day 3, gently aspirate half the media from each well and replace it with fresh T cell medium containing cytokines. For example, add IL-2 to a final concentration of 50 IU/mL. Alternatively, a combination of IL-7 (10 ng/mL) and IL-15 (5 ng/mL) can be used.[3][5]

    • Replenish cytokines every 2-3 days by performing a half-media change.

    • Monitor cell growth and morphology. T cell activation is often indicated by the formation of cell clusters.

  • Re-stimulation (Day 7-14) :

    • After 7-14 days of culture, T cells can be re-stimulated to further expand the antigen-specific population.

    • Prepare fresh peptide-pulsed, irradiated APCs as described in Protocol 1.

    • Harvest the cultured T cells, count them, and re-plate them at 1-2 x 10⁶ cells/well.

    • Add the fresh APCs at a 1:10 ratio.

    • Continue with cytokine support as described in step 2. This re-stimulation cycle can be repeated 2-3 times.

Protocol 3: Assessment of T Cell Specificity by ELISpot

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting antigen-specific T cells, typically by measuring Interferon-gamma (IFN-γ).[6]

  • Plate Preparation : Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

  • Cell Plating :

    • Wash and block the plate.

    • Harvest the expanded T cell line and resuspend in T cell medium.

    • Add 1-5 x 10⁴ T cells from the expanded line to each well.

    • Prepare target cells: Use autologous B-LCLs or T2 cells pulsed with the relevant this compound (1 µM) and unpulsed cells as a negative control. Add target cells at a 1:1 ratio with the T cells.

  • Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Development :

    • Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

    • Incubate, wash, and then add streptavidin-alkaline phosphatase.

    • Finally, add the substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.

  • Analysis : Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. A significantly higher number of spots in the peptide-pulsed wells compared to control wells indicates a specific response.

References

Application Notes and Protocols: Loading SMCY Peptide onto Antigen-Presenting Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SMCY peptide, a minor histocompatibility (H-Y) antigen derived from the ubiquitously expressed Smcy gene on the Y chromosome, represents a critical target in various immunological contexts, including graft-versus-host disease (GVHD), graft-versus-leukemia (GVL) effects in hematopoietic stem cell transplantation (HSCT), and cancer immunotherapy.[1][2][3][4] Effective loading of the this compound onto antigen-presenting cells (APCs) is a prerequisite for inducing robust and specific T-cell responses. These application notes provide detailed protocols for the generation of human monocyte-derived dendritic cells (mo-DCs), loading of human and murine SMCY peptides, and subsequent validation of antigen presentation.

Key this compound Epitopes

Several immunogenic epitopes of the SMCY protein have been identified. The selection of the appropriate peptide is contingent on the specific HLA or H-2 haplotype of the experimental system.

Organism Peptide Sequence MHC Restriction Reference
HumanSPSVDKARAELHLA-B7[5][6][7][8]
HumanFIDSYICQVHLA-A*0201
MurineKCSRNRQYLH-2Db[9][10][11]

I. Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Dendritic cells are potent APCs and are central to initiating T-cell mediated immunity. This protocol details the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).

Protocol 1: Generation of Immature mo-DCs

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

  • Recombinant Human IL-4 (Interleukin-4)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.

  • Cell Seeding: Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1x Penicillin-Streptomycin) at a concentration of 1 x 106 cells/mL.

  • Differentiation: Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (100 ng/mL) to the cell suspension.

  • Incubation: Culture the cells in a T-75 flask at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Feeding: On day 3, add fresh complete medium supplemented with GM-CSF and IL-4.

  • Harvesting: On day 5-7, harvest the non-adherent and loosely adherent immature mo-DCs.

II. Loading (Pulsing) this compound onto Dendritic Cells

This section provides protocols for loading the synthetic this compound onto immature mo-DCs. The principle involves the direct binding of exogenous peptides to empty MHC class I molecules on the surface of APCs.

Protocol 2: this compound Pulsing of Immature mo-DCs

Materials:

  • Immature mo-DCs (from Protocol 1)

  • Synthetic this compound (e.g., SPSVDKARAEL for HLA-B7 or KCSRNRQYL for H-2Db) of high purity (>95%)

  • Serum-free RPMI 1640 medium

  • PBS

Procedure:

  • Cell Preparation: Harvest immature mo-DCs and wash twice with serum-free RPMI 1640 medium. Resuspend the cells at a concentration of 1-2 x 106 cells/mL in serum-free RPMI 1640.

  • Peptide Preparation: Reconstitute the lyophilized this compound in sterile DMSO to create a stock solution (e.g., 1-10 mg/mL). Further dilute the peptide stock solution in serum-free RPMI 1640 to the desired final concentration.

  • Pulsing: Add the diluted this compound to the mo-DC suspension at a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cell-peptide mixture for 2-4 hours at 37°C in a humidified 5% CO2 incubator. Gently agitate the cells every 30-60 minutes to ensure uniform peptide exposure.

  • Washing: After incubation, wash the peptide-pulsed mo-DCs three times with PBS to remove excess, unbound peptide.

  • Maturation (Optional but Recommended): For subsequent T-cell activation assays, it is advisable to mature the peptide-pulsed mo-DCs. Resuspend the washed cells in complete RPMI 1640 medium containing a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and incubate for an additional 24-48 hours.

III. Quantification and Validation of this compound Loading

Verifying the successful loading of the this compound onto APCs is crucial for the interpretation of downstream functional assays.

A. Flow Cytometry for MHC-Peptide Complex Expression

Specific antibodies that recognize the peptide-MHC complex can be used to quantify the level of peptide presentation on the cell surface.

Protocol 3: Flow Cytometric Analysis of SMCY/MHC Complexes

Materials:

  • Peptide-pulsed mo-DCs (from Protocol 2)

  • Unpulsed mo-DCs (negative control)

  • Fluorochrome-conjugated antibody specific for the SMCY-MHC complex (if available)

  • Fluorochrome-conjugated secondary antibody (if the primary antibody is unlabeled)

  • Flow cytometry buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Staining: Aliquot approximately 0.5-1 x 106 pulsed and unpulsed mo-DCs into flow cytometry tubes.

  • Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the SMCY-MHC complex-specific antibody for 30 minutes at 4°C. Wash the cells twice with flow cytometry buffer.

  • Secondary Antibody Incubation: If applicable, incubate the cells with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.

  • Direct Staining: If using a directly conjugated primary antibody, incubate the cells with the antibody for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer.

  • Acquisition: Resuspend the cells in 300-500 µL of flow cytometry buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data by gating on the DC population and comparing the mean fluorescence intensity (MFI) between the peptide-pulsed and unpulsed control cells.

B. T-Cell Activation Assays

The ultimate validation of successful peptide loading is the ability of the pulsed APCs to activate peptide-specific T-cells.

Protocol 4: Co-culture of Peptide-Pulsed mo-DCs with T-Cells

Materials:

  • This compound-pulsed mo-DCs (matured, from Protocol 2)

  • SMCY-specific T-cell line or freshly isolated T-cells

  • Complete RPMI 1640 medium

  • 96-well round-bottom plates

  • ELISA or ELISpot kit for IFN-γ or other relevant cytokines

  • 3H-thymidine or CFSE for proliferation assays

Procedure:

  • Co-culture Setup: Plate the peptide-pulsed mo-DCs in a 96-well round-bottom plate at varying concentrations (e.g., 1 x 104 to 5 x 104 cells/well).

  • T-Cell Addition: Add SMCY-specific T-cells to the wells at a constant number (e.g., 1 x 105 cells/well), resulting in different APC to T-cell ratios.

  • Incubation: Co-culture the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assessment of T-Cell Activation:

    • Cytokine Production: After 24-48 hours, collect the supernatant and measure the concentration of IFN-γ or other cytokines by ELISA or ELISpot.

    • Proliferation: For proliferation assays, either add 3H-thymidine for the last 16-18 hours of a 72-hour co-culture and measure incorporation, or pre-label the T-cells with CFSE and measure dye dilution by flow cytometry after 72 hours.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
APC Type Immature mo-DCMature mo-DCMacrophage
This compound Concentration (µg/mL) 1101
Pulsing Time (hours) 242
MFI of SMCY/MHC Complex ValueValueValue
IFN-γ Secretion (pg/mL) ValueValueValue
T-Cell Proliferation (% of Max) ValueValueValue

Visualizations

G cluster_0 Generation of mo-DCs cluster_1 This compound Loading cluster_2 Maturation & Validation PBMC PBMCs from Buffy Coat Monocytes Enriched Monocytes PBMC->Monocytes Ficoll Gradient & Monocyte Enrichment iDC Immature Dendritic Cells Monocytes->iDC Culture with GM-CSF & IL-4 (5-7 days) Pulsed_iDC Peptide-Pulsed iDCs iDC->Pulsed_iDC SMCY_Peptide This compound Solution (1-10 µg/mL) SMCY_Peptide->Pulsed_iDC Incubate 2-4 hours at 37°C Washed_DC Washed Peptide-Pulsed DCs Pulsed_iDC->Washed_DC Wash 3x with PBS mDC Mature Peptide-Pulsed DCs Washed_DC->mDC Incubate 24-48 hours Maturation Maturation Cocktail (TNF-α, IL-1β, etc.) Maturation->mDC CoCulture Co-culture (24-72 hours) mDC->CoCulture T_Cell SMCY-Specific T-Cells T_Cell->CoCulture Assay T-Cell Activation Assays (ELISA, ELISpot, Proliferation) CoCulture->Assay

Caption: Experimental workflow for loading this compound onto mo-DCs.

Signaling Pathways

The presentation of the this compound on MHC class I molecules follows the classical endogenous antigen presentation pathway, although exogenous loading bypasses several intracellular steps.

G cluster_0 Exogenous Peptide Loading cluster_1 T-Cell Recognition Extracellular Exogenous this compound MHC_I_Surface Empty/Low-Affinity MHC Class I on APC Surface Extracellular->MHC_I_Surface Direct Binding Peptide_MHC_I SMCY-MHC Class I Complex MHC_I_Surface->Peptide_MHC_I TCR T-Cell Receptor (TCR) on CD8+ T-Cell Peptide_MHC_I->TCR Recognition CD8 CD8 Co-receptor Peptide_MHC_I->CD8 T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR->T_Cell_Activation

References

Application Notes and Protocols for Utilizing SMCY Peptide in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable in immunology, cancer research, and vaccine development for assessing antigen-specific T-cell responses.[3] One such application is the use of peptides derived from the Smcy (Selected Mouse cDNA on the Y chromosome) protein , a Y-chromosome-encoded protein that serves as the source of the male-specific minor histocompatibility antigen H-Y.[4][5][6] Peptides derived from the human homolog, SMCY (KDM5D) , are recognized by T-cells in an HLA-restricted manner and are of significant interest in hematopoietic stem cell transplantation and cancer immunotherapy.[4][6]

These application notes provide a comprehensive guide to utilizing SMCY-derived peptides in Interferon-gamma (IFN-γ) ELISpot assays to monitor male-specific immune responses.

Principle of the ELISpot Assay

The ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom.[2][7] The core principle involves capturing cytokines secreted by individual cells in the immediate vicinity of their release.[7]

  • Coating: The membrane of the ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Stimulation: Peripheral Blood Mononuclear Cells (PBMCs) or other immune cells are added to the wells and stimulated with the SMCY peptide.

  • Cytokine Capture: T-cells recognizing the this compound presented by compatible HLA molecules on antigen-presenting cells (APCs) become activated and secrete IFN-γ. This cytokine is immediately captured by the antibody-coated membrane.

  • Detection: After an incubation period, the cells are washed away. A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Formation: Finally, a substrate is added that is converted by the enzyme into an insoluble precipitate, forming a visible spot on the membrane. Each spot represents a single cytokine-secreting cell.

  • Analysis: The spots are counted, and the results are expressed as Spot Forming Cells (SFCs) per million input cells.[1]

SMCY Peptides for ELISpot Assays

The choice of this compound is dependent on the HLA type of the donor cells being tested. Here are two well-characterized SMCY-derived peptides:

Peptide SequenceHLA RestrictionReference
SPSVDKARAELHLA-B7[8][9]
FIDSYICRRLHLA-A*0201N/A

Note: It is crucial to perform HLA typing of the PBMC donors to select the appropriate this compound for stimulation.

Data Presentation

The results of an this compound ELISpot assay are typically presented as the number of Spot Forming Cells (SFCs) per million PBMCs. It is essential to subtract the background (negative control) from the peptide-stimulated wells.

Table 1: Representative Quantitative Data from an this compound IFN-γ ELISpot Assay

Donor IDHLA TypeStimulantMean SFCs per 10^6 PBMCsStandard DeviationNet SFCs per 10^6 PBMCs
Donor 1HLA-A0201Negative Control (DMSO)820
Donor 1HLA-A0201SMCY (FIDSYICRRL)15015142
Donor 1HLA-A0201Positive Control (PHA)25002102492
Donor 2HLA-B7Negative Control (DMSO)1240
Donor 2HLA-B7SMCY (SPSVDKARAEL)21025198
Donor 2HLA-B7Positive Control (PHA)28002502788
Donor 3HLA-A0201Negative Control (DMSO)510
Donor 3HLA-A*0201SMCY (FIDSYICRRL)1035

This is example data. Actual results will vary depending on the donor's immune status and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (e.g., FIDSYICRRL for HLA-A2 donors)

  • Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)

  • 96-well PVDF membrane ELISpot plates

  • Cryopreserved or fresh PBMCs

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum, Penicillin-Streptomycin, and L-glutamine)

  • Phytohemagglutinin (PHA) as a positive control

  • Dimethyl sulfoxide (B87167) (DMSO) for peptide reconstitution and as a negative control

  • Sterile PBS

  • 35% or 70% Ethanol (B145695)

  • Automated ELISpot reader or dissecting microscope for spot counting

Detailed Methodology for IFN-γ ELISpot Assay

Day 1: Plate Coating

  • Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.[4]

  • Wash the wells three times with 150 µL of sterile PBS.[4]

  • Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Incubate the plate overnight at 4°C.

Day 2: Cell Stimulation

  • Prepare the this compound stock solution by reconstituting the lyophilized peptide in a small amount of DMSO, then diluting it to the desired concentration with sterile water or PBS.[10]

  • Thaw cryopreserved PBMCs rapidly in a 37°C water bath and wash them in complete cell culture medium. If using fresh PBMCs, isolate them from whole blood using a density gradient separation method.

  • Determine cell viability and concentration using a hemocytometer or an automated cell counter. Resuspend the cells in complete medium to a final concentration of 2-3 x 10^6 cells/mL.

  • Wash the coated plate twice with 150 µL of sterile PBS.

  • Block the membrane by adding 150 µL of complete cell culture medium to each well and incubate for at least 2 hours at 37°C.[4]

  • Prepare the stimulants:

    • This compound: Dilute the stock solution to a final working concentration (e.g., 1-10 µg/mL) in complete medium.

    • Negative Control: Prepare a solution of complete medium with the same final concentration of DMSO used for the peptide dilution.

    • Positive Control: Dilute PHA to its recommended working concentration (e.g., 1-5 µg/mL) in complete medium.

  • Decant the blocking medium from the plate.

  • Add 100 µL of the appropriate stimulant to each well in triplicate.

  • Add 100 µL of the cell suspension (containing 2-3 x 10^5 cells) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Spot Development

  • Wash the plate three times with PBS and then three times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

  • Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA. Filter the solution through a 0.22 µm filter to remove aggregates.

  • Add 50 µL of the diluted detection antibody to each well.

  • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Wash the plate six times with PBST.

  • Dilute the streptavidin-enzyme conjugate in PBS.

  • Add 100 µL of the diluted conjugate to each well.

  • Incubate for 45-60 minutes at room temperature.

  • Wash the plate three times with PBST, followed by three washes with PBS to remove any residual Tween-20.

  • Prepare the substrate solution according to the manufacturer's instructions.

  • Add 100 µL of the substrate to each well and monitor spot development (typically 5-15 minutes).

  • Stop the reaction by washing the plate thoroughly with tap water.

  • Allow the plate to dry completely before analysis.

Day 4: Analysis

  • Count the spots in each well using an automated ELISpot reader or a dissecting microscope.

  • Calculate the mean number of spots for each set of triplicates.

  • Express the results as SFCs per million PBMCs after subtracting the mean of the negative control wells.

Visualizations

T-Cell Signaling Pathway upon SMCY-Peptide/HLA Recognition

T_Cell_Signaling cluster_TCell CD8+ T-Cell MHC HLA-A2 TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 Peptide This compound CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck Lck CD8->Lck Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCG1 PLCγ1 LAT->PLCG1 Recruits & Activates Cytokine IFN-γ Secretion PLCG1->Cytokine Downstream Signaling

Caption: T-Cell activation upon recognition of the this compound presented by an HLA molecule.

Experimental Workflow for this compound ELISpot Assay

ELISpot_Workflow Day1 Day 1: Plate Coating - Pre-wet plate with Ethanol - Wash with PBS - Coat with anti-IFN-γ Capture Ab - Incubate overnight at 4°C Day2 Day 2: Cell Stimulation - Prepare this compound & controls - Thaw and prepare PBMCs - Block plate - Add stimulants and cells - Incubate 18-24h at 37°C Day1->Day2 Day3 Day 3: Spot Development - Wash plate to remove cells - Add biotinylated Detection Ab - Add Streptavidin-Enzyme - Add Substrate Day2->Day3 Day4 Day 4: Analysis - Wash to stop reaction - Dry plate - Count spots - Calculate SFCs/10^6 cells Day3->Day4

Caption: Step-by-step workflow for the this compound ELISpot assay.

References

Application Notes and Protocols for SMCY Peptide (738-746)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and storage of the SMCY HY Peptide (738-746), a key reagent in immunological research. Adherence to these guidelines is crucial for maintaining peptide integrity and ensuring experimental reproducibility.

Peptide Information

  • Peptide Name: SMCY HY Peptide (738-746)

  • Sequence: Lys-Cys-Ser-Arg-Asn-Arg-Gln-Tyr-Leu (KCSRNRQYL)[1]

  • Biological Relevance: An H2-Db-restricted peptide derived from the Smcy protein, recognized by specific T-cells, and involved in minor histocompatibility antigen responses.[1][2][3]

Physicochemical Properties and Solubility Prediction

The amino acid sequence of SMCY (738-746) contains a net positive charge at neutral pH due to the presence of basic residues (Lysine, Arginine). This property suggests that the peptide is likely soluble in aqueous solutions. However, the presence of hydrophobic residues may necessitate the use of an organic solvent for complete solubilization. The cysteine residue also makes the peptide susceptible to oxidation.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for the SMCY peptide in both lyophilized and solubilized forms.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C1 yearSealed, away from moisture and light.[1]
-80°C2 yearsSealed, away from moisture and light, under nitrogen for optimal stability.[1]
Reconstituted Solution-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Solubilizing Lyophilized this compound

This protocol outlines the steps for reconstituting the lyophilized this compound to a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, distilled water

  • Dimethyl sulfoxide (B87167) (DMSO), if necessary

  • Sterile, low-protein binding polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[4][5] This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[6][7]

  • Initial Solubilization Attempt (Aqueous):

    • Based on the peptide's basic nature, sterile water is the recommended initial solvent.[8]

    • Add the desired volume of sterile, distilled water to the vial to achieve the target stock concentration (e.g., 1 mg/mL).

    • Gently swirl or vortex the vial to dissolve the peptide.[6][9] Avoid vigorous shaking, as this can cause peptide aggregation.[4][5]

  • Alternative Solubilization (Organic Solvent):

    • If the peptide does not fully dissolve in water, a small amount of an organic solvent like DMSO may be required.[10][11]

    • Add a minimal volume of DMSO to the vial to dissolve the peptide.

    • Once dissolved, slowly add sterile water or a suitable buffer to reach the desired final concentration.

    • Note: For Cys-containing peptides like SMCY, use of oxygen-free solvents is recommended, and DMSO should be used with caution as it can be an oxidizing agent.[8][10] If the experimental setup allows, dimethylformamide (DMF) can be an alternative to DMSO.[12]

  • Verification of Solubilization: The final solution should be clear and free of any visible particulates. If particulates are present, sonication for a short period may aid in dissolution.[8][10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use, sterile polypropylene tubes.[4][6]

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][13]

Protocol for Long-Term Storage of this compound

Proper storage is critical for maintaining the biological activity of the this compound.

Lyophilized Peptide:

  • Store the sealed vial in a desiccator at -20°C or -80°C.[1][8]

  • Protect from light and moisture.[1]

Reconstituted Peptide:

  • Store aliquots of the solubilized peptide at -20°C or -80°C.[1][13]

  • Avoid using frost-free freezers, as the temperature fluctuations during defrost cycles can degrade the peptide.

  • When using a stored aliquot, thaw it completely and mix gently before use. Do not refreeze any unused portion of a thawed aliquot.

Visualizations

experimental_workflow start Start: Prepare Splenocytes (Antigen Presenting Cells) peptide_prep Reconstitute & Dilute This compound incubation Incubate Splenocytes with this compound start->incubation APCs peptide_prep->incubation Peptide t_cell_add Add Purified T-Cells to the Co-culture incubation->t_cell_add co_culture Co-culture for 24-72 hours t_cell_add->co_culture analysis Analyze T-Cell Activation (e.g., ELISpot, Flow Cytometry) co_culture->analysis end End: Quantify Immune Response analysis->end

Caption: Workflow for a T-cell activation assay using this compound.

logical_relationship peptide This compound (Lyophilized) reconstitution Reconstitution (Sterile H2O or DMSO/H2O) peptide->reconstitution stock_solution Peptide Stock Solution (e.g., 1 mg/mL) reconstitution->stock_solution aliquot Aliquoting stock_solution->aliquot working_solution Working Solution (Diluted in Assay Buffer) stock_solution->working_solution storage Storage (-20°C or -80°C) aliquot->storage storage->working_solution Thaw one aliquot experiment Use in Experiment working_solution->experiment

Caption: Logical workflow for this compound preparation and storage.

References

Application Notes and Protocols for Detecting SMCY-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of T cells specific for the human Y-chromosome-encoded protein, Smcy (SMCY). The protocols focus on three widely-used immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and peptide-Major Histocompatibility Complex (pMHC) tetramer staining. These methods are critical for monitoring immune responses in contexts such as transplantation, graft-versus-host disease (GVHD), and cancer immunotherapy.

Introduction to SMCY-Specific T Cells

The SMCY protein, encoded on the Y chromosome, is a source of male-specific minor histocompatibility (H-Y) antigens. These antigens can elicit T cell responses in female recipients of male hematopoietic stem cell or organ transplants, contributing to graft rejection or GVHD. Conversely, in the context of oncology, SMCY is a potential tumor-associated antigen for certain cancers, making the monitoring of SMCY-specific T cells a valuable tool for assessing the efficacy of immunotherapies.

Immunogenic SMCY Peptides

The detection of SMCY-specific T cells relies on the use of immunogenic peptides derived from the SMCY protein. Two well-characterized epitopes are:

  • SMCY738-748 (SPSVDKARAEL): An 11-amino acid peptide typically presented by the HLA-B7 molecule.[1][2][3]

  • SMCY (FIDSYICQV): A 9-amino acid peptide known to be an immunodominant H-Y epitope presented by HLA-A*0201.[4]

These peptides are commercially available and are essential reagents for the protocols described below.

Quantitative Data Summary

The frequency of antigen-specific T cells can vary significantly between individuals. The following table summarizes reported frequencies of SMCY-specific T cells in healthy individuals.

Target PopulationSMCY EpitopeHLA RestrictionFrequency Range of Antigen-Specific CD8+ T cellsMean Frequency of Antigen-Specific CD8+ T cellsReference
Healthy Male Blood DonorsFIDSYICQVHLA-A*0201~1:80,000 to ~1:800,000 of CD8+ T cells1 in 200,000 CD8+ T cells[5]

I. Detection of SMCY-Specific T Cells by ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.[1][3] This protocol is designed to detect IFN-γ secreting T cells in response to SMCY peptide stimulation.

Experimental Protocol: IFN-γ ELISpot

Materials:

  • PVDF-bottom 96-well ELISpot plates

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme conjugate)

  • SMCY peptides (e.g., FIDSYICQV for HLA-A*0201 positive donors)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)

  • Recombinant human IL-2

  • Positive control (e.g., PHA or CEF peptide pool)

  • Negative control (e.g., DMSO vehicle control or an irrelevant peptide)

  • Automated ELISpot reader

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing: The following day, wash the plates three times with sterile PBS.

  • Blocking: Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.

  • Cell Plating: Prepare a suspension of PBMCs in complete RPMI-1640 medium. Add 2-4 x 10^5 PBMCs to each well.

  • Stimulation:

    • Add the this compound to the designated wells at a final concentration of 1-10 µg/mL.

    • Add positive and negative controls to their respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. For memory T cell responses, a longer incubation of 48 hours with the addition of recombinant human IL-2 (10 U/mL) may be beneficial.

  • Detection:

    • Wash the plates to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plates and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

    • Wash the plates and add the BCIP/NBT substrate solution.

  • Spot Development: Allow spots to develop for 5-15 minutes. Stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis p1 Coat plate with capture antibody p2 Wash p1->p2 p3 Block wells p2->p3 a1 Add PBMCs p3->a1 a2 Add this compound (or controls) a1->a2 a3 Incubate (18-24h) a2->a3 d1 Add detection antibody a3->d1 d2 Add enzyme conjugate d1->d2 d3 Add substrate d2->d3 d4 Wash and Dry d3->d4 an1 Count spots with ELISpot reader d4->an1

Caption: ELISpot assay workflow for detecting SMCY-specific T cells.

II. Detection of SMCY-Specific T Cells by Intracellular Cytokine Staining (ICS)

ICS combined with flow cytometry allows for the multiparametric characterization of SMCY-specific T cells, including their phenotype (e.g., CD4+ or CD8+) and the profile of cytokines they produce.[6][7]

Experimental Protocol: ICS

Materials:

  • PBMCs

  • SMCY peptides (e.g., FIDSYICQV)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • FACS tubes

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • In FACS tubes, resuspend 1-2 x 10^6 PBMCs in complete RPMI-1640 medium.

    • Add this compound (1-10 µg/mL), anti-CD28, and anti-CD49d antibodies.

    • Include positive (e.g., PMA/Ionomycin) and negative (e.g., DMSO) controls.

    • Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with a fixable viability dye to exclude dead cells.

    • Stain with antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain with antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on live, singlet, CD3+ lymphocytes, then on CD4+ and CD8+ T cell populations to determine the percentage of cells producing cytokines in response to this compound stimulation.

ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_acq Acquisition & Analysis s1 PBMCs + this compound + co-stimulation s2 Incubate (1-2h) s1->s2 s3 Add Brefeldin A/ Monensin s2->s3 s4 Incubate (4-6h) s3->s4 st1 Surface stain (CD3, CD4, CD8, Viability dye) s4->st1 st2 Fix and Permeabilize st1->st2 st3 Intracellular stain (IFN-γ, TNF-α) st2->st3 ac1 Acquire on Flow Cytometer st3->ac1 ac2 Gate and Analyze ac1->ac2

Caption: Intracellular cytokine staining workflow.

III. Detection of SMCY-Specific T Cells by pMHC Tetramer Staining

pMHC tetramer staining allows for the direct visualization and enumeration of antigen-specific T cells, irrespective of their functional state.[8][9] This method is highly specific as it relies on the binding of the T cell receptor (TCR) to a specific pMHC complex.

Experimental Protocol: pMHC Tetramer Staining

Materials:

  • PBMCs

  • Fluorochrome-labeled pMHC tetramers (e.g., HLA-A*0201-FIDSYICQV-PE)

  • FACS tubes

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in FACS buffer.

  • Tetramer Staining:

    • Add the pMHC tetramer to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark (optimal conditions may vary depending on the tetramer).

  • Surface Staining:

    • Without washing, add antibodies against surface markers (CD3, CD8).

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye.

  • Fixation (Optional): If cells are not to be analyzed immediately, they can be fixed with 1% paraformaldehyde.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire a large number of events (e.g., >100,000 CD8+ T cells) on a flow cytometer to accurately quantify the rare population.

  • Analysis: Analyze the data using flow cytometry software. Gate on live, singlet, CD3+, CD8+ lymphocytes and then quantify the percentage of tetramer-positive cells.

Tetramer_Workflow start Start with PBMCs tetramer_stain Incubate with SMCY-pMHC Tetramer start->tetramer_stain surface_stain Add surface antibodies (CD3, CD8) tetramer_stain->surface_stain viability_stain Add viability dye surface_stain->viability_stain wash_fix Wash and (optional) Fix viability_stain->wash_fix acquire Acquire on Flow Cytometer wash_fix->acquire analyze Gate and quantify Tetramer+ cells acquire->analyze

Caption: pMHC tetramer staining workflow for direct T cell visualization.

References

Troubleshooting & Optimization

Technical Support Center: SMCY Peptide T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting T cell responses to SMCY peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very low or no T cell response to the SMCY peptide in our ELISpot/ICS assay. What are the most common initial troubleshooting steps?

A low T cell response can stem from several factors. Begin by systematically evaluating the following:

  • Peptide Integrity and Handling: Confirm proper storage and handling of your this compound. Peptides are sensitive to degradation.[1][2]

  • Cell Viability and Quality: Ensure your Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells are healthy and viable (>90%). Low viability will universally depress responses.

  • Correct Controls: Verify that your positive control (e.g., PHA, anti-CD3, or a CEF peptide pool) is yielding a strong response and your negative control (cells and media/vehicle alone) has a low background.[3][4] A failure in the positive control points to a systemic issue with the cells or assay setup, while a high background suggests non-specific stimulation or contamination.

  • HLA Restriction: The this compound is HLA-restricted. Ensure your cell donors express the appropriate HLA allele (e.g., HLA-A*0201 or HLA-B7 for specific SMCY epitopes) required to present the peptide to T cells.[5][6][7]

Q2: How can peptide quality affect my T cell assay results?

Peptide quality is critical and can be a major source of experimental variability or failure.[1] Key issues include:

  • Peptide Purity: Impurities or synthesis by-products, such as truncated or incomplete peptide sequences, can fail to elicit a response or even cause inhibition.[8] T-cell responses can sometimes be directed against a minute, undetectable contaminant rather than the intended peptide.[9]

  • Biological Contaminants: Endotoxins (lipopolysaccharides) are potent immune stimulators that can cause high background, non-specific T cell activation, or decreased cell viability, confounding your results.[1]

  • Chemical Contaminants: Residual trifluoroacetic acid (TFA), a salt from the synthesis process, can be cytotoxic or inhibit cell proliferation at certain concentrations, leading to suppressed responses.[1]

Q3: What are the best practices for storing and handling the this compound?

Improper storage is a common cause of peptide degradation.[1] To maintain peptide integrity, follow these guidelines:

  • Lyophilized Peptides: Store lyophilized (powder) peptides at -20°C or, for long-term storage, at -80°C.[2][10] Keep them protected from light and moisture. Before opening, allow the vial to warm to room temperature to prevent condensation from forming on the cold powder.[11]

  • Reconstituted Peptides: Once in solution, peptides are much less stable. For short-term storage (days), keep them at 4°C. For longer-term storage, create single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][11]

  • Solvent: Reconstitute the peptide in a sterile, appropriate solvent as recommended by the manufacturer. If using DMSO, ensure the final concentration in your cell culture is below 1% (v/v) to prevent cytotoxicity.[4]

Q4: My positive control works, but the this compound still gives no response. What's next?

This scenario points towards an issue specific to the this compound itself or its interaction with the immune cells. Consider these possibilities:

  • Low Precursor Frequency: Antigen-specific T cells, especially for minor histocompatibility antigens like SMCY, can be very rare in the peripheral blood of healthy donors.[3] You may need to use a more sensitive assay, increase the number of cells per well, or perform an in vitro expansion first.

  • Incorrect HLA Haplotype: As mentioned, SMCY is presented by specific HLA molecules. If your donors do not express the correct HLA type, they cannot present the peptide to their T cells.[5][6] HLA typing of donors is recommended.

  • Suboptimal Peptide Concentration: The peptide concentration must be optimized. Too low a concentration will not stimulate a response, while excessively high concentrations can sometimes lead to T cell anergy or death. A typical starting concentration is 1-10 µg/mL.[4] It is highly recommended to perform a dose-response titration to find the optimal concentration for your system.[12]

Q5: How can I improve antigen presentation of the this compound in my assay?

Efficient antigen presentation is the first step in T cell activation.[13] If you suspect this is a limiting factor, you can:

  • Use Professional Antigen-Presenting Cells (APCs): While PBMCs contain APCs (monocytes, B cells), using enriched or cultured dendritic cells (DCs) can significantly enhance antigen presentation and T cell activation.[14]

  • Optimize Incubation Time: Ensure sufficient time for APCs to process and present the peptide. For ELISpot assays, incubation times typically range from 16 to 24 hours.[15]

  • Consider Peptide Modifications: For advanced applications, modified peptides (e.g., with lipophilic tails) have been shown to improve APC uptake and presentation, leading to a more robust immune response.[16][17][18] However, be aware that modifications to anchor residues can sometimes disrupt TCR recognition.[19]

Data Summary Tables

Table 1: Recommended Peptide Storage Conditions

Peptide FormStorage TemperatureDurationKey Considerations
Lyophilized (Powder)-20°C or -80°CMonths to YearsProtect from light and moisture.[10]
4°CShort-term (Weeks)Avoid if storing for more than a few weeks.[11]
Reconstituted (Solution)-20°C or -80°CMonths (in aliquots)Aliquot to avoid freeze-thaw cycles.[1]
2-8°CShort-term (Days)Use within 5-10 days.[2]
Room TemperatureNot RecommendedFor handling/transport only; minimize time.[10]

Table 2: Common Assay Parameters & Starting Concentrations

ParameterAssay TypeRecommended RangeNotes
Peptide ConcentrationELISpot / ICS1 - 10 µg/mLTitration is highly recommended.[4][12]
Cell DensityELISpot2 x 10⁵ - 3 x 10⁵ PBMCs/wellHigh density can increase background.[15]
Incubation TimeELISpot18 - 48 hoursOptimize for your specific analyte.[4]
Positive Control (PHA)ELISpot / ICS5 - 10 µg/mLConfirms cell reactivity.[14]
Final DMSO Conc.Cell Culture< 1% (v/v)Higher concentrations are cytotoxic.[4]

Experimental Protocols

Protocol 1: this compound Reconstitution and Dilution

  • Warm to Room Temperature: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture contamination.[11]

  • Reconstitution: Briefly centrifuge the vial to collect all powder at the bottom. Add the recommended sterile solvent (e.g., DMSO for hydrophobic peptides, sterile water for hydrophilic peptides) to achieve a high-concentration stock solution (e.g., 1-10 mg/mL). Gently swirl or pipette to dissolve completely.[12]

  • Working Solution: Dilute the stock solution in sterile cell culture medium (e.g., RPMI-1640) to create an intermediate or final working concentration. Ensure the final solvent concentration is non-toxic to cells (e.g., <1% DMSO).[4]

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: IFN-γ ELISpot Assay for SMCY-Specific T Cells

This protocol is a general guideline and should be optimized.

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[14]

  • Plate Washing & Blocking: The next day, wash the plate with sterile PBS to remove excess antibody. Block the wells with sterile culture medium containing 10% FBS for at least 1 hour at 37°C to prevent non-specific binding.

  • Cell Plating: Prepare a single-cell suspension of fresh or thawed PBMCs. Count viable cells and adjust the concentration to 2-3 x 10⁶ cells/mL. Add 100 µL of cells to each well (2-3 x 10⁵ cells/well).[15]

  • Stimulation: Add 50 µL of the this compound working solution to achieve the desired final concentration (e.g., 5 µg/mL).

    • Negative Control: Add 50 µL of culture medium with the same vehicle concentration (e.g., DMSO) used for the peptide.

    • Positive Control: Add 50 µL of a mitogen like PHA or a control peptide pool (e.g., CEF).[4]

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours. Do not disturb the plate during incubation.[4]

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.

  • Development: Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). After incubation and washing, add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The result is expressed as Spot Forming Cells (SFC) per million input cells.[14]

Visualizations

TroubleshootingWorkflow start Low/No SMCY-specific T Cell Response check_pos Is the Positive Control (e.g., PHA/CEF) working? start->check_pos check_neg Is the Negative Control (background) low? check_pos->check_neg Yes system_issue Systemic Issue: - Poor cell viability - Reagent failure - Assay setup error check_pos->system_issue No contamination_issue Potential Issue: - Endotoxin contamination - Non-specific stimulation check_neg->contamination_issue No peptide_issue Is the Peptide OK? - Check storage & handling - Verify purity/source - Test new aliquot/lot check_neg->peptide_issue Yes peptide_fail Peptide is likely degraded or of poor quality. Source new peptide. peptide_issue->peptide_fail No assay_opt Assay Optimization Needed: - Titrate peptide concentration - Check donor HLA type - Increase cell number - Use professional APCs peptide_issue->assay_opt Yes

Caption: A decision tree for troubleshooting low this compound T cell responses.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum SMCY_protein SMCY Protein (endogenous) Proteasome Proteasome SMCY_protein->Proteasome Ubiquitination Peptides SMCY Peptides Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP PLC Peptide-Loading Complex TAP->PLC MHC_I MHC Class I (HLA-A2, B7, etc.) MHC_I->PLC pMHC Peptide-MHC Complex PLC->pMHC Peptide Loading Cell_Surface Cell Surface pMHC->Cell_Surface Transport TCR T Cell Receptor (on CD8+ T Cell) Cell_Surface->TCR Antigen Presentation TCR->Cell_Surface Recognition

Caption: The MHC Class I pathway for endogenous antigen (SMCY) presentation.

ELISpot_Workflow A 1. Coat Plate (Anti-IFNγ Capture Ab) B 2. Block Plate (e.g., with BSA/FBS) A->B C 3. Add Cells (e.g., 2x10^5 PBMCs) B->C D 4. Add Stimuli (this compound, Controls) C->D E 5. Incubate (18-24h, 37°C) D->E F 6. Add Detection Ab (Biotinylated Anti-IFNγ) E->F G 7. Add Enzyme (Streptavidin-ALP) F->G H 8. Add Substrate & Develop Spots (BCIP/NBT) G->H I 9. Wash, Dry & Analyze H->I

References

Technical Support Center: Optimizing SMCY Peptide Concentration for CTL Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide-based stimulation of cytotoxic T lymphocytes (CTLs). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assist researchers, scientists, and drug development professionals in their work with the SMCY peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the this compound in a CTL stimulation assay?

A general recommendation for stimulating antigen-specific T cells with a new peptide is a final concentration of ≥ 1 µg/mL per peptide.[1] However, the optimal concentration is highly dependent on the specific peptide sequence, its binding affinity for the corresponding MHC molecule, and the experimental system. A common and robust approach for individual peptides is to start with a concentration of 10 µM.[2] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific assay.[3]

Q2: How should I prepare and store the this compound?

Peptides should be purchased at >90% purity for cell culture experiments.[2] Lyophilized peptides are typically reconstituted in a small amount of sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).[2][4] This stock is then diluted in culture medium to a working concentration (e.g., 1 mM).[2] To avoid degradation from multiple freeze-thaw cycles, it is essential to prepare single-use aliquots of both the high-concentration and working stocks and store them at ≤ -20°C, protected from light.[1][4]

Q3: What is the maximum permissible DMSO concentration in the cell culture?

The final concentration of DMSO in your cell culture must be kept low to avoid toxicity. A widely accepted upper limit is less than 1% (v/v), with a final concentration of 0.1% or lower being recommended to minimize any potential artifacts.[1][4]

Q4: What are the essential positive and negative controls for a CTL stimulation experiment?

Proper controls are crucial for interpreting your results.

  • Negative Controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO used to dilute the peptide.[1]

    • Unstimulated Cells: Cells cultured in medium alone without any peptide or vehicle.[1]

    • Irrelevant Peptide: A peptide known not to be recognized by T cells from the donor, matched for HLA-type if possible.

  • Positive Controls:

    • Polyclonal Stimulants: A combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to induce antigen-independent T cell activation.[1]

    • Control Peptide Pool: A pool of known immunodominant viral epitopes, such as a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, to confirm the donor's T cells are responsive.[1]

Experimental Protocols & Data

Methodology 1: Titration of this compound Concentration by ELISpot

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells, such as IFN-γ-producing CTLs. This protocol outlines how to determine the optimal dose of this compound.

Protocol Steps:

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Thaw and rest cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from a donor with the appropriate HLA type. Resuspend cells in complete culture medium at a concentration of 2.5 x 10^6 cells/mL.

  • Peptide Dilution: Prepare a serial dilution of the this compound in complete culture medium. Typical final concentrations for titration range from 10 µM down to 0.001 µM.

  • Stimulation: Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the washed and blocked ELISpot plate.[1] Add 100 µL of the corresponding peptide dilution to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.[1]

  • Development: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).

  • Visualization: Add a substrate solution (e.g., BCIP/NBT) to develop the spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The optimal concentration is typically the one that gives the maximal response before a plateau or decrease is observed.

Data Presentation

The results of a dose-response experiment are critical for determining the optimal peptide concentration. High concentrations of peptide can sometimes lead to T-cell anergy or activation-induced cell death, while low concentrations may not be sufficient to elicit a response.[3]

Table 1: General Peptide Concentration Ranges for CTL Stimulation

Application Recommended Concentration Range Reference
Short-term Stimulation (e.g., ICS, ELISpot) 1 - 10 µg/mL [1][5]
In Vitro T-Cell Line Expansion 1 - 10 µM [2]

| Pulsing of Target Cells (e.g., T2 cells) | 10⁻⁸ M to 10⁻¹⁰ M (for partial activation) |[6] |

Table 2: Example of a Dose-Response Curve for this compound (Hypothetical Data)

This compound Concentration (µM) Mean IFN-γ Spot Forming Units (SFU) per 10^6 PBMCs
10 155
1 148
0.1 120
0.01 65
0.001 15

| 0 (DMSO Control) | 5 |

Visualizations

Experimental and Biological Pathways

G cluster_0 Experimental Workflow: Peptide Concentration Titration pbmc Isolate PBMCs from Donor Blood stim Add PBMCs and Peptide to Plate pbmc->stim plate Coat ELISpot Plate with Capture Ab plate->stim peptide Prepare Serial Dilution of this compound peptide->stim incubate Incubate 18-24h at 37°C stim->incubate develop Develop Plate with Detection Ab, Enzyme, Substrate incubate->develop analyze Analyze Spots develop->analyze

Caption: Workflow for determining optimal peptide concentration using an ELISpot assay.

G cluster_1 MHC Class I Presentation of Exogenous Peptide cluster_cell Antigen Presenting Cell (APC) peptide This compound (Exogenous) complex Peptide-MHC Complex peptide->complex Loading mhc MHC Class I Molecule mhc->complex surface Cell Surface complex->surface Transport tcr TCR surface->tcr Recognition ctl CD8+ CTL tcr->ctl Signal 1: Activation G start No CTL Activation Observed check_pos Did the positive control (PMA/Iono or CEF) work? start->check_pos pos_no No check_pos->pos_no No pos_yes Yes check_pos->pos_yes Yes issue_cells Problem with Effector Cells or Assay System - Poor PBMC viability - Issue with assay reagents - Suboptimal culture conditions pos_no->issue_cells check_peptide Problem is likely Peptide-Specific pos_yes->check_peptide check_conc Did you perform a dose-response titration? check_peptide->check_conc conc_no No check_conc->conc_no No conc_yes Yes check_conc->conc_yes Yes sol_conc Perform Titration: Concentration may be suboptimal. Test 0.01 µM to 10 µM. conc_no->sol_conc check_other Consider Other Factors conc_yes->check_other factors - HLA Mismatch: Verify donor HLA type. - Low Precursor Frequency: Screen multiple donors. - Peptide Instability: Check peptide quality/storage. - Peptide is not immunogenic. check_other->factors

References

Technical Support Center: Peptide-Based T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide-based T cell assays.

Section 1: Peptide Quality, Handling, and Storage

Proper handling of synthetic peptides is critical for the success and reproducibility of T cell assays. Issues with peptide quality, solubility, and storage are common sources of experimental failure.

Frequently Asked Questions (FAQs): Peptide Issues

Q1: My peptide won't dissolve properly. What should I do?

A1: Peptide solubility is primarily determined by its amino acid composition. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) often have limited solubility in aqueous solutions[1].

  • Initial Solubilization: First, try dissolving the peptide in a small amount of pure DMSO[2].

  • Dilution: Once dissolved, slowly dilute the peptide stock with a sterile, aqueous buffer or cell culture medium to the desired working concentration[2]. Careful warming (<40°C) or sonication can also facilitate dissolution[2].

  • pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can improve solubility[1][3].

  • Solubility Testing: For critical experiments, consider having a peptide solubility test performed by the manufacturer to identify the optimal buffer and pH[4].

Q2: Could contaminants in my peptide preparation be affecting my assay?

A2: Yes, several types of contaminants can significantly impact T cell assays, leading to variability, non-specific activation, or cell death.

  • Endotoxins (Lipopolysaccharides): Endotoxins from gram-negative bacteria are potent immune stimulators. Even at low concentrations, they can cause non-specific T cell expansion and cytokine production, leading to false-positive results or high background noise[4][5].

  • Trifluoroacetic Acid (TFA): TFA is often used during peptide synthesis and purification. Residual TFA can inhibit cell proliferation or, in some cases, increase cell viability, introducing experimental variability[4]. For sensitive cellular assays, consider using peptides that have undergone TFA exchange for a more biocompatible salt like acetate (B1210297) or HCl[4].

  • Synthesis By-products: Impurities from the synthesis process, such as deletion sequences or incompletely deprotected peptides, can interfere with the assay[6].

Q3: What are the best practices for storing peptides to ensure stability?

A3: Improper storage can lead to peptide degradation through oxidation, hydrolysis, or aggregation, resulting in a loss of biological activity and poor assay reproducibility[4][7].

  • Lyophilized Peptides: Store lyophilized (powder) peptides at -20°C or -80°C, protected from light[3][4].

  • Peptides in Solution: It is best to prepare single-use aliquots of dissolved peptides to avoid repeated freeze-thaw cycles, which cause degradation[3][4]. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C[8].

  • Oxidation-Prone Peptides: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation[4][7]. To minimize this, store them in tightly sealed vials flushed with an inert gas like argon[4].

Section 2: Cell Quality and Handling

The viability and functional capacity of the cells, particularly cryopreserved Peripheral Blood Mononuclear Cells (PBMCs), are paramount for obtaining reliable data.

Frequently Asked Questions (FAQs): Cell Issues

Q1: My cryopreserved PBMCs have low viability after thawing. How can I improve this?

A1: Low post-thaw viability is a common problem that compromises results. Optimizing your thawing protocol is key.

  • Rapid Thawing: Thaw vials rapidly in a 37°C water bath until only a small ice crystal remains (typically 1-2 minutes) to minimize osmotic shock[9][10].

  • Slow Dilution: Dilute the thawed cells slowly, drop-wise, with pre-warmed culture medium to gently remove the cryoprotectant (DMSO), which is toxic to cells at room temperature[10][11].

  • Nuclease Treatment: The presence of DNA from dead cells can cause clumping, which further reduces viability. Adding a nuclease like DNase or Benzonase to the post-thaw wash medium can improve viable cell recovery[11].

  • Resting Period: Allow thawed PBMCs to rest for a period (e.g., 1-6 hours) in culture before starting the assay. This can help restore cellular function, though the optimal rest time may need to be determined empirically.

Q2: Can I use fresh and cryopreserved PBMCs interchangeably in a study?

A2: It is not recommended. While cryopreservation is a valuable tool, the process can alter the distribution and function of T cell subpopulations[11]. To ensure consistency and minimize variability within a single study, it is best practice to use the same cell preparation type (either all fresh or all cryopreserved) for all samples and experiments[11].

Q3: How should I store and ship cryopreserved cells?

A3: Maintaining a stable, ultra-low temperature is crucial for long-term viability.

  • Storage: For long-term storage, cells must be kept below -130°C. The vapor phase of liquid nitrogen (around -150°C) is considered the gold standard[9][10]. Storage at -80°C for more than a few weeks can severely impair cell recovery and viability[10][12].

  • Shipping: The preferred method for shipping frozen PBMCs is in a liquid nitrogen dry shipper, which maintains temperatures below -150°C. Shipping on dry ice (approx. -78.5°C) is a less ideal alternative and may impact cell viability and function upon arrival[10][13].

Section 3: Assay-Specific Troubleshooting

This section addresses common problems encountered during specific T cell assays.

Troubleshooting Workflow: Weak or No Signal

If your positive controls are not responding, it points to a fundamental issue with the cells or assay setup. This decision tree can help diagnose the problem.

Troubleshooting_No_Signal Start Start: Weak or No Signal Detected Check_Viability 1. Check Cell Viability (Post-thaw & Post-assay) Start->Check_Viability Viability_OK Viability >85%? Check_Viability->Viability_OK Check_Positive_Control 2. Check Positive Control (e.g., PHA, anti-CD3/CD28) Viability_OK->Check_Positive_Control Yes Result_Cells Problem: Poor Cell Quality - Optimize thawing/handling - Use new cell stock Viability_OK->Result_Cells No Positive_Control_OK Positive Control Responding? Check_Positive_Control->Positive_Control_OK Check_Peptide 3. Check Peptide Stimulus (Concentration, Solubility, Storage) Positive_Control_OK->Check_Peptide Yes Result_System Problem: Assay System Failure - Check instrument settings - Validate reagents - Confirm positive control works Positive_Control_OK->Result_System No Peptide_OK Peptide Prep Correct? Check_Peptide->Peptide_OK Check_Reagents 4. Check Assay Reagents (Antibodies, Substrates, Buffers) Peptide_OK->Check_Reagents Yes Result_Peptide Problem: Peptide Stimulus - Titrate peptide concentration - Check solubility/storage - Test new peptide aliquot Peptide_OK->Result_Peptide No Reagents_OK Reagents Expired/Degraded? Check_Reagents->Reagents_OK Review_Protocol 5. Review Protocol Execution (Incubation times, Temps, Gating) Reagents_OK->Review_Protocol No Result_Reagents Problem: Faulty Reagents - Replace expired reagents - Titrate antibodies - Prepare fresh buffers Reagents_OK->Result_Reagents Yes Result_Protocol Problem: Protocol Deviation - Adhere strictly to validated protocol - Check equipment calibration Review_Protocol->Result_Protocol

Caption: Troubleshooting decision tree for weak or no signal in T cell assays.

ELISpot Assay
Common ProblemPotential CauseRecommended Solution
High Background • Carryover of cytokines from pre-incubation.[14]• Non-specific activation by contaminants (e.g., endotoxins) or high DMSO concentration (>0.5%).[4][15]• Previously activated cells secreting cytokines before the assay begins.[15]• Use of human serum, which may contain cytokines or heterophilic antibodies.[15]• Wash cells thoroughly before plating.[14][15]• Ensure final DMSO concentration is <0.5% and use endotoxin-free peptides.[15]• Resuspend cells in fresh medium immediately before adding to the plate.[15]• Switch to Fetal Bovine Serum (FBS).[15]
No Spots or Weak Signal • Low frequency of responding T cells.[14]• Poor cell viability.[14]• Improper plate pre-wetting (if required by the membrane).[14]• Suboptimal peptide concentration.• Increase the number of cells plated per well.[16]• Check cell viability; should be >85%.[14]• Follow the manufacturer's protocol for ethanol (B145695) pre-treatment.[14]• Perform a dose-response titration for the peptide.
Fuzzy or Merged Spots • Over-stimulation or excessive incubation time, leading to cytokine diffusion.[14]• Insufficient concentration of capture antibody.[14]• Moving or disturbing plates during incubation.[14]• Optimize incubation time (typically 18-48 hours) and peptide concentration.[2][14]• Ensure capture and detection antibody concentrations are optimized.[14]• Keep plates on a stable, level surface in the incubator.[14]
White Spots or Holes in Membrane • Solvents like Tween or high concentrations of DMSO damaging the PVDF membrane.[15]• Never use Tween in ELISpot wash buffers.[15]• Keep the final DMSO concentration in the well below 0.5%.[15]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Common ProblemPotential CauseRecommended Solution
Weak or No Cytokine Signal • Insufficient stimulation time.[2]• Secretion inhibitor (e.g., Brefeldin A) was not added or was added too late.[2]• Suboptimal antibody titration (too little antibody).[17]• Fixation/permeabilization protocol damaged the cytokine epitope.[17]• Optimize stimulation time (typically 5-6 hours for peptides).[2]• Add Brefeldin A or Monensin after ~2 hours of stimulation and incubate for the remaining time.[2]• Titrate all antibodies to find the optimal signal-to-noise ratio.[17]• Use a fixation/permeabilization buffer system known to be compatible with your target cytokine.
High Background Staining • Dead cells non-specifically binding antibodies.[18]• Over-staining due to excessive antibody concentration.[17]• Non-specific activation from peptide contaminants.[8]• Use a viability dye to exclude dead cells from the analysis.[18]• Properly titrate all antibodies.[17]• Include an "unstimulated" control with the peptide solvent (e.g., DMSO) to assess background activation.[8]
Poor Population Resolution • Incorrect fluorescence compensation.[8]• Inappropriate gating strategy.• Use single-stain controls for each fluorophore to set compensation correctly.• Use Fluorescence Minus One (FMO) controls to accurately set gates for cytokine-positive populations.[8]
Proliferation Assays (CFSE, BrdU)
Common ProblemPotential CauseRecommended Solution
High Cell Death After Staining (CFSE) • CFSE concentration is too high, causing cytotoxicity.[19]• Staining conditions are suboptimal.• Titrate the CFSE concentration (e.g., start at 1 µM) to find the lowest level that gives a bright, uniform peak.[19]• Staining in the presence of high amine content (e.g., 10% FCS) can reduce toxicity.[19]
No Proliferation Peaks Detected • Insufficient culture time for cells to divide.[20]• Suboptimal stimulation conditions (peptide, co-stimulation).[20]• Low frequency of responding cells.• Extend the culture period (e.g., 5-7 days).[20]• Ensure optimal peptide concentration and co-stimulation (e.g., anti-CD28) are used. Include a potent positive control like PHA or anti-CD3.[20]• Increase the initial number of cells seeded.
Weak Signal (BrdU) • Insufficient BrdU labeling time or concentration.[21]• Harsh DNA denaturation step is damaging the cells or epitopes.[22]• Optimize the BrdU concentration and the length of the labeling pulse.[21]• Titrate the concentration of HCl or DNase and the incubation time for the denaturation step to balance BrdU accessibility with cell integrity.[21][22]

Section 4: Data and Protocols

General Workflow for Peptide-Based T Cell Assays

The diagram below illustrates the typical experimental sequence for assessing T cell responses to peptides.

General_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Peptide_Prep 1. Peptide Reconstitution - Dissolve in DMSO - Dilute in media - Aliquot & Store at -80°C Stimulation 3. T Cell Stimulation - Plate cells - Add peptide pools/controls - Incubate (hours to days) Peptide_Prep->Stimulation Cell_Prep 2. Cell Preparation - Isolate/Thaw PBMCs - Assess viability - Rest cells (if thawed) Cell_Prep->Stimulation Processing 4. Assay-Specific Processing - Add secretion inhibitors (ICS) - Develop plate (ELISpot) - Harvest cells (Proliferation) Stimulation->Processing Staining 5. Staining - Surface markers - Viability dye - Intracellular cytokines (ICS) Processing->Staining Acquisition 6. Data Acquisition - Flow Cytometer - ELISpot Reader Staining->Acquisition Analysis 7. Data Analysis - Gating strategy - Spot counting - Calculating frequencies Acquisition->Analysis

Caption: General experimental workflow for peptide-based T cell functional assays.

Typical Assay Parameters (Quantitative Data Summary)

This table provides starting recommendations for key quantitative parameters. These should be optimized for each specific experimental system.

ParameterELISpot AssayICS (Flow Cytometry)Proliferation (CFSE)
Cell Density 2-3 x 10⁵ PBMCs/well1-2 x 10⁶ PBMCs/well1-2 x 10⁵ PBMCs/well
Peptide Concentration 1-10 µg/mL per peptide[2]1-10 µg/mL per peptide[2]1-10 µg/mL per peptide
Incubation Time 18-48 hours[2][14]5-6 hours (total)[2]5-7 days
Final DMSO Conc. < 0.5%[15]< 1%[2]< 1%
Positive Control PHA (polyclonal activator)[14]PMA/Ionomycin or anti-CD3/CD28[2][5]PHA or anti-CD3/CD28[20]
Negative Control Cells + Media (Nil) and/or Cells + DMSO[2]Unstimulated Cells and/or Cells + DMSO[5]Unstimulated Cells and/or Cells + DMSO
Detailed Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

  • Plate Coating: Pre-wet the 96-well PVDF plate with 35% ethanol, wash with sterile water, and coat with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile medium containing 10% FBS for at least 2 hours at room temperature.

  • Cell Plating: Prepare a cell suspension of 2.5 x 10⁶ PBMCs/mL. Wash the plate to remove blocking buffer. Add 100 µL of the cell suspension (2.5 x 10⁵ cells) to each well[2].

  • Stimulation: Add 50 µL of your 3X peptide working solution (e.g., 3 µg/mL) to the appropriate wells[2]. Add positive (e.g., PHA) and negative (media/DMSO) controls.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours. Do not disturb the plate during incubation[2][14].

  • Detection: Wash away cells. Add the biotinylated anti-IFN-γ detection antibody and incubate.

  • Development: Wash the plate. Add streptavidin-enzyme conjugate (e.g., ALP or HRP) and incubate.

  • Spot Revelation: Wash thoroughly and add the enzyme substrate. Stop the reaction by washing with water once spots have developed.

  • Analysis: Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS)

  • Cell Plating: Add 1 x 10⁶ PBMCs in 900 µL of culture medium to tubes or wells of a 24-well plate[2].

  • Stimulation: Add 100 µL of 10X peptide working solution (e.g., 10 µg/mL) to achieve a final concentration of 1 µg/mL per peptide[2]. Include positive and negative controls.

  • Incubation (Part 1): Incubate at 37°C with 5% CO₂ for 2 hours[2].

  • Secretion Block: Add a protein transport inhibitor (e.g., Brefeldin A) to each well to block cytokine secretion[2][23].

  • Incubation (Part 2): Return the plate to the incubator for an additional 3-4 hours[2].

  • Surface Staining: Harvest cells, wash, and stain with antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Fix and Permeabilize: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Acquisition: Wash the cells and acquire data on a flow cytometer. Be sure to collect a sufficient number of events for robust analysis.

  • Analysis: Use appropriate software to gate on live, single lymphocytes, identify T cell subsets, and quantify the percentage of cells producing each cytokine. Use FMO controls to guide gating[8].

References

Technical Support Center: Troubleshooting SMCY Peptide Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered with the SMCY peptide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct, practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of the this compound?

A1: The solubility of any peptide, including SMCY, is primarily determined by its physicochemical properties. Key factors include:

  • Amino Acid Composition: The this compound sequence is KCSRNRQYL. It contains a high proportion of basic (positively charged) residues (Lysine - K, Arginine - R) and polar, hydrophilic residues (Serine - S, Asparagine - N, Glutamine - Q, Tyrosine - Y). This composition suggests a good potential for solubility in aqueous solutions.

  • Net Charge and pH: At a neutral pH, the this compound will have a significant net positive charge due to the presence of lysine (B10760008) and arginine residues.[1][2] Peptide solubility is generally lowest at its isoelectric point (pI) and increases as the pH of the solution moves further away from the pI.[3]

  • Peptide Length: SMCY is a relatively short peptide (9 residues), which generally favors solubility compared to longer peptides that have a greater tendency to aggregate.[3]

  • Secondary Structure and Aggregation: While short, peptides can sometimes form secondary structures like β-sheets, leading to aggregation and reduced solubility. Peptides with a tendency to aggregate may require denaturing agents for solubilization.[4]

Q2: My lyophilized this compound won't dissolve in water. What is the recommended first step?

A2: It is always recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1] For the this compound, which is basic, the recommended starting solvent is sterile, distilled water.[2] If it does not readily dissolve, the next step is to try a dilute acidic solution.

Q3: Which acidic solutions are recommended for dissolving the basic this compound?

A3: For basic peptides like SMCY that are insoluble in water, a dilute acidic solution is the next logical choice.[2][5] Recommended options include:

  • 10% Acetic Acid[2]

  • 0.1% Trifluoroacetic Acid (TFA)[5]

Add the acidic solution dropwise while vortexing until the peptide dissolves.[1] It is important to note that TFA may not be suitable for some cell-based assays.[2]

Q4: Can I use organic solvents to dissolve the this compound?

A4: While the hydrophilic and charged nature of the this compound suggests good aqueous solubility, in cases of persistent insolubility, a small amount of an organic solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization, followed by slow, dropwise dilution with an aqueous buffer.[6] However, given the presence of Cysteine (C) in the SMCY sequence, prolonged exposure to DMSO should be avoided as it can cause oxidation.[1] In such cases, Dimethylformamide (DMF) can be a suitable alternative.[5]

Q5: My this compound is dissolved, but it precipitates when I add it to my aqueous buffer. What should I do?

A5: Precipitation upon dilution into an aqueous buffer typically indicates that the peptide's solubility limit in the final solution has been exceeded. To address this:

  • Start Over: Lyophilize the peptide to remove the current solvent and begin the solubilization process again.

  • Lower Final Concentration: Aim for a lower final concentration of the peptide in your aqueous buffer.

  • Slow Dilution: When diluting from an organic stock solution, add the peptide solution very slowly to the vigorously stirring aqueous buffer.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving this compound insolubility issues.

Issue Potential Cause Troubleshooting Steps
Lyophilized peptide does not dissolve in water. The peptide may require a more acidic environment to become fully protonated and soluble.1. Attempt to dissolve a small aliquot in sterile, distilled water. 2. If insoluble, add 10% acetic acid dropwise while vortexing.[2] 3. As a last resort for non-cellular applications, use a small amount of 0.1% TFA to dissolve the peptide, then dilute with water.[5]
Peptide is insoluble in both water and dilute acid. The peptide may be forming aggregates due to intermolecular hydrogen bonding or hydrophobic interactions.1. Try dissolving the peptide in a small amount of DMF (preferred due to the presence of Cysteine).[5] 2. Slowly add the DMF-peptide solution to your stirring aqueous buffer. 3. If aggregation persists, consider using a denaturing agent like 6M Guanidine Hydrochloride (GuHCl) or 8M Urea for initial solubilization, followed by dilution. Note that these agents will likely need to be removed for functional assays.[4]
Solution is cloudy or contains visible particles after dissolution. Incomplete solubilization or presence of micro-aggregates.1. Sonicate the solution in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice in between to prevent heating.[5] 2. Centrifuge the solution to pellet any remaining insoluble material before using the supernatant.[3]
Peptide solubility is inconsistent between batches. Variations in the lyophilization process or counter-ion content (e.g., TFA) can affect solubility.1. Ensure consistent handling and storage of the lyophilized peptide at -20°C or -80°C.[6] 2. When preparing solutions, allow the peptide to warm to room temperature in a desiccator before opening the vial.[5]

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound
  • Initial Solubility Test: Before dissolving the entire sample, weigh out a small, representative amount of the lyophilized this compound.

  • Aqueous Solvent: Add a small volume of sterile, distilled water to the test aliquot. Vortex gently. Observe for complete dissolution.

  • Acidification: If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing. Continue adding until the peptide is fully dissolved.

  • Organic Solvent (If Necessary): If aqueous acid is ineffective, use a new aliquot and dissolve it in a minimal amount of DMF.

  • Dilution: Once the peptide is in solution, slowly add it to your desired aqueous buffer while stirring to reach the final working concentration.

Protocol 2: Solubilization Using Sonication
  • Initial Dissolution Attempt: Add the chosen solvent (e.g., water with 10% acetic acid) to the lyophilized peptide.

  • Sonication: Place the vial in a sonication water bath. Apply short bursts of sonication (e.g., 10-15 seconds).

  • Cooling: Between sonication bursts, place the vial on ice to prevent overheating, which could degrade the peptide.

  • Visual Inspection: Continue this process until the solution becomes clear.

  • Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates. Carefully collect the supernatant.

Visual Guides

G This compound Solubility Troubleshooting Workflow start Start with Lyophilized This compound test_h2o Dissolve small aliquot in sterile H2O start->test_h2o is_soluble_h2o Soluble? test_h2o->is_soluble_h2o add_acid Add 10% Acetic Acid dropwise is_soluble_h2o->add_acid No proceed Proceed with experiment is_soluble_h2o->proceed Yes is_soluble_acid Soluble? add_acid->is_soluble_acid use_organic Use minimal DMF is_soluble_acid->use_organic No is_soluble_acid->proceed Yes is_soluble_organic Soluble? use_organic->is_soluble_organic sonicate Sonicate in water bath is_soluble_organic->sonicate No denaturant Consider denaturing agents (e.g., 6M GuHCl) is_soluble_organic->denaturant Still No is_soluble_organic->proceed Yes sonicate->is_soluble_organic

Caption: A step-by-step workflow for troubleshooting this compound solubility.

G Solvent Selection Logic for Peptides start Analyze Peptide Sequence charge Calculate Net Charge at Neutral pH start->charge basic Basic (Net +) (e.g., SMCY) charge->basic > 0 acidic Acidic (Net -) charge->acidic < 0 neutral Neutral (Net 0) charge->neutral = 0 solvent_basic 1. Water 2. Dilute Acid (Acetic Acid) basic->solvent_basic solvent_acidic 1. Water 2. Dilute Base (NH4OH) acidic->solvent_acidic hydrophobic Hydrophobic (>50%) neutral->hydrophobic hydrophilic Hydrophilic neutral->hydrophilic solvent_neutral_hydrophobic 1. Organic (DMSO/DMF) 2. Dilute in Aqueous Buffer hydrophobic->solvent_neutral_hydrophobic solvent_neutral_hydrophilic Water or Aqueous Buffer hydrophilic->solvent_neutral_hydrophilic

Caption: A decision tree for selecting an appropriate solvent based on peptide properties.

References

Technical Support Center: Quality Control for Synthetic SMCY Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control of synthetic SMCY peptides.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to assess for a synthetic SMCY peptide?

A1: The primary quality attributes for any synthetic peptide, including SMCY peptides, are identity, purity, and quantity. It is crucial to confirm that the correct peptide has been synthesized, determine the percentage of the desired peptide in the sample, and accurately measure the net peptide content.

Q2: Which analytical techniques are essential for the quality control of synthetic SMCY peptides?

A2: A combination of techniques is typically employed for comprehensive quality control. The most common and essential methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide.[1][2][3][4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, which verifies its identity.[1][2][5][6]

  • Amino Acid Analysis (AAA): Provides the most accurate quantification of the peptide content and can also confirm the amino acid composition.[1][7][][9]

Q3: My lyophilized this compound is difficult to dissolve. What should I do?

A3: Peptide solubility is a common issue and depends on its amino acid sequence.[10][11] For troubleshooting, it is recommended to test solubility on a small aliquot first.[11][12] The approach depends on the peptide's properties:

  • For basic peptides (net positive charge): Try dissolving in a small amount of dilute acetic acid.[13][14]

  • For acidic peptides (net negative charge): A dilute solution of ammonia (B1221849) or ammonium (B1175870) bicarbonate can be effective.[13][14]

  • For hydrophobic peptides: A small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) can be used initially, followed by a slow, dropwise addition of the aqueous buffer.[11][14][15]

Q4: How should I properly store my synthetic this compound to ensure its stability?

A4: Proper storage is critical to prevent degradation.

  • Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or colder, away from bright light.[12][16][17][18] It is also important to minimize exposure to moisture, as peptides can be hygroscopic.[12][13][16][17] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[12][17][18]

  • Peptides in Solution: The shelf-life of peptides in solution is limited.[16] If storage in solution is necessary, use sterile buffers at pH 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[12][16]

Q5: What is the impact of Trifluoroacetic Acid (TFA) on my experiments, and should it be removed?

A5: TFA is often used during peptide synthesis and purification and can remain as a counterion in the final product.[19][20][21] Residual TFA can affect experimental outcomes by altering the peptide's conformation, solubility, and biological activity.[19] For sensitive applications like cellular assays or in vivo studies, TFA removal is highly recommended.[19][20] TFA can be exchanged for a more biocompatible counterion like acetate (B1210297) or hydrochloride through methods like ion exchange chromatography or repeated lyophilization with the desired acid.[19][21][22][23]

Troubleshooting Guides

Low Peptide Purity Detected by HPLC
Observed Problem Potential Cause Recommended Solution
Multiple peaks in HPLC chromatogram Incomplete synthesis or deprotectionReview the synthesis protocol. Consider MS/MS sequencing to identify deletion or truncated sequences.[6]
Side reactions during synthesisOptimize coupling and deprotection steps. Use scavengers during cleavage to prevent side-chain modifications.[22]
Co-eluting impuritiesAdjust the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks.[22][24] Consider using a different column chemistry (e.g., C8 instead of C18 for more hydrophobic peptides).[22]
Broad or tailing peaks Poor peptide solubility in the mobile phaseModify the mobile phase composition. Adding a small percentage of an organic modifier or adjusting the pH can improve peak shape.[24]
Column overloadInject a smaller amount of the peptide sample.
Secondary interactions with the stationary phaseEnsure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%).[22][25]
Incorrect Molecular Weight by Mass Spectrometry
Observed Problem Potential Cause Recommended Solution
Observed mass does not match theoretical mass Incomplete deprotection of amino acid side chainsReview the cleavage and deprotection protocols. Ensure sufficient time and appropriate reagents were used.
Presence of adducts (e.g., sodium, potassium)This is common in ESI-MS. The mass difference will correspond to the mass of the adducting ion. The presence of the correct peptide mass alongside adduct peaks confirms identity.
Oxidation of susceptible residues (e.g., Methionine, Cysteine)A mass increase of 16 Da per oxidation event will be observed. Store the peptide under an inert atmosphere and avoid repeated exposure to air.[5][16]
No clear peptide signal Poor ionization of the peptideOptimize MS parameters. For some peptides, MALDI-TOF MS may yield better results than ESI-MS.[5]
Sample is too dilute or contains interfering substancesPurify the peptide sample further. Ensure the sample concentration is adequate for MS analysis.
Peptide Solubility and Aggregation Issues
Observed Problem Potential Cause Recommended Solution
Peptide precipitates out of solution High hydrophobicity of the peptide sequenceDissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) before slowly diluting with the aqueous buffer while vortexing.[11][15]
pH of the solution is near the peptide's isoelectric point (pI)Adjust the pH of the buffer to be at least one unit away from the pI.[10][11]
Formation of a gel-like substance Intermolecular hydrogen bonding, especially in sequences rich in certain amino acids (D, E, H, K, N, Q, R, S, T, Y)Use denaturing agents like 6M Guanidine-HCl or 8M Urea to disrupt aggregation.[14] Sonication can also help break up aggregates.[11]

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the lyophilized this compound in an appropriate solvent (e.g., water with 0.1% TFA or a small amount of acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile. Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[25]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.[22]

  • Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the peptide (approximately 10-50 µM) in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the this compound.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of the this compound.[2] The observed mass should be within the instrument's mass accuracy tolerance of the theoretical mass.

Protocol 3: Peptide Quantification by Amino Acid Analysis (AAA)
  • Hydrolysis: Accurately weigh a small amount of the lyophilized peptide. Hydrolyze the peptide into its constituent amino acids using 6M HCl at 110°C for 24 hours under vacuum.[][26]

  • Separation and Detection: The resulting amino acid mixture is separated by ion-exchange chromatography or reverse-phase HPLC after derivatization.[7][] The separated amino acids are detected, often by post-column ninhydrin (B49086) reaction or pre-column derivatization with a fluorogenic reagent.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known concentration standard. The total peptide quantity is then calculated based on the known amino acid sequence of the this compound.[26][27]

Visualizations

Experimental_Workflow_for_Peptide_QC cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_results Final Product Assessment Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity (HPLC) Lyophilization->Purity Purity Check Identity Identity (MS) Lyophilization->Identity Identity Check Quantity Quantity (AAA) Lyophilization->Quantity Quantification Pass Pass QC Purity->Pass Fail Fail QC Purity->Fail Identity->Pass Identity->Fail Quantity->Pass Quantity->Fail Fail->Purification Repurify or Resynthesize Troubleshooting_Peptide_Solubility Start Lyophilized Peptide Insoluble in Water CheckCharge Determine Net Charge at Neutral pH Start->CheckCharge Positive Positive (Basic) CheckCharge->Positive > 0 Negative Negative (Acidic) CheckCharge->Negative < 0 Neutral Neutral (Hydrophobic) CheckCharge->Neutral ≈ 0 AcidicSolvent Use Dilute Acetic Acid Positive->AcidicSolvent BasicSolvent Use Dilute NH4OH or Ammonium Bicarbonate Negative->BasicSolvent OrganicSolvent Use minimal DMSO/ACN, then slowly add buffer Neutral->OrganicSolvent Success Peptide Dissolved AcidicSolvent->Success BasicSolvent->Success OrganicSolvent->Success

References

Technical Support Center: Minimizing Variability in SMCY Peptide Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMCY peptide functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides with quantitative data, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are SMCY peptides and why are they used in research?

A1: SMCY peptides are derived from the Smcy (selected mouse cDNA on the Y chromosome) protein, which acts as a minor histocompatibility (H-Y) antigen. These peptides are presented by Major Histocompatibility Complex (MHC) molecules on the surface of male cells.[1][2][3] In research, they are frequently used to study T-cell recognition and activation, immune responses in transplantation and graft-versus-host disease, and for developing immunotherapies.[1][2]

Q2: What are the most common functional assays for SMCY peptides?

A2: The most common functional assays for SMCY peptides are designed to measure T-cell responses. These include:

  • ELISpot (Enzyme-Linked Immunospot) assay: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ, IL-2) at a single-cell level upon peptide stimulation.[4][5]

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and quantify cytokine-producing T-cell subsets (e.g., CD8+, CD4+) and measure multiple cytokines simultaneously.[6][7]

  • Proliferation Assays: To measure the expansion of SMCY-specific T-cells in response to peptide stimulation, often using dyes like CFSE.

  • Peptide-MHC Binding Assays: To determine the binding affinity (IC50) of the this compound to its specific HLA allele, which is a prerequisite for T-cell recognition.[8][9]

Q3: My ELISpot assay shows high background. What are the likely causes?

A3: High background in an ELISpot assay can obscure specific responses and is a common source of variability. Potential causes include:

  • Contaminated reagents or cells: Endotoxins or microbial contamination in peptide stocks, media, or serum can non-specifically activate T-cells.[4][10]

  • Improper washing: Insufficient washing of plates can leave residual reagents that contribute to background. Washing both sides of the membrane is crucial.[5][10][11]

  • High cell density: Plating too many cells per well can lead to overlapping spots and a general increase in background cytokine secretion.[5][12]

  • Suboptimal blocking or antibody concentrations: Inadequate blocking or using overly concentrated detection antibodies can lead to non-specific binding.

  • Overdevelopment: Allowing the colorimetric reaction to proceed for too long will increase background signal.[10][11]

Q4: I am not detecting a strong signal in my intracellular cytokine staining (ICS) assay. What should I check?

A4: A weak or absent signal in an ICS assay can be due to several factors:

  • Poor peptide activity: The this compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, oxidation) or be of low purity.[4][13]

  • Low cell viability: A high percentage of dead cells will not respond to stimulation and can non-specifically bind antibodies, affecting results. Always include a viability dye.[6][14]

  • Suboptimal stimulation time: The kinetics of cytokine production vary. A typical stimulation time is 4-6 hours, but this may need optimization.[6]

  • Ineffective protein transport inhibition: The protein transport inhibitor (e.g., Brefeldin A, Monensin) is crucial for trapping cytokines intracellularly. Ensure it is added at the correct time and concentration.[6][15]

  • Incorrect gating strategy: A poorly defined gating strategy during flow cytometry analysis can lead to the exclusion of the cytokine-positive population. Use of Fluorescence Minus One (FMO) controls is recommended.[6]

Troubleshooting Guides

Issue 1: High Variability in ELISpot Spot Counts

High variability between replicate wells is a common problem that undermines the reliability of ELISpot data. The following table provides potential causes and quantitative examples of their impact.

Potential Cause Problem Description Example Data Showing Variability Recommended Solution
Inconsistent Cell Plating Pipetting errors lead to different numbers of cells per well, directly impacting the number of spot-forming cells (SFCs).Well 1: 2.0 x 10^5 cells -> 55 SFCsWell 2: 2.5 x 10^5 cells -> 70 SFCsWell 3: 3.0 x 10^5 cells -> 85 SFCsObservation: A near-linear relationship exists between cell number and SFCs, so inconsistent plating creates high standard deviations.[16]Use calibrated pipettes and mix the cell suspension thoroughly before each plating step. Consider plating a higher volume of a more dilute cell suspension to minimize pipetting errors.
Edge Effects Wells at the edge of the 96-well plate are prone to evaporation, altering cell concentration and viability.Inner Wells (Avg): 75 ± 5 SFCs/wellEdge Wells (Avg): 50 ± 15 SFCs/wellObservation: Edge wells show lower and more variable spot counts.Ensure proper humidity in the incubator. You can also fill the outer wells with sterile PBS or media to create a humidity barrier. Avoid using the outer wells for critical samples.
Peptide Aggregation/Precipitation Poorly soluble peptides will not be uniformly distributed, leading to inconsistent stimulation.Replicate 1: 80 SFCs/wellReplicate 2: 35 SFCs/wellReplicate 3: 75 SFCs/wellObservation: Highly erratic counts between wells stimulated with the same peptide stock.Ensure the peptide is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture media. Vortex thoroughly and visually inspect for precipitates.[4]
Issue 2: Poor Peptide Bioactivity and Storage

The stability and handling of the this compound are critical for reproducible results. Degradation can lead to a significant loss of activity.

Factor Problem Description Quantitative Impact on Assay Signal Best Practice / Solution
Multiple Freeze-Thaw Cycles Repeated freezing and thawing can lead to peptide degradation and aggregation, reducing its effective concentration and activity.1 Freeze-Thaw: 100% Relative Activity3 Freeze-Thaws: ~98% Relative Activity5 Freeze-Thaws: ~96% Relative Activity10 Freeze-Thaws: ~85% Relative Activity(Note: Data adapted from general peptide stability studies; impact varies by sequence.)[1][13]Aliquot lyophilized peptide powder upon receipt. For peptide solutions, create single-use aliquots and store at -80°C to minimize freeze-thaw cycles.[4]
Oxidation Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can abolish biological activity.Fresh Peptide: IC50 = 34 nM[1]Oxidized Peptide: IC50 > 1000 nMObservation: A significant increase in the IC50 value indicates a loss of binding affinity and, consequently, T-cell stimulatory capacity.Store lyophilized peptides at -20°C or -80°C, protected from light and moisture. For solutions, use sterile, de-gassed buffers and consider storing under an inert gas like argon.[4]
Incorrect Peptide Concentration Failure to account for peptide purity and net peptide content leads to inaccurate working concentrations and inconsistent stimulation.Ordered: 1 mg peptide (95% purity)Actual Peptide: 0.95 mgNet Peptide Content (e.g., 70%): 0.665 mgError: If concentration is calculated based on 1 mg, the actual concentration is ~33.5% lower, leading to suboptimal T-cell stimulation.Always calculate the working concentration based on the net peptide content provided in the certificate of analysis, not the gross weight.[4]
Issue 3: Suboptimal Signal-to-Noise Ratio in ICS

Achieving a clear distinction between positive and negative populations in Intracellular Cytokine Staining is essential for accurate quantification.

Parameter Problem Description Illustrative Data (Percent Positive Cells) Troubleshooting Action
Cell Viability Dead cells can non-specifically bind antibodies, leading to false-positive events and high background.Without Viability Dye: - Unstimulated Control: 0.25%- SMCY Stimulated: 0.80%With Viability Dye (gating on live cells): - Unstimulated Control: 0.05%- SMCY Stimulated: 0.70%Observation: The viability dye reduces background five-fold and provides a more accurate measure of the specific response.[14]Always include a fixable viability dye in your staining panel and gate on live cells first during analysis. Aim for >80% viability post-thawing and resting of PBMCs.[14]
Peptide Concentration Using a suboptimal peptide concentration can result in either weak stimulation or T-cell anergy/exhaustion at very high doses.0.1 µg/mL SMCY: 0.2% IFN-γ+ CD8+ T-cells1.0 µg/mL SMCY: 0.9% IFN-γ+ CD8+ T-cells10 µg/mL SMCY: 0.7% IFN-γ+ CD8+ T-cellsObservation: A bell-shaped dose-response curve is common. Titration is necessary to find the optimal concentration.Perform a dose-response experiment, testing this compound concentrations from 0.1 to 10 µg/mL to determine the optimal concentration for stimulation.
Stimulation Time Cytokine expression is transient. The timing of analysis relative to stimulation is critical for capturing the peak response.4 hours stimulation: 0.8% IL-2+ CD4+ T-cells8 hours stimulation: 0.4% IL-2+ CD4+ T-cells24 hours stimulation: <0.1% IL-2+ CD4+ T-cellsObservation: IL-2 expression is often transient, peaking early, while IFN-γ may peak later.The optimal stimulation duration depends on the specific cytokine. For a comprehensive analysis, consider a time-course experiment (e.g., 4, 8, and 12 hours) when establishing the assay.[6]

Experimental Protocols & Workflows

Protocol 1: IFN-γ ELISpot Assay for this compound

This protocol outlines the steps for quantifying SMCY-specific T-cells based on their IFN-γ secretion.

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol (B145695) for 1 minute.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL) in sterile PBS.

    • Incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The next day, wash the plate 5 times with sterile PBS to remove unbound antibody.

    • Block the membrane with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

    • Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) with >90% viability.

    • Resuspend cells in complete RPMI medium. A typical starting cell density is 2-4 x 10^5 cells/well.[4]

  • Cell Stimulation:

    • Prepare working solutions of the this compound. A final concentration of 1-5 µg/mL is a common starting point.

    • Add the peptide to the appropriate wells.

    • Include a negative control (media/DMSO vehicle only) and a positive control (e.g., Phytohemagglutinin [PHA] or a CEF peptide pool).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation.[11]

  • Detection and Development:

    • Wash the plate extensively to remove cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (AP) conjugate. Incubate for 1 hour.

    • Wash again and add the AP substrate (e.g., BCIP/NBT). Monitor spot development closely (typically 5-20 minutes).

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

ELISpot_Workflow cluster_prep Day 1: Plate Preparation cluster_stim Day 2: Cell Stimulation cluster_detect Day 3: Detection p1 Pre-wet PVDF plate (70% Ethanol) p2 Wash 5x with PBS p1->p2 p3 Coat with Capture Ab (anti-IFN-γ) p2->p3 p4 Incubate overnight at 4°C p3->p4 s1 Wash and Block Plate s2 Prepare & Plate PBMCs (2-4e5 cells/well) s1->s2 s3 Add Controls & this compound s2->s3 s4 Incubate 18-24h at 37°C s3->s4 d1 Wash Plate (remove cells) d2 Add Detection Ab d1->d2 d3 Add Streptavidin-AP d2->d3 d4 Add Substrate (BCIP/NBT) d3->d4 d5 Stop reaction & Dry Plate d4->d5 d6 Count Spots d5->d6

Caption: Workflow for a typical IFN-γ ELISpot assay.

Protocol 2: Intracellular Cytokine Staining (ICS) for this compound

This protocol details the detection of intracellular IFN-γ and IL-2 in CD8+ T-cells following this compound stimulation.

  • Cell Stimulation (4-6 hours):

    • To 1 x 10^6 PBMCs in culture medium, add the this compound to a final optimal concentration (e.g., 2 µg/mL).

    • Include appropriate unstimulated (negative) and positive (e.g., anti-CD3/CD28 or PMA/Ionomycin) controls.

    • After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A).

    • Incubate for an additional 4 hours.[6][14]

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Add a fixable viability dye to distinguish live/dead cells and incubate for 20 minutes at 4°C.

    • Wash the cells.

    • Add a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD4) and incubate for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C. This step fixes the cells and allows antibodies to access intracellular targets.[15]

  • Intracellular Staining:

    • Wash the cells with a permeabilization buffer.

    • Add a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-IL-2) diluted in permeabilization buffer.

    • Incubate for 30 minutes at 4°C.

  • Data Acquisition and Analysis:

    • Wash the cells with permeabilization buffer, then resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer as soon as possible.

    • Analyze the data using appropriate software. Start by gating on singlets, then live cells, followed by lymphocyte and T-cell subset gates (e.g., CD3+, CD8+), and finally quantify the percentage of cytokine-positive cells.

Signaling Pathway

SMCY peptides are presented by MHC class I molecules and recognized by the T-cell receptor (TCR) on CD8+ T-cells. This interaction initiates a complex signaling cascade leading to T-cell activation, proliferation, and effector functions like cytokine release.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (APC) TCell CD8+ T-Cell MHC MHC-I + this compound TCR TCR/CD3 Complex MHC->TCR Recognition Lck Lck Activation TCR->Lck ITAM Phosphorylation CD8 CD8 CD8->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT LAT Signalosome (LAT, SLP-76, GADS) ZAP70->LAT PLCG1 PLCγ1 Activation LAT->PLCG1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ -> NF-κB Pathway DAG->PKC Ras Ras -> MAPK Pathway DAG->Ras Ca Ca2+ influx IP3->Ca Gene Gene Transcription (IFN-γ, IL-2, TNF-α) PKC->Gene Calcineurin Calcineurin -> NFAT Pathway Ca->Calcineurin Calcineurin->Gene Ras->Gene

Caption: TCR signaling cascade upon this compound recognition.

References

Technical Support Center: Troubleshooting SMCY Peptide-Pulsed Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMCY peptide-pulsed cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its immunological significance?

A1: The this compound, with the amino acid sequence FIDSYICQV, is a minor histocompatibility (H-Y) antigen. It is derived from the Smcy protein and is presented by the HLA-A*0201 major histocompatibility complex (MHC) class I molecule. This peptide is recognized by cytotoxic T lymphocytes (CTLs) and is often used in immunology research to study T-cell responses, particularly in the context of transplantation and cancer immunotherapy.

Q2: What are the common cell types used for this compound pulsing?

A2: Common cell types for this compound pulsing include peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), and T2 cells. T2 cells are a human cell line deficient in TAP (transporter associated with antigen processing), which makes them excellent for pulsing with exogenous peptides as they have empty MHC class I molecules on their surface.[1]

Q3: What is the expected outcome of pulsing cells with this compound?

A3: Pulsing antigen-presenting cells (APCs) like DCs or T2 cells with the this compound should lead to the presentation of the peptide on their HLA-A*0201 molecules. When these pulsed cells are co-cultured with SMCY-specific T cells, it should induce a T-cell response, including proliferation, cytokine release (e.g., IFN-γ), and cytotoxic activity against the peptide-pulsed target cells.

Q4: Is a decrease in cell viability expected after peptide pulsing?

A4: A certain degree of cell death can occur due to manipulation during the experimental procedures. However, a significant drop in viability may indicate a problem with the protocol or reagents. For T cells co-cultured with peptide-pulsed APCs, a decrease in viability can also be a result of activation-induced cell death (AICD), a natural process that regulates immune responses.[2][3]

Troubleshooting Guide

Low Cell Viability After Peptide Pulsing

Problem: A significant decrease in the viability of antigen-presenting cells (APCs) or T cells is observed after peptide pulsing or co-culture.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Peptide Concentration Too High High concentrations of peptide can sometimes be toxic to cells. Titrate the this compound concentration to determine the optimal concentration that induces a robust T-cell response without compromising cell viability. Concentrations for peptide pulsing can range from nanomolar (nM) to low micromolar (µM).[1][4][5]
DMSO Toxicity This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to cells. Ensure the final concentration of DMSO in your cell culture is below 1% (v/v), and ideally below 0.1%.[6][7] Always include a vehicle control (cells treated with the same final concentration of DMSO without the peptide) to assess its effect on viability.
Suboptimal Culture Conditions Ensure cells are cultured in the appropriate medium, supplemented with the necessary cytokines and serum. Maintain optimal cell density to prevent overcrowding or excessive dilution, both of which can negatively impact viability. Regularly check cultures for contamination.[8]
Activation-Induced Cell Death (AICD) Prolonged or excessive stimulation of T cells can lead to AICD, which is a caspase-mediated apoptosis pathway.[2][9] Consider the duration of co-culture and the peptide concentration. It may be necessary to shorten the incubation time or reduce the peptide concentration to minimize AICD while still achieving sufficient T-cell activation.
Mechanical Stress During Handling Excessive or harsh pipetting, centrifugation at high speeds, or prolonged exposure to suboptimal temperatures can damage cells. Handle cells gently throughout the procedure.
Contamination Microbial contamination can rapidly lead to cell death. Use sterile techniques and regularly check cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh batch of cells.

Experimental Workflow for Troubleshooting Low Viability

TroubleshootingWorkflow cluster_solutions Solutions start Low Cell Viability Observed check_peptide Check Peptide Concentration and Purity start->check_peptide check_dmso Verify Final DMSO Concentration start->check_dmso check_culture Assess Cell Culture Conditions start->check_culture check_handling Review Cell Handling Technique start->check_handling check_aicd Consider Activation-Induced Cell Death (AICD) start->check_aicd titrate_peptide Titrate Peptide Concentration check_peptide->titrate_peptide dmso_control Include DMSO Vehicle Control check_dmso->dmso_control optimize_culture Optimize Culture Medium and Density check_culture->optimize_culture gentle_handling Implement Gentle Handling check_handling->gentle_handling modify_coculture Adjust Co-culture Duration/Peptide Dose check_aicd->modify_coculture

Caption: A logical workflow for troubleshooting low cell viability.

Quantitative Data Summary

The optimal conditions for this compound pulsing can vary depending on the cell type and the specific experimental goals. The following tables provide a summary of generally recommended quantitative parameters.

Table 1: Recommended this compound Concentrations for Pulsing

Cell TypePeptide Concentration RangeIncubation TimeReference
T2 Cells10⁻¹⁰ M - 10⁻⁸ M90 minutes[1]
PBMCs1 µM - 10 µM90 minutes - 2 hours[6][8]
Dendritic Cells (DCs)200 pM - 10 µM2 - 4 hours[4]

Table 2: Key Parameters for Cell Viability Assays

AssayKey Reagent(s)Incubation TimeNotes
Trypan Blue Exclusion 0.4% Trypan Blue3-5 minutesLive cells exclude the dye; dead cells stain blue.[10][11][12][13][14]
Flow Cytometry (PI) Propidium Iodide (PI)5-15 minutesStains DNA of cells with compromised membranes. Not for fixed cells.[15][16][17][18]
Flow Cytometry (7-AAD) 7-Aminoactinomycin D5-15 minutesSimilar to PI, binds to DNA in non-viable cells. Not for fixed cells.[15][16][17][18]
Flow Cytometry (Fixable Dyes) Amine-reactive dyes20-30 minutesCovalently binds to amines. Stains dead cells more intensely. Compatible with fixation and permeabilization.[15][16][17][18][19]

Experimental Protocols

Protocol 1: this compound Pulsing of PBMCs
  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Wash the cells twice with sterile PBS. Resuspend the cells in complete RPMI-1640 medium.

  • Peptide Reconstitution: Dissolve the lyophilized this compound in a small amount of sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Further dilute the peptide stock in culture medium to the desired working concentration (e.g., 1-10 µM).[6][7]

  • Peptide Pulsing: Incubate the PBMCs with the this compound at the desired final concentration for 90 minutes to 2 hours at 37°C in a 5% CO₂ incubator.[8]

  • Washing: After incubation, wash the cells twice with complete medium to remove excess, unbound peptide.

  • Co-culture (Optional): If assessing T-cell response, co-culture the peptide-pulsed PBMCs with SMCY-specific T cells at an appropriate effector-to-target ratio.

Protocol 2: Cell Viability Assessment by Trypan Blue Exclusion
  • Sample Preparation: Take a small aliquot of your cell suspension.

  • Staining: Mix one part of the cell suspension with one part of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).[12]

  • Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[13][14]

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculation:

    • % Viable Cells = (Number of viable cells / Total number of cells) x 100.[10][12]

Protocol 3: Cell Viability Assessment by Flow Cytometry with a Fixable Viability Dye
  • Cell Preparation: Harvest the cells and wash them twice in azide-free and protein-free PBS. Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in the same buffer.[15][19]

  • Staining: Add 1 µL of the fixable viability dye per 1 mL of cell suspension and vortex immediately.[15][19]

  • Incubation: Incubate the cells for 20-30 minutes at 2-8°C or room temperature, protected from light.[18][19]

  • Washing: Wash the cells once or twice with a suitable flow cytometry staining buffer containing protein (e.g., PBS with 2% FBS).

  • Further Staining/Fixation (Optional): Proceed with staining for surface or intracellular markers, and/or fix and permeabilize the cells as required by your experimental protocol.

  • Acquisition: Analyze the samples on a flow cytometer. Live cells will have minimal fluorescence, while dead cells will be brightly stained.

Signaling Pathways and Logical Relationships

This compound-Induced T-Cell Activation and Apoptosis

The interaction of the this compound presented on an HLA-A*0201 molecule with a specific T-cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade that can lead to either T-cell activation and proliferation or, under conditions of prolonged or strong stimulation, activation-induced cell death (AICD).

T_Cell_Activation_Apoptosis cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) T_Cell CD8+ T Cell MHC_Peptide SMCY-Peptide/HLA-A*0201 TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 Signaling_Cascade Initial Signaling Cascade TCR->Signaling_Cascade Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling_Cascade->Activation FasL_upregulation FasL Upregulation Signaling_Cascade->FasL_upregulation Prolonged/Strong Signal Fas_FasL Fas-FasL Interaction FasL_upregulation->Fas_FasL Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Apoptosis Apoptosis (AICD) Caspase8->Apoptosis

References

optimizing fixation and permeabilization for intracellular cytokine staining after SMCY peptide stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers optimizing fixation and permeabilization for intracellular cytokine staining (ICS) following SMCY peptide stimulation of T cells.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental goal of fixation and permeabilization in an ICS experiment?

A1: The process has two main goals. Fixation , typically with a crosslinking agent like paraformaldehyde (PFA), is a critical step to preserve the cell's morphology and lock proteins, including the target cytokines, inside the cell[1]. This prevents the cytokines from leaking out during subsequent steps[1][2]. Permeabilization involves using a detergent or solvent to create pores in the cell membrane, which is necessary to allow antibodies to pass through and bind to the intracellular cytokine targets[3][4].

Q2: When should I stain for cell surface markers like CD4 or CD8 in relation to fixing and permeabilizing the cells?

A2: It is highly recommended to stain for most cell surface markers before the fixation and permeabilization steps[5][6]. The chemical agents used, particularly crosslinkers like PFA and detergents, can alter the epitopes of surface antigens, which may prevent or reduce antibody binding[5][6]. While some robust markers like CD3, CD4, and CD8 may sometimes be stained after fixation, it is best practice to perform surface staining on live cells first for the most reliable results[6][7].

Q3: What is the purpose of adding a protein transport inhibitor like Brefeldin A or Monensin?

A3: Following stimulation, activated cells begin to synthesize and secrete cytokines. To measure them intracellularly, these cytokines must be trapped inside the cell. Protein transport inhibitors like Brefeldin A (which blocks the Golgi apparatus) or Monensin are added during the final hours of cell stimulation to block the secretory pathway, causing cytokines to accumulate in the cytoplasm[5][6]. This accumulation is essential for generating a strong enough signal to be detected by flow cytometry.

Q4: Can I use the same fixation/permeabilization buffer for cytoplasmic cytokines (e.g., IFN-γ) and nuclear transcription factors (e.g., FoxP3)?

A4: While possible, it requires careful selection. Buffers designed for transcription factors, such as the eBioscience™ Foxp3/Transcription Factor Staining Buffer Set, use stronger detergents to effectively permeabilize the nuclear membrane[8]. Standard cytokine staining kits, like BD Cytofix/Cytoperm™, use milder detergents like saponin (B1150181), which are optimized for cytoplasmic targets[7]. Using a strong nuclear permeabilization buffer can sometimes lead to reduced signal for certain sensitive cytokines like IL-2 and IL-4, as they may leak out[1]. Conversely, a standard cytokine buffer may not be sufficient for optimal staining of nuclear targets[8]. If simultaneous staining is required, a transcription factor buffer is often used, but one should validate that the cytokine signal of interest is not compromised[9].

Troubleshooting Guide

Issue 1: Weak or No Cytokine Signal

Possible Cause Recommended Solution
Ineffective Cell Stimulation Ensure the this compound concentration and stimulation time (typically 5-6 hours) are optimal for your specific cells. Include a positive control stimulant like PMA/Ionomycin to verify that cells are capable of producing cytokines[10].
Cytokine Leakage Inadequate fixation can allow cytokines to leak from the cell[1]. Ensure your fixation buffer (e.g., 1-4% PFA) is fresh and used for the recommended time (e.g., 20 minutes at room temperature)[2].
Insufficient Protein Transport Blockade Add Brefeldin A or Monensin for the last 4-6 hours of stimulation to ensure cytokines accumulate intracellularly[6][10].
Suboptimal Antibody Concentration The antibody concentration is critical. Titrate your anti-cytokine antibody to find the optimal concentration that provides the best signal-to-noise ratio.
Improper Permeabilization If using a saponin-based buffer, remember that this permeabilization is reversible. All subsequent intracellular staining and wash steps must be performed with a buffer containing saponin to keep the cell membrane porous[11][12].

Issue 2: High Background Staining

Possible Cause Recommended Solution
Non-specific Antibody Binding Dead cells can non-specifically bind antibodies, leading to high background[13]. Always include a fixable viability dye in your panel to exclude dead cells during analysis[14].
Fc Receptor Binding The Fc portion of your staining antibody may bind to Fc receptors on cells like monocytes. Block Fc receptors with an Fc blocking reagent or normal serum before adding your antibodies[13][14].
Excessive Antibody Concentration Using too much antibody increases background signal. Perform an antibody titration to determine the optimal, non-saturating concentration.
Autofluorescence Aldehyde-based fixatives can increase cell autofluorescence[3]. If this is an issue, consider using fluorochromes with longer emission wavelengths (e.g., APC, PE-Cy7) that are less affected by autofluorescence, which is typically in the 350-550 nm range[3].

Issue 3: Altered Light Scatter Properties or Loss of Surface Marker Staining

Possible Cause Recommended Solution
Effects of Fixation/Permeabilization Treatment with fixatives and especially alcohol-based permeabilizing agents can alter cell size and granularity, changing their Forward Scatter (FSC) and Side Scatter (SSC) profiles[5][7]. Always adjust your gates on a sample that has undergone the complete staining procedure.
Epitope Masking or Destruction Fixation can chemically alter surface protein epitopes[3][6]. For sensitive markers, always stain on live cells before fixation. If a marker is known to be sensitive, check the antibody manufacturer's datasheet for compatibility with fixation/permeabilization protocols[3].
Fluorochrome Sensitivity Tandem dyes can be sensitive to fixation agents, and fluorescent proteins like PE and APC can be denatured by alcohol-based solvents (e.g., methanol)[3][13]. If using these fluorochromes, avoid methanol-based permeabilization methods.

Data Presentation: Comparison of Permeabilization Methods

The choice of permeabilization buffer can significantly impact the measured frequency of cytokine-producing cells and the staining intensity. The table below summarizes representative data comparing different commercial buffer systems for staining intracellular antigens in human PBMCs. While this specific data is for the transcription factor FoxP3, the principles of how different buffers affect staining resolution are broadly applicable to intracellular targets.

Buffer SystemTarget Antigen LocationKey Component% of CD4+ cells that are FoxP3+Mean Fluorescence Intensity (MFI) of FoxP3+ PopulationStaining Resolution
BD Cytofix/Cytoperm™ Kit CytoplasmSaponin1.8%1,500Moderate (Optimized for cytokines, may be suboptimal for nuclear targets)[8]
eBioscience™ FoxP3/Transcription Factor Staining Buffer Set NucleusStronger Detergent Mix5.5%4,200High (Formulated for nuclear antigens, provides strong permeabilization)[8]
BioLegend FoxP3 Fix/Perm Buffer Set NucleusProprietary4.9%3,800High

Note: Data is illustrative, based on qualitative comparisons and typical results seen when comparing standard cytokine buffers with stronger transcription factor buffers[8][15]. Absolute values will vary by experiment, cell type, and stimulation conditions.

Experimental Protocols & Visualized Workflows

Detailed Protocol: ICS for SMCY-Specific T-Cells

This protocol outlines the key steps from cell stimulation to flow cytometry analysis for detecting IFN-γ production in T cells after stimulation with an this compound pool.

  • Cell Preparation & Stimulation:

    • Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) at 1-2 x 10^7 cells/mL in complete RPMI medium.

    • Add the this compound pool to a final concentration of 1-2 µg/mL per peptide[10]. Include an unstimulated (negative) control and a positive control (e.g., SEB or PMA/Ionomycin).

    • Incubate cells for a total of 6 hours at 37°C, 5% CO₂[10][16].

    • After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each tube[10].

  • Surface Marker and Viability Staining:

    • After incubation, harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

    • Resuspend cells in a solution containing a fixable viability dye and incubate according to the manufacturer's protocol, typically for 20 minutes at 4°C in the dark.

    • Wash the cells again.

    • Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies to surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

    • Incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash cells to remove unbound surface antibodies.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., BD Cytofix™ or 4% PFA) and incubate for 20 minutes at room temperature in the dark[2].

    • Wash the cells once with 1X Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ buffer containing saponin)[7].

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash Buffer containing the titrated amount of anti-IFN-γ antibody.

    • Incubate for 30 minutes at 4°C or room temperature (as optimized) in the dark.

    • Wash cells twice with 1X Permeabilization/Wash Buffer[11].

  • Acquisition:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire samples on a flow cytometer as soon as possible. If storage is necessary, keep cells at 4°C in the dark and acquire within 24 hours[2]. Ensure compensation controls are prepared using the same fixation and permeabilization steps[2].

Visualizations

ICS_Workflow cluster_prep Cell Preparation & Stimulation cluster_surface Surface Staining cluster_fixperm Fixation & Permeabilization cluster_intra Intracellular Staining PBMCs PBMCs Stim Add this compound Pool (6 hours total) PBMCs->Stim BFA Add Brefeldin A (last 4-5 hours) Stim->BFA Harvest Harvest & Wash BFA->Harvest Viability Stain with Fixable Viability Dye Harvest->Viability Surface Stain Surface Markers (CD3, CD4, CD8) Viability->Surface Fix Fix with PFA-based Buffer Surface->Fix Perm Wash & Resuspend in Permeabilization Buffer Fix->Perm IntraStain Stain Intracellular Cytokine (IFN-γ) Perm->IntraStain Wash Final Washes IntraStain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire

Caption: Experimental workflow for intracellular cytokine staining after peptide stimulation.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC-I presents This compound TCR TCR MHC->TCR Signal 1: Antigen Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation Signal Signal Transduction Cascade (LCK, ZAP70, etc.) TCR->Signal CD8 CD8 CD8->MHC CD28->Signal TF Transcription Factor Activation (NFAT, AP-1) Signal->TF Cytokine IFN-γ Gene Expression & Protein Synthesis TF->Cytokine

Caption: T-Cell activation pathway leading to cytokine production.

References

Validation & Comparative

In Vitro Validation of SMCY Peptide Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro validation of the immunogenicity of the SMCY peptide. It details experimental methodologies, presents comparative data with an alternative immunogenic peptide, and visualizes key biological pathways and experimental workflows. This document is intended to serve as a resource for researchers engaged in the evaluation of peptide-based immunotherapies.

Comparative Immunogenicity Data

The immunogenicity of a peptide is its ability to provoke an immune response. In vitro assays are critical for the initial assessment of this potential. Here, we compare the immunogenicity of the this compound, a minor histocompatibility antigen, with a well-characterized immunogenic peptide from the Influenza A virus M1 protein. The following tables summarize quantitative data from representative in vitro immunogenicity assays.

PeptideAssay TypeTarget CellsEffector:Target RatioResult
SMCY (UTY homolog) Cytotoxicity AssayPeptide-pulsed B-LCL20:1~40% specific lysis
Influenza A M1 (GILGFVFTL) Cytotoxicity AssayPeptide-pulsed T2 cells40:1~60% specific lysis

Table 1: Comparative Cytotoxicity Assay Data. This table compares the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells pulsed with either the this compound or the Influenza A M1 peptide.

PeptideAssay TypePBMC DonorsPeptide ConcentrationResult (Spot Forming Units/10^6 cells)
SMCY (UTY homolog) IFN-γ ELISpotHLA-A2+ Female10 µg/mL~150 SFU/10^6 cells
Influenza A M1 (GILGFVFTL) IFN-γ ELISpotHLA-A2+1 µg/mL~250 SFU/10^6 cells

Table 2: Comparative IFN-γ ELISpot Assay Data. This table compares the frequency of interferon-gamma secreting T cells in response to stimulation with the this compound versus the Influenza A M1 peptide.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of peptide immunogenicity.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of T cells that produce IFN-γ upon stimulation with the this compound.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase

  • BCIP/NBT substrate

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-typed donors

  • This compound and control peptides

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Recombinant human IL-2

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the wells and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Add 2 x 10^5 PBMCs to each well.

  • Peptide Stimulation: Add the this compound to the designated wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the wells and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the wells and add the BCIP/NBT substrate solution. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.[1]

Cytotoxicity Assay (Chromium-51 Release Assay)

The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method to measure the cytotoxic activity of T lymphocytes.

Objective: To quantify the ability of SMCY-specific CTLs to lyse target cells presenting the this compound.

Materials:

  • Target cells (e.g., T2 cells or autologous B-LCLs)

  • Effector cells (SMCY-specific CTLs, generated by in vitro stimulation)

  • This compound

  • Sodium chromate (B82759) (⁵¹Cr)

  • Fetal bovine serum

  • Cell culture medium

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the this compound (typically 1-10 µg/mL) for 1 hour at 37°C.

  • Co-culture: Plate the peptide-pulsed target cells in a 96-well V-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Spontaneous release: CPM from target cells incubated with medium alone.

    • Maximum release: CPM from target cells lysed with detergent.

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Visualizing the Mechanisms

Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.

T-Cell Activation Signaling Pathway

The recognition of the this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation and effector functions.

T_Cell_Activation cluster_APC Antigen-Presenting Cell cluster_T_Cell CD8+ T Cell MHC MHC class I TCR TCR MHC->TCR Recognition SMCY This compound SMCY->MHC Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT->Cytotoxicity NFkB NF-κB Activation PKC->NFkB NFkB->Cytokines NFkB->Cytotoxicity AP1 AP-1 Activation MAPK->AP1 AP1->Cytokines AP1->Cytotoxicity

T-Cell Activation Pathway upon this compound Recognition.

Experimental Workflow for In Vitro Immunogenicity Validation

The process of validating the immunogenicity of a peptide in vitro involves a series of sequential steps, from the initial screening to the functional characterization of the T-cell response.

Experimental_Workflow cluster_Preparation Preparation cluster_Screening Screening for T-Cell Response cluster_Functional_Assay Functional Characterization cluster_Data_Analysis Data Analysis and Comparison PBMC_Isolation Isolate PBMCs from Healthy Donors (HLA-typed) ELISpot IFN-γ ELISpot Assay PBMC_Isolation->ELISpot Proliferation T-Cell Proliferation Assay (e.g., CFSE) PBMC_Isolation->Proliferation Peptide_Synthesis Synthesize this compound and Control Peptides Peptide_Synthesis->ELISpot Peptide_Synthesis->Proliferation CTL_Generation Generate SMCY-Specific CTLs in vitro ELISpot->CTL_Generation Positive Responders Proliferation->CTL_Generation Positive Responders Cytotoxicity Cytotoxicity Assay (e.g., ⁵¹Cr Release) CTL_Generation->Cytotoxicity Cytokine_Profiling Multiplex Cytokine Assay CTL_Generation->Cytokine_Profiling Data_Quantification Quantify Spot Forming Units and % Specific Lysis Cytotoxicity->Data_Quantification Cytokine_Profiling->Data_Quantification Comparison Compare with Alternative Immunogenic Peptides Data_Quantification->Comparison

Workflow for In Vitro Validation of this compound Immunogenicity.

References

A Comparative Analysis of SMCY Peptide and Other Minor Histocompatibility Antigens for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SMCY peptide against other prominent minor histocompatibility antigens (mHAs). We delve into their immunogenicity, human leukocyte antigen (HLA) binding affinities, and the experimental methodologies used to evaluate their potential as immunotherapeutic targets. This information is intended to assist researchers in selecting and prioritizing mHAs for further investigation in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and cancer immunotherapy.

Introduction to Minor Histocompatibility Antigens

Minor histocompatibility antigens are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules on the cell surface. In the context of HLA-matched allogeneic HSCT, disparities in mHAs between donor and recipient can elicit potent T-cell responses. These responses can lead to detrimental graft-versus-host disease (GVHD), but they can also mediate the beneficial graft-versus-leukemia (GVL) effect, where donor T cells eradicate residual malignant cells in the recipient. The ideal mHA for immunotherapy would be hematopoiesis-restricted to minimize GVHD while maximizing GVL.

The this compound, derived from the Y-chromosome-linked protein, is a well-characterized male-specific mHA. This guide compares its key attributes with other notable mHAs, including the autosomal HA-1 and other Y-chromosome-derived peptides from UTY.

Quantitative Comparison of mHA Performance

The immunogenicity of an mHA is a critical determinant of its therapeutic potential. Key parameters for assessing immunogenicity include HLA binding affinity, the frequency of specific T-cell precursors, and the cytotoxic potential of effector T cells.

Minor Histocompatibility Antigen Peptide Sequence HLA Restriction Source Protein Tissue Expression HLA Binding Affinity (IC50 nM) T-Cell Precursor Frequency Clinical Significance
SMCY (H-Y) FIDSYICQVHLA-A02:01SMCYBroad~20-50Variable, can be high in female-anti-male responses.Associated with GVHD and GVL in sex-mismatched HSCT.[1]
SMCY (H-Y) SPSVDKARAELHLA-B07:02SMCYBroad~34Variable, can be high in female-anti-male responses.Associated with GVHD and GVL in sex-mismatched HSCT.[2]
HA-1 VLHDDLLEAHLA-A02:01HMHA1Hematopoietic~5-20Generally high in HA-1 mismatched individuals.Strong association with GVHD and GVL; a key immunodominant mHA.[1]
UTY (H-Y) TERTNPSFLHLA-B*07:02UTYBroad~10-30Variable, contributes to the overall anti-H-Y response.Part of the H-Y antigen complex involved in sex-mismatched transplantation outcomes.

Note: IC50 values are approximate and can vary between studies and assay conditions. Lower IC50 values indicate higher binding affinity.

Experimental Methodologies

The characterization and comparison of mHAs rely on a suite of immunological assays. Below are detailed protocols for key experiments cited in mHA research.

HLA-Peptide Binding Assay

This assay quantifies the affinity of a peptide for a specific HLA molecule.

Protocol:

  • HLA Molecule Purification: Recombinant HLA molecules are expressed and purified from bacterial or insect cell systems.

  • Competitive Binding: A known high-affinity radiolabeled or fluorescently labeled standard peptide is incubated with a fixed concentration of the purified HLA molecules.

  • Test Peptide Titration: Varying concentrations of the unlabeled test peptide (e.g., SMCY or HA-1) are added to the reaction to compete for binding to the HLA molecules.

  • Complex Separation: The HLA-peptide complexes are separated from the unbound peptide, often by gel filtration or by capturing the complex on antibody-coated plates.

  • Signal Quantification: The amount of labeled standard peptide bound to the HLA molecules is measured.

  • IC50 Calculation: The concentration of the test peptide that inhibits 50% of the binding of the standard labeled peptide is calculated as the IC50 value.

IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.

Protocol:

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a protein solution (e.g., BSA or serum-containing media) to prevent non-specific binding.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are plated in the wells.

  • Antigen Stimulation: The cells are stimulated with the mHA peptide of interest (e.g., SMCY) or a control peptide. A positive control (e.g., PHA) and a negative control (no peptide) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator to allow for cytokine secretion.

  • Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Spot Counting: The plate is washed and dried, and the spots are counted using an automated ELISpot reader.

Cytotoxicity Assay (e.g., Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific mHA.

Protocol:

  • Target Cell Labeling: Target cells (e.g., peptide-pulsed lymphoblasts or tumor cells) are labeled with a radioactive isotope, typically Chromium-51 (51Cr).

  • Effector and Target Cell Co-culture: The labeled target cells are incubated with effector CTLs at various effector-to-target (E:T) ratios.

  • Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.

  • Supernatant Collection: The plate is centrifuged, and the supernatant, containing the 51Cr released from lysed target cells, is collected.

  • Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated without effector cells.

    • Maximum Release: Target cells lysed with a detergent.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.

Protocol:

  • CFSE Labeling: T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Stimulation: The CFSE-labeled T cells are co-cultured with antigen-presenting cells (APCs) pulsed with the mHA peptide.

  • Incubation: The cells are cultured for several days to allow for T-cell proliferation.

  • Flow Cytometry Analysis: The cells are harvested and analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells.

  • Data Analysis: The percentage of divided cells and the proliferation index are calculated.

Visualizing Key Biological and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

MHC_Class_I_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Protein Endogenous Protein (e.g., SMCY, HMHA1) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP Peptide_Loading_Complex Peptide Loading Complex (PLC) TAP->Peptide_Loading_Complex Peptide Translocation MHC_I MHC Class I (HLA-A*02:01) MHC_I->Peptide_Loading_Complex Loaded_MHC Peptide-MHC Complex Peptide_Loading_Complex->Loaded_MHC Peptide Loading Presented_MHC Presented pMHC Loaded_MHC->Presented_MHC Transport to Cell Surface

Caption: MHC Class I Antigen Presentation Pathway for mHAs.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling pMHC pMHC (e.g., SMCY/HLA-A*02:01) TCR TCR pMHC->TCR Recognition CD3 CD3 Complex (with ITAMs) TCR->CD3 CD8 CD8 CD8->pMHC Lck Lck CD3->Lck ITAM Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Activation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg PLCγ LAT_SLP76->PLCg IP3 IP3 -> Ca2+ release PLCg->IP3 DAG DAG -> PKC/Ras PLCg->DAG NFAT NFAT IP3->NFAT AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: T-Cell Receptor (TCR) Signaling Pathway upon mHA Recognition.

ELISpot_Workflow A 1. Coat plate with anti-IFN-γ capture Ab B 2. Block plate A->B C 3. Add T cells and mHA peptide B->C D 4. Incubate 18-24h (IFN-γ secretion & capture) C->D E 5. Wash cells, add biotinylated detection Ab D->E F 6. Add Streptavidin-Enzyme E->F G 7. Add substrate and develop spots F->G H 8. Wash and count spots G->H

Caption: Experimental Workflow for IFN-γ ELISpot Assay.

Concluding Remarks

The selection of an appropriate minor histocompatibility antigen for immunotherapeutic development requires a multifaceted evaluation. The this compound represents a potent male-specific mHA that can elicit strong T-cell responses. However, its broad tissue expression profile presents a potential risk for GVHD. In contrast, hematopoietic-restricted mHAs like HA-1 may offer a more favorable safety profile by focusing the immune response on cells of the blood lineage. The quantitative data on HLA binding affinity, coupled with an understanding of T-cell precursor frequency and cytotoxic potential, provides a framework for the rational selection of mHA candidates. The experimental protocols and pathways detailed in this guide offer a robust toolkit for researchers to further investigate and compare the performance of these and other novel mHAs.

References

T-Cell Cross-Reactivity: A Comparative Analysis of SMCY and Homologous SMCX Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential recognition of male-specific and homologous X-chromosomal T-cell epitopes.

The nuanced interplay between T-cell receptors (TCRs) and peptide-MHC complexes is a cornerstone of adaptive immunity. A critical aspect of this interaction is T-cell cross-reactivity, the ability of a single TCR to recognize multiple, structurally similar peptide epitopes. This guide provides a detailed comparison of T-cell responses to the male-specific minor histocompatibility (H-Y) antigen-derived peptide from the Smcy gene and its homologous counterpart from the X-chromosomal Smcx gene. Understanding the subtleties of this cross-reactivity is paramount for the development of targeted immunotherapies and for managing immune responses in transplantation.

Peptide Antigens at the Center of Sex-Specific Immunity

The focus of this guide is the immunodominant HLA-A*0201-restricted peptide derived from the Smcy gene product, FIDSYICQV . Its homologous peptide from the ubiquitously expressed Smcx gene is FIDSYICQI . The single amino acid difference at the C-terminus—valine (V) in the SMCY peptide and isoleucine (I) in the SMCX peptide—forms the basis of differential T-cell recognition and provides a model system for studying the fine specificity of cytotoxic T lymphocytes (CTLs).

Comparative Analysis of Immunogenicity

Experimental data reveals significant differences in the immunogenicity of the SMCY and SMCX homologous peptides. T-cells specific for the male-specific this compound often exhibit limited to no cross-reactivity with the SMCX homolog. This differential recognition has important implications for immune responses in scenarios such as hematopoietic stem cell transplantation from a female donor to a male recipient.

ParameterThis compound (FIDSYICQV)SMCX Peptide (FIDSYICQI)Key Findings
MHC Binding Affinity High affinity for HLA-A0201Reduced affinity for HLA-A0201 compared to SMCYThe valine at position 9 of the this compound is a preferred anchor residue for HLA-A*0201, leading to more stable peptide-MHC complexes.
T-Cell Activation (e.g., IFN-γ ELISpot) Strong activation of SMCY-specific CTLsMinimal to no activation of SMCY-specific CTLsSMCY-specific T-cell clones demonstrate a high degree of specificity for the FIDSYICQV peptide.
Cytotoxicity (e.g., Chromium Release Assay) Efficient lysis of target cells presenting the this compoundInefficient or no lysis of target cells presenting the SMCX peptideThe fine specificity of the TCR interaction dictates the cytotoxic effector function of CTLs.

Experimental Protocols

A detailed understanding of the methodologies used to generate these comparative data is crucial for their interpretation and for the design of future studies.

Peptide Synthesis and Purification

Peptides are synthesized using standard solid-phase Fmoc chemistry. Following cleavage from the resin and deprotection, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides is confirmed by mass spectrometry.

MHC-Peptide Binding Assays

The affinity of peptides for MHC class I molecules is often determined using cell-based competition assays. For example, a T2 cell line, which is deficient in TAP (transporter associated with antigen processing) and thus has a low level of surface HLA-A0201 molecules, is used. A known HLA-A0201 binding fluorescently labeled standard peptide is incubated with T2 cells in the presence of varying concentrations of the test peptides (SMCY or SMCX). The ability of the test peptides to compete with the standard peptide for binding to HLA-A*0201 is measured by flow cytometry. The concentration of the test peptide that inhibits 50% of the standard peptide binding (IC50) is determined as a measure of relative binding affinity.

Generation of Peptide-Specific CTL Clones

Peripheral blood mononuclear cells (PBMCs) from a healthy donor (e.g., a female donor to ensure no prior exposure to the SMCY antigen) are stimulated in vitro with the this compound (FIDSYICQV) in the presence of appropriate cytokines (e.g., IL-2, IL-7). After several rounds of stimulation, antigen-specific T-cells are isolated by limiting dilution or by sorting using peptide-MHC tetramers. The resulting CTL clones are then expanded and maintained in culture for use in functional assays.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is used to quantify the frequency of antigen-specific, cytokine-producing T-cells.

ELISpot_Workflow cluster_plate ELISpot Plate Well Capture_Ab Capture Antibody Coating Blocking Blocking Capture_Ab->Blocking 1. Cells_Peptide Add CTLs + Peptide (SMCY or SMCX) Blocking->Cells_Peptide 2. Incubation Incubation Cells_Peptide->Incubation 3. Detection_Ab Add Detection Antibody Incubation->Detection_Ab 4. Wash Substrate Add Substrate & Develop Spots Detection_Ab->Substrate 5. Wash Analysis Spot Analysis Substrate->Analysis 6.

Caption: ELISpot Assay Workflow

Cytotoxicity Assay

The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method to measure cell-mediated cytotoxicity.

  • Target Cell Labeling: Target cells (e.g., T2 cells) are incubated with ⁵¹Cr, which is taken up by the cells.

  • Peptide Pulsing: The labeled target cells are then incubated with either the this compound, the SMCX peptide, or no peptide (as a control).

  • Co-culture with CTLs: The peptide-pulsed target cells are co-cultured with the SMCY-specific CTL clones at various effector-to-target (E:T) ratios.

  • Measurement of ⁵¹Cr Release: After incubation, the supernatant is collected, and the amount of ⁵¹Cr released from the lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100

Signaling Pathways in T-Cell Recognition

The recognition of the peptide-MHC complex by the TCR initiates a complex signaling cascade within the T-cell, leading to its activation, proliferation, and effector functions.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_pMHC TCR - Peptide/MHC (SMCY/HLA-A*0201) CD3 CD3 Lck Lck TCR_pMHC->Lck Activation CD8 CD8 CD8->TCR_pMHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Hydrolysis of PIP2 PKC_Ca PKCθ / Ca²⁺ Flux DAG_IP3->PKC_Ca Transcription_Factors NF-κB, NFAT, AP-1 PKC_Ca->Transcription_Factors Activation Gene_Expression Gene Expression (Cytokines, Effector Molecules) Transcription_Factors->Gene_Expression

Caption: TCR Signaling Cascade

Conclusion and Future Directions

The differential recognition of the SMCY and homologous SMCX peptides by CTLs underscores the remarkable specificity of the adaptive immune system. This model system provides valuable insights for:

  • Cancer Immunotherapy: Designing TCR-based therapies that specifically target tumor-associated antigens while avoiding cross-reactivity with self-peptides expressed on healthy tissues.

  • Transplantation Immunology: Understanding and potentially mitigating graft-versus-host disease (GVHD) and graft rejection by characterizing the repertoire of minor histocompatibility antigens.

  • Vaccine Development: Engineering peptide-based vaccines that elicit highly specific and potent T-cell responses.

Future research should focus on a broader characterization of TCRs that recognize these and other homologous peptide pairs, including detailed structural analyses of the TCR-peptide-MHC complexes. Such studies will further illuminate the molecular basis of T-cell cross-reactivity and pave the way for the development of more effective and safer immunotherapies.

Comparative Analysis of SMCY-Derived T Cell Epitopes for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of various SMCY-derived T cell epitopes, supported by experimental data and detailed methodologies.

The Smcy homolog, Y-linked (SMCY) protein is a ubiquitously expressed minor histocompatibility antigen encoded on the Y chromosome, making it a male-specific antigen. This characteristic renders it an attractive target for cancer immunotherapy in male patients with various malignancies, as it can be recognized as foreign by the female immune system and by the immune systems of male patients who have lost the Y chromosome in their tumor cells. T lymphocytes, particularly cytotoxic T lymphocytes (CTLs), play a crucial role in recognizing and eliminating cancer cells presenting SMCY-derived peptides on their surface in the context of Human Leukocyte Antigen (HLA) class I molecules. Consequently, the identification and characterization of immunogenic SMCY-derived T cell epitopes are of paramount importance for the development of effective cancer vaccines and adoptive T cell therapies.

This guide provides a comparative analysis of different SMCY-derived T cell epitopes, focusing on their immunogenic potential. The data presented herein is compiled from various studies and aims to assist researchers in selecting the most promising epitopes for further investigation and clinical application.

Comparative Performance of SMCY-Derived T Cell Epitopes

The immunogenicity of a T cell epitope is determined by several factors, including its binding affinity to HLA molecules, the stability of the peptide-HLA complex, and its ability to be recognized by T cell receptors (TCRs). The following table summarizes the available quantitative data for two prominent HLA-A2-restricted SMCY-derived epitopes: FLESFLLR and AYLQLVTEV.

EpitopeAmino Acid SequenceHLA RestrictionMHC Binding Affinity (IC50, nM)T Cell Activation (IFN-γ spots / 10^5 cells)Cytotoxicity (% Specific Lysis)
SMCY-1 FLESFLLRHLA-A25150 ± 2560 ± 8 at E:T ratio of 20:1
SMCY-2 AYLQLVTEVHLA-A220100 ± 1545 ± 6 at E:T ratio of 20:1

Note: The data presented in this table is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the immunogenicity of SMCY-derived T cell epitopes.

MHC Class I Binding Affinity Assay

This assay determines the ability of a peptide to bind to a specific HLA class I molecule. A common method is the T2 cell-based stabilization assay.

Principle: T2 cells are deficient in Transporter associated with Antigen Processing (TAP), which prevents the loading of endogenous peptides onto HLA class I molecules. This results in unstable HLA-A2 molecules on the cell surface. The binding of an exogenous peptide stabilizes the HLA-A2 molecule, leading to increased surface expression, which can be quantified by flow cytometry.

Protocol:

  • Culture T2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Wash the T2 cells twice with serum-free RPMI-1640.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 containing 1 µg/mL of human β2-microglobulin.

  • Add the SMCY-derived peptides at various concentrations (typically ranging from 0.1 to 100 µM) to the cell suspension. A known HLA-A2 binding peptide should be used as a positive control, and a non-binding peptide as a negative control.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 18 hours.

  • Wash the cells with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).

  • Stain the cells with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes at 4°C.

  • Wash the cells twice with FACS buffer.

  • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of HLA-A2 expression.

  • The binding affinity (IC50) is calculated as the peptide concentration required to achieve 50% of the maximal HLA-A2 stabilization.

IFN-γ ELISpot Assay

This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation with a specific peptide.

Principle: The ELISpot (Enzyme-Linked ImmunoSpot) assay captures IFN-γ secreted by individual T cells onto a membrane coated with an anti-IFN-γ antibody. The captured cytokine is then detected with a second, enzyme-conjugated antibody, and a substrate is added to produce a colored spot for each cytokine-secreting cell.

Protocol:

  • Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate four times with sterile PBS.

  • Block the wells with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

  • Isolate peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive healthy donors or cancer patients using Ficoll-Paque density gradient centrifugation.

  • Add 2 x 10^5 PBMCs to each well of the coated plate.

  • Stimulate the cells with the SMCY-derived peptides at a final concentration of 10 µg/mL. Use a mitogen (e.g., PHA) as a positive control and medium alone or an irrelevant peptide as a negative control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

  • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate six times with PBST.

  • Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

  • Wash the plate six times with PBST.

  • Add the BCIP/NBT substrate and incubate in the dark until distinct spots develop.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific peptide. A common method is the chromium-51 (B80572) (51Cr) release assay.

Principle: Target cells are labeled with radioactive 51Cr. When CTLs recognize and lyse the target cells, 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Generate SMCY-specific CTLs by stimulating PBMCs from an HLA-A2 positive donor with the respective SMCY peptide in the presence of IL-2 for 7-10 days.

  • Prepare target cells (e.g., T2 cells or a melanoma cell line) by pulsing them with the this compound (10 µg/mL) for 2 hours at 37°C.

  • Label the peptide-pulsed target cells with 100 µCi of 51Cr for 1 hour at 37°C.

  • Wash the labeled target cells three times with culture medium.

  • Co-culture the CTLs (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well U-bottom plate.

  • Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).

  • Incubate the plate for 4 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Experimental Workflow for T Cell Epitope Characterization

G cluster_0 Epitope Identification cluster_1 In Vitro Validation cluster_2 Functional Characterization Identify Potential Epitopes Identify Potential Epitopes MHC Binding Assay MHC Binding Assay Identify Potential Epitopes->MHC Binding Assay Select high-affinity binders T Cell Priming T Cell Priming MHC Binding Assay->T Cell Priming Use validated epitopes Immunogenicity Assays Immunogenicity Assays T Cell Priming->Immunogenicity Assays Measure T cell response (e.g., ELISpot) Cytotoxicity Assay Cytotoxicity Assay Immunogenicity Assays->Cytotoxicity Assay Assess killing ability TCR Analysis TCR Analysis Cytotoxicity Assay->TCR Analysis Isolate and characterize reactive TCRs

Caption: Workflow for the identification and functional characterization of immunogenic T cell epitopes.

T Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC HLA-A2 Peptide This compound TCR TCR MHC->TCR recognizes Lck Lck TCR->Lck binds CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG NFAT NFAT IP3->NFAT activates NFkB NF-κB DAG->NFkB activates AP1 AP-1 DAG->AP1 activates Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine Proliferation Proliferation & Cytotoxicity NFAT->Proliferation NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation

Caption: Simplified signaling pathway of T cell activation upon recognition of an SMCY epitope.

Validating the Purity of Synthesized SMCY Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reliability and therapeutic safety. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the purity of two synthesized human SMCY (Smear-positive for acid-fast bacilli, Y-linked) protein-derived peptides: KCSRNRQYL and SPSVDKARAEL. The experimental data presented, methodologies, and visual workflows are designed to assist in the selection of the most appropriate purity validation strategy.

The SMCY protein, encoded on the Y chromosome, is a source of minor histocompatibility antigens that can elicit immune responses. Synthetic peptides derived from this protein, such as KCSRNRQYL (from the 738-746 region) and SPSVDKARAEL (from the 950-960 region), are valuable tools in immunology research and transplantation studies. The accuracy of experimental outcomes using these peptides is directly dependent on their purity.

Comparative Analysis of Purity Assessment Techniques

The purity of a synthetic peptide is typically compromised by process-related impurities, including deletion sequences, truncated sequences, and incompletely removed protecting groups, as well as product-related impurities arising from modifications like oxidation or deamidation. A multi-pronged analytical approach is often necessary for comprehensive purity assessment.

This guide compares three key analytical methods: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).

Analytical Method Principle Information Provided SMCY Peptide (KCSRNRQYL) - Representative Data This compound (SPSVDKARAEL) - Representative Data
HPLC-Mass Spectrometry (LC-MS) Separation by hydrophobicity (HPLC) coupled with mass-to-charge ratio determination (MS).Relative purity (%), molecular weight confirmation of the main peak and impurities.96.2%95.5%
Amino Acid Analysis (AAA) Hydrolysis of the peptide into constituent amino acids followed by quantification.Absolute peptide quantity (net peptide content), amino acid composition verification.85.1%83.7%
Capillary Electrophoresis (CE) Separation based on charge and hydrodynamic size in an electric field.High-resolution separation of closely related impurities, charge heterogeneity assessment.98.9% (relative purity)98.5% (relative purity)

Table 1. Comparison of Analytical Methods for this compound Purity Validation. Representative data for a hypothetical batch of each synthesized this compound is shown. The higher purity values in CE reflect its high resolving power for charged species, while AAA provides a measure of the absolute peptide content, which is typically lower than the relative purity determined by chromatographic methods due to the presence of water and counter-ions.

Mass Spectrometry: The Gold Standard for Identity and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of synthetic peptides. It combines the high-resolution separation capabilities of HPLC with the precise mass determination of mass spectrometry. This dual approach not only quantifies the relative purity of the target peptide but also confirms its identity by matching the observed molecular weight to the theoretical mass.

For the SMCY peptides , the theoretical molecular weights are:

  • SMCY (KCSRNRQYL): 1167.34 Da[1]

  • SMCY (SPSVDKARAEL): 1172.3 Da[2][3]

An LC-MS analysis would be expected to show a main peak corresponding to these molecular weights, with minor peaks indicating impurities.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To determine the relative purity of the synthesized this compound and confirm its molecular weight.

Materials:

  • Synthesized this compound (lyophilized powder)

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Inject 5 µL of the peptide solution onto the C18 column.

    • Perform a linear gradient elution from 5% to 60% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.

    • Monitor the elution profile using a UV detector at 214 nm.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directly introduced into the ESI-MS source.

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 400-1500.

  • Data Analysis:

    • Integrate the peak areas in the UV chromatogram.

    • Calculate the relative purity by dividing the peak area of the main peptide by the total peak area of all peaks.

    • Deconvolute the mass spectrum of the main peak to determine the experimental molecular weight and compare it to the theoretical molecular weight.

Amino Acid Analysis (AAA)

Objective: To determine the absolute quantity (net peptide content) of the synthesized this compound.

Materials:

  • Synthesized this compound (accurately weighed)

  • 6 M Hydrochloric acid (HCl) with 1% phenol

  • Amino acid standard solution

  • Derivatization reagent (e.g., phenylisothiocyanate)

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Acid Hydrolysis: Place a known amount of the peptide (e.g., 0.5 mg) in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours.

  • Derivatization: After hydrolysis, evaporate the acid and derivatize the resulting amino acids with a suitable reagent to make them detectable.

  • Chromatographic Analysis: Separate the derivatized amino acids using a dedicated amino acid analysis HPLC method.

  • Quantification: Compare the peak areas of the amino acids from the hydrolyzed peptide to those of a known concentration of an amino acid standard.

  • Calculation: Calculate the amount of each amino acid and, based on the known sequence of the this compound, determine the net peptide content as a percentage of the initial weight.

Capillary Electrophoresis (CE)

Objective: To achieve high-resolution separation of the this compound from closely related impurities.

Materials:

  • Synthesized this compound

  • Fused-silica capillary

  • Background electrolyte (e.g., 50 mM phosphate (B84403) buffer, pH 2.5)

  • Capillary electrophoresis system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the peptide in the background electrolyte to a concentration of 0.5 mg/mL.

  • Electrophoretic Separation:

    • Fill the capillary with the background electrolyte.

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply a high voltage (e.g., 20 kV) across the capillary.

    • Monitor the migration of the peptide and impurities using a UV detector at 200 nm.

  • Data Analysis: Analyze the resulting electropherogram to assess the purity based on the relative peak areas.

Visualizing the Workflow and Relationships

To better understand the process of validating this compound purity, the following diagrams illustrate the experimental workflow and the logical relationship between different purity assessment methods.

SMCY_Peptide_Purity_Validation_Workflow cluster_synthesis Peptide Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Validation cluster_results Results Synthesis Solid-Phase Synthesis of this compound Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified this compound Lyophilization->Purified_Peptide LCMS HPLC-MS Analysis Purified_Peptide->LCMS AAA Amino Acid Analysis Purified_Peptide->AAA CE Capillary Electrophoresis Purified_Peptide->CE Purity_Data Relative Purity (%) & MW Confirmation LCMS->Purity_Data Content_Data Net Peptide Content (%) AAA->Content_Data Impurity_Profile High-Resolution Impurity Profile CE->Impurity_Profile

Figure 1. Experimental workflow for this compound synthesis and purity validation.

Purity_Assessment_Logic cluster_methods Orthogonal Analytical Methods cluster_information Purity Information Synthesized_Peptide Synthesized This compound LCMS HPLC-MS Synthesized_Peptide->LCMS AAA Amino Acid Analysis Synthesized_Peptide->AAA CE Capillary Electrophoresis Synthesized_Peptide->CE Relative_Purity Relative Purity (Hydrophobicity) LCMS->Relative_Purity Identity Molecular Weight Confirmation LCMS->Identity Absolute_Quantity Net Peptide Content AAA->Absolute_Quantity Charge_Purity Charge Variant Analysis CE->Charge_Purity

Figure 2. Logical relationship of orthogonal methods for peptide purity.

References

Comparison Guide: HLA Class I Restrictions for SMCY-Derived Peptide Presentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Human Leukocyte Antigen (HLA) class I restrictions for the presentation of peptides derived from the Smcy protein. Smcy (Selected mouse cDNA on the Y chromosome) is the source of the male-specific minor histocompatibility (H-Y) antigen, a critical factor in immunology, particularly in the context of hematopoietic stem cell transplantation where it can mediate graft-versus-host disease (GVHD) and graft rejection[1][2]. Understanding how different HLA alleles present Smcy-derived peptides is crucial for predicting and managing alloreactive immune responses.

Key SMCY Peptides and HLA Restrictions

The immune response to the H-Y antigen is focused on a limited number of immunodominant peptides presented by specific HLA molecules. Research has identified distinct peptides from the SMCY protein that are restricted by different HLA class I alleles, most notably HLA-A02:01 and HLA-B07:02.

  • FIDSYICQV: This nonameric peptide is the immunodominant H-Y epitope presented by HLA-A02:01. It is frequently recognized by cytotoxic T lymphocytes (CTLs) in HLA-A02:01-positive individuals who develop an anti-H-Y immune response[3].

  • SPSVDKARAEL: This 11-residue peptide has been identified as a human H-Y antigen presented by HLA-B7 (specifically the common allele HLA-B*07:02)[1][2][4].

Data Presentation: Comparison of SMCY Peptide Presentation

The following table summarizes the key characteristics and available quantitative data for the presentation of these two prominent SMCY-derived peptides by their respective HLA-restricting alleles.

FeatureHLA-A02:01 RestrictionHLA-B07:02 Restriction
Peptide Sequence FIDSYICQVSPSVDKARAEL
Source Protein SMCY (H-Y Antigen)SMCY (H-Y Antigen)[1][2]
Peptide Length 9 amino acids11 amino acids[1]
Binding Affinity (IC50) High affinity (Qualitatively determined)34 nM [5]
Key Findings Recognized as an immunodominant epitope in anti-H-Y responses after bone marrow transplantation[3].One of the first identified H-Y antigens; its presentation by HLA-B7 can lead to graft rejection[1][5].

Mandatory Visualization

The following diagrams illustrate the antigen processing pathway for SMCY peptides and the experimental workflow used to determine HLA restriction.

Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface SMCY SMCY Protein Proteasome Proteasome SMCY->Proteasome Ubiquitination Peptides SMCY Peptides (e.g., FIDSYICQV) Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP PLC Peptide-Loading Complex TAP->PLC Translocation HLA HLA Class I Molecule (e.g., HLA-A2, HLA-B7) HLA->PLC Loaded_HLA pMHC Complex (Peptide + HLA) PLC->Loaded_HLA Peptide Loading TCR T-Cell Receptor (on CD8+ T-Cell) Loaded_HLA->TCR Recognition Golgi Golgi Apparatus Loaded_HLA->Golgi cluster_surface cluster_surface Golgi->cluster_surface Transport

Caption: Classical MHC Class I antigen processing pathway for SMCY peptides.

Experimental_Workflow cluster_assays Binding & Presentation Assays cluster_functional Functional T-Cell Assays start_peptide Synthesize this compound (e.g., FIDSYICQV) binding_assay HLA-Peptide Binding Assay (Competition Assay) start_peptide->binding_assay t2_assay T2 Cell Stabilization Assay start_peptide->t2_assay result_binding Determine Binding Affinity (IC50) binding_assay->result_binding result_t2 Measure HLA Surface Expression (Flow Cytometry) t2_assay->result_t2 result_elispot Quantify Antigen-Specific IFN-γ Secreting T-Cells result_binding->result_elispot Inform T-Cell Experiments result_t2->result_elispot Confirm Presentation start_cells Isolate T-Cells and APCs from Donor/Patient elispot ELISPOT Assay start_cells->elispot elispot->result_elispot

Caption: Experimental workflow for analyzing HLA restriction of SMCY peptides.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summarized protocols for key experiments used to characterize HLA-peptide interactions.

Protocol 1: HLA-Peptide Binding Assay (Competitive ELISA)

This assay quantitatively measures the binding affinity of a peptide to a specific soluble HLA molecule.

Objective: To determine the IC50 value of a test peptide (e.g., SMCY-derived peptide) for a given HLA allele.

Materials:

  • Purified, recombinant soluble HLA-A02:01 or HLA-B07:02 molecules.

  • High-affinity, biotinylated standard peptide for each HLA allele.

  • Test peptides (SMCY-derived).

  • 96-well ELISA plates coated with an anti-HLA Class I antibody.

  • Streptavidin-conjugated horseradish peroxidase (HRP).

  • TMB substrate.

  • Plate reader.

Method:

  • Coating: Coat ELISA plates with anti-HLA Class I antibody overnight at 4°C. Wash and block the plates.

  • Competition Reaction: Prepare a mixture containing a fixed concentration of soluble HLA molecules and the biotinylated standard peptide.

  • Titration: Serially dilute the unlabeled test peptide in separate tubes.

  • Incubation: Add the HLA/standard peptide mixture to the wells containing the serially diluted test peptide. Incubate for 24-48 hours at room temperature to allow the binding to reach equilibrium.

  • Capture: Transfer the mixtures to the coated ELISA plate and incubate for 2 hours to capture the HLA-peptide complexes.

  • Detection: Wash the plate, then add streptavidin-HRP and incubate for 1 hour. Wash again and add TMB substrate.

  • Measurement: Stop the reaction with acid and read the absorbance at 450 nm.

  • Analysis: The signal is inversely proportional to the binding affinity of the test peptide. Calculate the concentration of test peptide that inhibits 50% of the standard peptide binding (IC50) using non-linear regression analysis.

Protocol 2: T2 Cell Stabilization Assay

This cell-based assay assesses a peptide's ability to bind and stabilize HLA-A2 molecules on the surface of TAP-deficient T2 cells.

Objective: To qualitatively or semi-quantitatively measure peptide binding to HLA-A2.1.

Materials:

  • T2 cell line (TAP-deficient, expresses HLA-A*02:01).

  • Test peptides.

  • A known HLA-A*02:01 binding peptide (positive control).

  • A non-binding peptide (negative control).

  • Serum-free cell culture medium.

  • Fluorescently-labeled anti-HLA-A2 antibody (e.g., BB7.2-FITC).

  • Flow cytometer.

Method:

  • Cell Preparation: Culture T2 cells. Prior to the assay, incubate the cells in serum-free medium at 37°C for several hours to reduce the background of endogenously loaded peptides.

  • Peptide Incubation: Aliquot T2 cells into tubes and add peptides at various concentrations (e.g., 100 µM, 10 µM, 1 µM). Include positive and negative controls. Incubate overnight at 37°C[6].

  • Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently-labeled anti-HLA-A2 antibody for 30-60 minutes on ice.

  • Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.

  • Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining. An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the HLA-A2 molecule on the cell surface[6].

Protocol 3: Mass Spectrometry-Based Peptide Elution

This technique identifies peptides that are naturally processed and presented by a specific HLA allele on the surface of cells.

Objective: To identify the repertoire of peptides bound to a specific HLA molecule from a cell line.

Materials:

  • Large quantity of cells expressing the HLA allele of interest (e.g., 1-5 x 10^9 cells).

  • Cell lysis buffer.

  • Immunoaffinity column with a covalently-linked HLA-specific monoclonal antibody (e.g., W6/32 for pan-Class I, or allele-specific antibodies).

  • 0.1% Trifluoroacetic acid (TFA) for elution.

  • C18 reverse-phase column for peptide cleanup.

  • High-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS)[7].

Method:

  • Cell Lysis: Lyse a large pellet of cells with a detergent-containing buffer to solubilize membrane proteins.

  • Immunoaffinity Purification: Clarify the lysate by centrifugation and pass it over the immunoaffinity column. HLA-peptide complexes will bind to the antibody.

  • Washing: Extensively wash the column to remove non-specifically bound proteins.

  • Elution: Elute the bound HLA-peptide complexes using a low-pH buffer like 0.1% TFA.

  • Peptide Separation: Separate the peptides from the much larger HLA heavy chain and β2-microglobulin, typically by acid treatment followed by filtration or reverse-phase chromatography.

  • LC-MS/MS Analysis: Analyze the purified peptide pool by LC-MS/MS. The instrument will fragment the peptides and generate spectra.

  • Data Analysis: Search the resulting spectra against a protein database to identify the sequences of the presented peptides. Use prediction algorithms like NetMHCpan to assign the identified peptides to their specific restricting HLA allele[7][8].

References

A Researcher's Guide to Validating CTL Assays for Detecting SMCY-Specific Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of antigen-specific cytotoxic T lymphocyte (CTL) responses are paramount for evaluating the efficacy of immunotherapies. This guide provides a comprehensive comparison of common CTL assays for detecting responses to the minor histocompatibility antigen SMCY, supported by experimental data and detailed protocols to aid in assay selection and validation.

The male-specific minor histocompatibility antigen SMCY, presented by various HLA alleles, is a key target in hematopoietic stem cell transplantation and cancer immunotherapy. Validating the assays used to detect SMCY-specific T cells is crucial for understanding the graft-versus-leukemia effect, graft-versus-host disease, and the efficacy of cancer vaccines. This guide compares four widely used methods: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), peptide-MHC (pMHC) Tetramer Staining, and Cytotoxicity Assays.

Comparative Analysis of CTL Assays for SMCY Detection

The choice of assay for detecting SMCY-specific T-cell responses depends on the specific research question, required sensitivity, and the functional information desired. Below is a comparative summary of the most common assays.

AssayPrincipleAdvantagesDisadvantagesTypical Frequency Range for Minor Histocompatibility Antigens
ELISpot Quantifies cytokine-secreting cells at a single-cell level.High sensitivity for detecting rare, cytokine-producing cells; relatively high throughput.[1][2][3][4]Provides information on only one or a few secreted cytokines; does not provide phenotypic information on the responding cells.[1][4]1 in 10,000 to 1 in 100,000 PBMCs
Intracellular Cytokine Staining (ICS) Detects intracellular cytokine production in response to antigen stimulation via flow cytometry.Allows for multiparametric phenotyping of responding T cells (e.g., CD4+ vs. CD8+, memory subsets); can detect multiple cytokines simultaneously.[1][4]Generally considered less sensitive than ELISpot for detecting low-frequency responses; requires cell fixation and permeabilization, which can affect some surface markers.[3][5]1 in 10,000 to 1 in 100,000 PBMCs
pMHC Tetramer Staining Directly enumerates T cells with a specific T-cell receptor (TCR) using fluorescently labeled pMHC complexes.Directly quantifies antigen-specific T cells regardless of their functional state; allows for sorting and further characterization of specific T cells.[6][7]Requires knowledge of the specific peptide epitope and HLA restriction; may not detect low-affinity T cells that are still functionally relevant.[8]1 in 10,000 to >1 in 1,000,000 PBMCs
Cytotoxicity Assay (e.g., ⁵¹Cr Release) Measures the ability of CTLs to lyse target cells presenting the specific antigen.Directly measures the key effector function of CTLs (killing); considered a "gold standard" for cytotoxicity.Often requires in vitro expansion of effector cells; can be cumbersome and may involve radioactive materials.[9]Not directly applicable for ex vivo frequency, measures functional avidity

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these assays. Below are representative protocols for each major CTL assay, which should be optimized for specific laboratory conditions and reagents.

IFN-γ ELISpot Assay Protocol

This protocol is designed for the detection of IFN-γ secreting cells in response to SMCY peptides.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture and detection antibodies

  • SMCY-derived peptides

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Streptavidin-alkaline phosphatase (or similar enzyme conjugate)

  • Substrate for color development (e.g., BCIP/NBT)

  • ELISpot reader

Procedure:

  • Plate Coating: Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.[2] Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with cell culture medium containing 10% FBS for at least 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-5 x 10⁵ cells per well.

  • Stimulation: Add SMCY peptides to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme and Substrate: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate and incubate until distinct spots emerge.

  • Analysis: Stop the color development by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol outlines the detection of intracellular IFN-γ in T cells following stimulation with SMCY peptides.

Materials:

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and a viability dye

  • SMCY-derived peptides

  • PBMCs

  • Brefeldin A (protein transport inhibitor)

  • Fixation and permeabilization buffers

  • FACS tubes or 96-well U-bottom plates

Procedure:

  • Stimulation: To 1-2 x 10⁶ PBMCs, add SMCY peptides (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28/CD49d). Include negative and positive controls.

  • Incubation: Incubate for 1-2 hours at 37°C, then add Brefeldin A and incubate for another 4-6 hours.

  • Surface Staining: Wash the cells and stain with the viability dye and fluorochrome-conjugated antibodies against surface markers (CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them using a formaldehyde-based fixation buffer. After washing, permeabilize the cells with a saponin-based permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, single lymphocytes, then on CD3+ and CD8+ T cells. Quantify the percentage of IFN-γ positive cells within the CD8+ population.

pMHC Tetramer Staining Protocol

This protocol describes the direct staining of SMCY-specific T cells using a pMHC tetramer.

Materials:

  • Fluorochrome-conjugated SMCY-peptide/MHC tetramer

  • Fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye

  • PBMCs

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • FACS tubes

Procedure:

  • Cell Preparation: Resuspend 1-2 x 10⁶ PBMCs in 50 µL of FACS buffer.

  • Tetramer Staining: Add the SMCY-pMHC tetramer at a pre-titrated optimal concentration. Incubate for 30-60 minutes at room temperature or 37°C in the dark.[7] Some protocols recommend a 4°C incubation.[10]

  • Surface Staining: Add the fluorochrome-conjugated antibodies against CD3, CD8, and the viability dye. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analysis: Gate on live, single lymphocytes, then on CD3+ and CD8+ T cells. Identify the tetramer-positive population within the CD8+ gate.

⁵¹Chromium Release Cytotoxicity Assay Protocol

This protocol details the measurement of the cytotoxic capacity of SMCY-specific CTLs.

Materials:

  • ⁵¹Cr (Sodium Chromate)

  • SMCY-specific CTL effector cells (may require in vitro expansion)

  • Target cells (e.g., peptide-pulsed B-lymphoblastoid cell line)

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.

  • Assay Setup: Plate the labeled target cells at 5 x 10³ to 1 x 10⁴ cells per well in a 96-well round-bottom plate.

  • Effector Cell Addition: Add the SMCY-specific CTL effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualization of Signaling Pathways and Experimental Workflows

To further clarify the underlying biology and experimental processes, the following diagrams are provided.

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the SMCY peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) or target cell by the TCR on a CD8+ T cell initiates a complex signaling cascade leading to T-cell activation and effector function.

TCR_Signaling cluster_cell_interaction Cell-Cell Interaction cluster_intracellular_signaling Intracellular Signaling Cascade APC APC / Target Cell T_Cell CD8+ T Cell MHC MHC-I + this compound TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruitment DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Activation NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 DAG_IP3->NFAT_NFkB_AP1 Activation Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT_NFkB_AP1->Gene_Expression Cytokine_Secretion Cytokine Secretion (e.g., IFN-γ) Gene_Expression->Cytokine_Secretion Cytotoxicity Cytotoxicity (Granzyme/Perforin) Gene_Expression->Cytotoxicity

Caption: TCR signaling upon SMCY-pMHC recognition.

Experimental Workflow for CTL Assay Comparison

A logical workflow is essential for a comprehensive comparison of different CTL assays using the same donor samples.

CTL_Assay_Workflow cluster_assays Parallel CTL Assays PBMC_Isolation PBMC Isolation from Donor Blood Cell_Counting Cell Counting & Viability PBMC_Isolation->Cell_Counting ELISpot ELISpot Assay (IFN-γ Secretion) Cell_Counting->ELISpot Aliquoting ICS Intracellular Cytokine Staining (ICS) Cell_Counting->ICS Aliquoting Tetramer pMHC Tetramer Staining Cell_Counting->Tetramer Aliquoting Cytotoxicity Cytotoxicity Assay (e.g., ⁵¹Cr Release) Cell_Counting->Cytotoxicity Aliquoting Data_Analysis Data Analysis & Comparison ELISpot->Data_Analysis ICS->Data_Analysis Tetramer->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion on Assay Performance for SMCY Data_Analysis->Conclusion

Caption: Workflow for comparing CTL assays.

By carefully selecting the appropriate assay and validating it with rigorous protocols, researchers can obtain reliable and meaningful data on SMCY-specific T-cell responses, ultimately advancing the development of effective immunotherapies.

References

A Comparative Guide to the Immunodominance of SMCY and Other Minor Histocompatibility Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of allogeneic hematopoietic stem cell transplantation (allo-HSCT), the success of graft-versus-leukemia (GVL) effects while minimizing graft-versus-host disease (GVHD) is a critical determinant of patient outcome. Minor histocompatibility antigens (mHags) play a pivotal role in this delicate balance. These immunogenic peptides, arising from genetic polymorphisms between donor and recipient, are presented by HLA molecules and recognized by donor T cells. The strength of the T-cell response to different mHags varies, a phenomenon known as immunodominance. This guide provides a comparative analysis of the immunodominance of the well-characterized male-specific mHag, SMCY, against other notable mHags, supported by experimental data and detailed methodologies.

Understanding Immunodominance in mHags

Immunodominance refers to the hierarchical response of the immune system to a complex antigen, where T-cell responses are preferentially directed towards a limited number of epitopes. In the context of mHags, certain peptides elicit a more robust T-cell response than others, making them "immunodominant." This hierarchy is influenced by several factors, including the precursor frequency of specific T cells, the affinity of the mHag peptide for the presenting HLA molecule, and the stability of the peptide-HLA complex. Understanding this hierarchy is crucial for the development of targeted immunotherapies that can selectively enhance GVL effects without exacerbating GVHD.

Quantitative Comparison of T-Cell Responses to SMCY and Other mHags

The immunodominance of a given mHag is experimentally determined by quantifying the magnitude of the T-cell response it elicits. Key metrics include the precursor frequency of cytotoxic T lymphocytes (CTLs), the level of cytokine secretion (e.g., IFN-γ) upon antigen encounter, and the efficiency of target cell lysis.

Minor Histocompatibility Antigen (mHag)GeneHLA RestrictionT-Cell Precursor Frequency (per 10^6 PBMCs)IFN-γ Secretion (SFU per 10^6 PBMCs)Cytotoxicity (% Specific Lysis at 20:1 E:T ratio)
SMCY (FIDSYICQV) SMCYHLA-A02:01~10-50HighHigh
HA-1 (VLHDDLLEA) HMHA1HLA-A02:01~5-30HighHigh
HA-2 (YIGEVLVSV) MYO1GHLA-A*02:01~1-10ModerateModerate
UGT2B17 UGT2B17VariousVariableModerate to HighModerate
H13 H13H-2Db (mouse)LowLowLow
B6dom1 Not applicableH-2Db (mouse)HighHighHigh

Note: The data presented in this table are compiled from multiple studies and are intended for comparative purposes. Absolute values can vary depending on the experimental conditions and the individuals tested.

The SMCY-derived peptide FIDSYICQV, presented by HLA-A*02:01, is consistently reported as an immunodominant mHag[1]. Studies have shown that T cells specific for this peptide are frequently detected in female-to-male transplant recipients and exhibit potent cytotoxic activity. Similarly, HA-1 is another well-established immunodominant mHag, often eliciting strong CTL responses[1]. In contrast, other mHags like HA-2 and H13 tend to be subdominant, inducing weaker or less frequent T-cell responses. The immunodominance of UGT2B17 is of particular interest as its expression is polymorphic in the human population, leading to immunogenicity in individuals who lack the gene.

Experimental Protocols

Accurate assessment of mHag immunodominance relies on robust and standardized experimental procedures. Below are detailed methodologies for two key assays used to quantify T-cell responses.

Interferon-Gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Peripheral blood mononuclear cells (PBMCs) from donor

  • mHag peptides of interest

  • T-cell medium (e.g., RPMI-1640 supplemented with 10% human serum, L-glutamine, and antibiotics)

  • Recombinant human IL-2

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with T-cell medium for 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating and Stimulation: Add donor PBMCs to the wells. Add the mHag peptides to the corresponding wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a classic method to measure the lytic activity of cytotoxic T lymphocytes (CTLs).

Materials:

  • Target cells (e.g., recipient-derived B-LCLs or peptide-pulsed T2 cells)

  • Effector cells (donor-derived CTLs specific for the mHag)

  • Sodium chromate (B82759) (Na₂⁵¹CrO₄)

  • Fetal bovine serum (FBS)

  • T-cell medium

  • 96-well round-bottom plates

  • Gamma counter

  • Triton X-100 (for maximum release control)

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.

  • Assay Setup: Plate the labeled target cells in a 96-well plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding of mHag immunodominance.

T_Cell_Receptor_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell pMHC pMHC Complex TCR TCR pMHC->TCR Binding CD3 CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Activation Lck->CD3 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ Activation DAG->PKC Ras Ras/MAPK Pathway DAG->Ras NFAT NFAT Activation Ca->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene PKC->Gene Ras->Gene Immunodominance_Workflow cluster_discovery Discovery Phase cluster_screening Screening Phase cluster_validation Validation Phase cluster_analysis Data Analysis peptide_synthesis Synthesize Candidate mHag Peptides peptide_pooling Peptide Pool Stimulation peptide_synthesis->peptide_pooling pbcm_isolation Isolate Donor PBMCs pbcm_isolation->peptide_pooling elispot IFN-γ ELISpot Assay ctl_expansion Expand mHag-specific CTLs elispot->ctl_expansion Identify immunogenic peptides data_comp Compare T-cell Responses elispot->data_comp peptide_pooling->elispot cytotoxicity_assay Chromium Release Assay ctl_expansion->cytotoxicity_assay precursor_freq Precursor Frequency Analysis ctl_expansion->precursor_freq cytotoxicity_assay->data_comp precursor_freq->data_comp hierarchy Establish Immunodominance Hierarchy data_comp->hierarchy

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SMCY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as SMCY is a critical component of laboratory safety and environmental responsibility. Given that the specific toxicological properties of many research peptides are not extensively documented, they should be handled as potentially hazardous materials. This guide provides a procedural framework for the safe disposal of SMCY peptide, adhering to general best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information. In the absence of a specific SDS, the peptide should be treated as a hazardous chemical.

Personal Protective Equipment (PPE) is mandatory: [1][2]

  • Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[1]

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes.[1]

  • Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: When handling lyophilized peptide powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on whether it is in a solid (lyophilized) or liquid form. All disposal actions must comply with local, state, and federal regulations, and be coordinated with your institution's Environmental Health and Safety (EHS) department.[1]

1. Solid Peptide Waste and Contaminated Materials:

Solid waste includes unused lyophilized peptide, as well as contaminated items such as vials, pipette tips, gloves, and absorbent paper.

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound" and the date accumulation started.

  • Storage: Store the sealed waste container in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills.[3]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]

2. Liquid Peptide Waste (Solutions):

This includes stock solutions, experimental solutions, and any rinsate from cleaning contaminated glassware. Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department after proper inactivation.[1]

  • Inactivation: Chemical decontamination is a common and effective method for treating liquid peptide waste.[2]

    • In a designated chemical fume hood, add the liquid peptide waste to an inactivation solution, such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[2] A typical ratio is 1 part waste to 10 parts inactivation solution.[2]

    • Allow the mixture to stand for a minimum of 20-60 minutes to ensure complete degradation of the peptide.[2]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[2]

  • Collection: After inactivation and neutralization, collect the treated solution in a labeled hazardous waste container.

  • Disposal: Manage the container as hazardous waste according to your institutional protocols.

Quantitative Data for Decontamination

The following table summarizes key parameters for common chemical decontamination methods for peptide waste.

Decontamination ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration (use a 10% bleach solution)[2]20-60 minutes[2]Effective for many peptides; may be corrosive to some surfaces.
Sodium Hydroxide (NaOH)1 M> 30 minutesStrong base; requires neutralization before final disposal.
Hydrochloric Acid (HCl)1 M> 30 minutesStrong acid; requires neutralization before final disposal.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly documented, the general procedure for chemical inactivation of peptide solutions is as follows:

Protocol for Chemical Inactivation of Liquid Peptide Waste:

  • Prepare Inactivation Solution: In a chemical fume hood, prepare a fresh 10% bleach solution or a 1 M NaOH solution in an appropriate chemical-resistant container.

  • Add Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution to ensure a sufficient excess of the inactivating agent.[2]

  • Ensure Thorough Mixing: Gently swirl the container to ensure the peptide waste is thoroughly mixed with the decontamination solution.

  • Allow Sufficient Contact Time: Let the mixture stand in the fume hood for at least 60 minutes to ensure complete peptide degradation.

  • Neutralize (if necessary): If using a strong acid or base, check the pH of the solution and neutralize it by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).

  • Collect for Disposal: Transfer the treated and neutralized solution to a properly labeled hazardous liquid waste container.

  • Final Disposal: Coordinate with your institution's EHS for the final disposal of the hazardous waste.

Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type This compound Waste ppe->waste_type sds Consult Safety Data Sheet (SDS) solid_waste Solid Waste (Unused Peptide, Vials, Gloves) waste_type->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Area collect_solid->store_solid dispose_solid Dispose via Institutional EHS store_solid->dispose_solid inactivate Inactivate with Bleach or NaOH (in Fume Hood) liquid_waste->inactivate neutralize Neutralize if Necessary (pH 5.5-9.0) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid dispose_liquid Dispose via Institutional EHS collect_liquid->dispose_liquid

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling SMCY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of SMCY peptide, ensuring laboratory safety and research integrity.

For researchers and scientists engaged in drug development and related fields, the meticulous handling of synthetic peptides is paramount. While the specific toxicological properties of this compound have not been fully documented, it is crucial to treat it as a potentially hazardous substance.[1] This guide provides a detailed framework for personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound, particularly in its lyophilized powder form, which can be easily aerosolized.[2] The following table summarizes the essential PPE for handling this compound.

PPE CategoryItemStandard and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.
Respiratory Protection Fume Hood or Biosafety CabinetMandatory when handling lyophilized peptide powder to prevent inhalation.[2]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in any laboratory where hazardous materials are present.

Experimental Protocol: Step-by-Step Handling of this compound

This protocol outlines the essential steps for safely managing this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the packaging for any signs of damage.

  • Store the lyophilized peptide at -20°C or -80°C for long-term stability.[3][4]

  • Keep the container tightly sealed and protected from light.[1][4]

2. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[4]

  • All handling of the lyophilized powder must be conducted within a certified chemical fume hood or biosafety cabinet to avoid inhalation of airborne particles.[2]

3. Weighing and Reconstitution:

  • Wear all required PPE as detailed in the table above.

  • Weigh the desired amount of peptide quickly to minimize exposure to air.

  • Reseal the vial tightly, preferably under an inert gas atmosphere (e.g., argon), and return it to the appropriate cold storage.[1]

  • When reconstituting, use a sterile, appropriate solvent. The solubility of a peptide is sequence-dependent, and a small-scale solubility test may be necessary.

4. Handling of Peptide Solutions:

  • Handle all solutions containing this compound with the same level of caution as the lyophilized powder.

  • Avoid direct contact with skin and eyes.

  • Work in a designated and clearly marked area to prevent cross-contamination.[2]

  • If storing peptide solutions, use sterile buffers at a pH of 5-6 and store as single-use aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[1] The shelf life of peptides in solution is limited.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes used vials, pipette tips, contaminated gloves, and any absorbent materials used for spills. Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste: Unused or contaminated peptide solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.

  • Decontamination: Thoroughly decontaminate all work surfaces after handling the peptide.

  • Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department for specific procedures and to schedule waste pickup.

Experimental Workflow and Logic

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

start Start: Receive This compound inspect Inspect Packaging start->inspect store Store at -20°C or -80°C inspect->store prepare Prepare for Use: Equilibrate in Desiccator store->prepare ppe_check Don Appropriate PPE prepare->ppe_check handle_powder Handle Lyophilized Powder in Fume Hood ppe_check->handle_powder PPE Correct weigh Weigh Peptide handle_powder->weigh reconstitute Reconstitute Peptide weigh->reconstitute handle_solution Handle Peptide Solution reconstitute->handle_solution use_experiment Use in Experiment handle_solution->use_experiment dispose_solid Dispose of Solid Waste (Hazardous) use_experiment->dispose_solid dispose_liquid Dispose of Liquid Waste (Hazardous) use_experiment->dispose_liquid decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.